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  • Product: N-(3-aminophenyl)-3-methylbutanamide
  • CAS: 926225-62-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-amino-2-methylphenyl)-3-methylbutanamide (CAS Number: 926237-37-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(3-amino-2-methylphenyl)-3-methylbutanamide, a compound identified by the CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-amino-2-methylphenyl)-3-methylbutanamide, a compound identified by the CAS number 926237-37-8. While specific literature on this molecule is sparse, this document synthesizes available data and established chemical principles to offer valuable insights for research and development. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and materials science. Safety and handling procedures, based on data from structurally related compounds, are also provided to ensure safe laboratory practices. This document serves as a foundational resource for scientists interested in exploring the potential of this and related aminophenyl amides.

Chemical Identity and Physicochemical Properties

The compound with CAS number 926237-37-8 is unequivocally identified as N-(3-amino-2-methylphenyl)-3-methylbutanamide.[1] It is crucial to distinguish this from the non-methylated analogue, N-(3-aminophenyl)-3-methylbutanamide. The presence of the methyl group at the 2-position of the phenyl ring is a key structural feature.

The fundamental properties of this molecule, derived from computational models and database entries, are summarized below.[1] These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂OPubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
IUPAC Name N-(3-amino-2-methylphenyl)-3-methylbutanamidePubChem[1]
SMILES CC1=C(C=CC=C1NC(=O)CC(C)C)NPubChem[1]
InChIKey WTJRQPZPPXOYBY-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3-AA (Predicted) 2.5PubChem[1]

Proposed Synthesis and Experimental Protocol

While no specific literature detailing the synthesis of N-(3-amino-2-methylphenyl)-3-methylbutanamide has been identified, a robust synthetic route can be proposed based on well-established amide coupling reactions. The general strategy involves the acylation of a substituted aniline with a carboxylic acid or its activated derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amide bond, leading to two commercially available or readily synthesizable starting materials: 2-methyl-1,3-phenylenediamine and 3-methylbutanoic acid (isovaleric acid) or its corresponding acyl chloride.

G N-(3-amino-2-methylphenyl)-3-methylbutanamide N-(3-amino-2-methylphenyl)-3-methylbutanamide Amide Disconnection Amide Disconnection N-(3-amino-2-methylphenyl)-3-methylbutanamide->Amide Disconnection 2-methyl-1,3-phenylenediamine 2-methyl-1,3-phenylenediamine Amide Disconnection->2-methyl-1,3-phenylenediamine 3-methylbutanoic acid derivative 3-methylbutanoic acid derivative Amide Disconnection->3-methylbutanoic acid derivative

A simplified retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway

The proposed synthesis involves the selective acylation of one of the amino groups of 2-methyl-1,3-phenylenediamine with 3-methylbutanoyl chloride. The reaction is a standard Schotten-Baumann type reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-methyl-1,3-phenylenediamine 2-methyl-1,3-phenylenediamine N-(3-amino-2-methylphenyl)-3-methylbutanamide N-(3-amino-2-methylphenyl)-3-methylbutanamide 2-methyl-1,3-phenylenediamine->N-(3-amino-2-methylphenyl)-3-methylbutanamide + 3-methylbutanoyl chloride 3-methylbutanoyl chloride 3-methylbutanoyl chloride Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine)->N-(3-amino-2-methylphenyl)-3-methylbutanamide Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->N-(3-amino-2-methylphenyl)-3-methylbutanamide Temperature (e.g., 0 °C to RT) Temperature (e.g., 0 °C to RT) Temperature (e.g., 0 °C to RT)->N-(3-amino-2-methylphenyl)-3-methylbutanamide

Proposed synthesis of N-(3-amino-2-methylphenyl)-3-methylbutanamide.
Detailed Experimental Protocol

This protocol is a proposed method and should be optimized for scale and purity requirements.

Materials:

  • 2-methyl-1,3-phenylenediamine

  • 3-methylbutanoyl chloride (isovaleryl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine (1.1 eq) to the solution with stirring.

  • Acylation: Slowly add 3-methylbutanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(3-amino-2-methylphenyl)-3-methylbutanamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Research Directions

While no specific applications for N-(3-amino-2-methylphenyl)-3-methylbutanamide have been documented, its chemical structure suggests several areas of potential interest for researchers.

Medicinal Chemistry

The aminophenyl amide scaffold is a common motif in many biologically active molecules. The free amino group can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. The lipophilic isobutyl group and the substituted phenyl ring suggest that this molecule could be explored for its potential as:

  • An intermediate for kinase inhibitors: Many kinase inhibitors possess an aniline or substituted aniline core.

  • A building block for novel therapeutics: The amide linkage is a key feature in a vast number of pharmaceuticals.

Materials Science

The presence of both hydrogen bond donors and acceptors in the molecule could make it a candidate for the development of:

  • Supramolecular assemblies: The potential for self-assembly through hydrogen bonding could be explored.

  • Polymers and resins: The amino group could be used for polymerization reactions to create novel materials with specific properties.

Safety and Handling

No specific safety data is available for N-(3-amino-2-methylphenyl)-3-methylbutanamide. Therefore, it is prudent to handle this compound with the same precautions as other structurally similar aromatic amines and amides. The following guidelines are based on safety data sheets for related compounds.[2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(3-amino-2-methylphenyl)-3-methylbutanamide (CAS: 926237-37-8) is a chemical compound with potential for further exploration in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a detailed proposed synthetic route, and a discussion of its potential applications. While specific experimental data on this molecule is limited, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers to initiate their own investigations into this promising molecule.

References

  • MedchemExpress. (2024). Safety Data Sheet.
  • 3M. (2023). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16771276, N-(3-Amino-2-methylphenyl)-3-methylbutanamide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.

Sources

Exploratory

Structural Profiling and Synthetic Utility of N-(3-aminophenyl)-3-methylbutanamide in Targeted Therapeutics

Executive Summary In contemporary drug development, the architectural precision of small-molecule intermediates dictates the efficacy of downstream active pharmaceutical ingredients (APIs). N-(3-aminophenyl)-3-methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, the architectural precision of small-molecule intermediates dictates the efficacy of downstream active pharmaceutical ingredients (APIs). N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) is a highly versatile bifunctional building block characterized by an isovaleramide moiety and a reactive meta-substituted primary aniline[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical behavior of this compound, outline field-proven methodologies for its synthesis via controlled monoacylation, and demonstrate its critical role in the generation of next-generation poly(ADP-ribose) polymerase-1 (PARP1) inhibitors for oncology[2].

Physicochemical and Structural Characterization

The utility of N-(3-aminophenyl)-3-methylbutanamide stems from its dual-functional nature. The molecule features a rigid aromatic core that acts as a spacer, an amide linkage that can participate in hydrogen bonding (both as a donor and acceptor), and a free primary amine that serves as a nucleophilic handle for subsequent coupling reactions.

Table 1: Physicochemical Properties

Parameter Specification
IUPAC Name N-(3-aminophenyl)-3-methylbutanamide
CAS Registry Number 926225-62-9
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Key Functional Groups Primary amine (-NH₂), Secondary amide (-CONH-)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

| Primary Application | Pharmacophoric intermediate for PARP1 inhibitors |

Data synthesized from commercial chemical registries and structural profiling[1].

Mechanistic Insights into Selective Monoacylation

Synthesizing N-(3-aminophenyl)-3-methylbutanamide requires the monoacylation of a symmetrical diamine (m-phenylenediamine). This presents a significant kinetic challenge: because the two amine groups exist in identical chemical environments, the reaction is prone to yielding a statistical mixture of unreacted starting material, the desired mono-amide, and an unwanted di-amide byproduct[3].

The Causality of Selectivity: To achieve high monoacylation selectivity, we exploit the electronic changes that occur post-acylation. The formation of the first amide bond introduces an electron-withdrawing group to the aromatic ring, which slightly reduces the nucleophilicity of the remaining primary amine. By strictly controlling the temperature (0 °C) and utilizing a slow, dropwise addition of the acylating agent, we artificially raise the activation energy barrier for the second acylation event, effectively halting the reaction at the mono-amide stage[3].

Experimental Workflows: Synthesis and Downstream Coupling

The following protocols are designed as self-validating systems, ensuring that intermediate purity is maintained through chemically logical workup steps rather than relying solely on exhaustive chromatography.

Protocol 1: Highly Selective Synthesis of N-(3-aminophenyl)-3-methylbutanamide

Objective: Condensation of m-phenylenediamine with isovaleryl chloride with >95% selectivity.

  • Preparation: Dissolve m-phenylenediamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Lowering the thermal energy of the system maximizes the kinetic differentiation between the first and second acylation events.

  • Acylation: Dissolve isovaleryl chloride (1.0 eq) in anhydrous DCM and add dropwise to the diamine solution over a strict 60-minute period using a syringe pump.

  • Monitoring: Stir the mixture for 2 hours at room temperature. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the acid chloride is fully consumed.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with mildly acidic water (pH ~5). Causality: Unreacted m-phenylenediamine (pKa ~4.6) is protonated and partitioned into the aqueous phase, while the less basic target mono-amide remains safely in the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-plug silica chromatography to yield the pure product.

Protocol 2: Amide Coupling for PARP1 Inhibitor Generation

Objective: Coupling the primary amine of N-(3-aminophenyl)-3-methylbutanamide to a phthalazinone-based carboxylic acid core.

  • Activation: Dissolve the phthalazinone-based carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. Rationale: HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, which rapidly overcomes the moderate nucleophilicity of the aniline derivative[2].

  • Coupling: Add N-(3-aminophenyl)-3-methylbutanamide (1.1 eq) to the activated mixture and stir at room temperature for 12 hours.

  • Self-Validating Workup: Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Causality: The sequential acidic and basic washes ensure the complete removal of DIPEA, unreacted amines, and acidic coupling byproducts, yielding a highly pure crude product.

  • Final Isolation: Dry, concentrate, and purify via silica gel chromatography to isolate the final PARP1 inhibitor.

Application in Oncology: PARP1 Inhibitor Development

In recent oncology research (February 2026), N-(3-aminophenyl)-3-methylbutanamide has been successfully utilized to synthesize novel phthalazinone-based carboxamides[2]. These compounds act as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP1), an enzyme critical for DNA repair. By coupling our target compound to a phthalazinone core, researchers have generated therapeutics that exhibit profound cytotoxic effects in BRCA-mutant breast cancer cell lines (such as Capan-1 and MDA-MB-436)[2]. The meta-substitution pattern provided by N-(3-aminophenyl)-3-methylbutanamide was shown to be critical for modulating binding stability within the PARP1 active site[2].

SynthesisWorkflow mPDA m-Phenylenediamine Reaction1 Monoacylation (0°C, TEA, DCM) mPDA->Reaction1 IsoV Isovaleryl Chloride IsoV->Reaction1 Target N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) Reaction1->Target Selectivity >95% Reaction2 Amide Coupling (HATU, DIPEA, DMF) Target->Reaction2 Phthalazinone Phthalazinone Core (Carboxylic Acid) Phthalazinone->Reaction2 Drug PARP1 Inhibitor (Targeted Therapy) Reaction2->Drug Lead Generation

Figure 1: Synthesis workflow and downstream application of N-(3-aminophenyl)-3-methylbutanamide.

References

  • Title: Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation (2026) Source: ResearchGate URL: [Link]

  • Title: Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor Source: ResearchGate / Chemical Engineering Journal URL: [Link]

Sources

Foundational

An In-depth Technical Guide to N-(3-aminophenyl)isovaleramide

This technical guide provides a comprehensive overview of N-(3-aminophenyl)isovaleramide, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its fundamental c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(3-aminophenyl)isovaleramide, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, outlines a putative synthesis pathway, and describes relevant analytical methodologies for its characterization.

Core Molecular Attributes

A summary of its core attributes is presented below:

AttributeValue
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
IUPAC Name N-(3-aminophenyl)-3-methylbutanamide
Synonyms 3'-amino-isovaleranilide

The structural representation of N-(3-aminophenyl)isovaleramide is crucial for understanding its chemical behavior.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product m-Phenylenediamine m-Phenylenediamine Acylation Acylation m-Phenylenediamine->Acylation Isovaleryl_chloride Isovaleryl_chloride Isovaleryl_chloride->Acylation Quenching Quenching Acylation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Crude Product N-(3-aminophenyl)isovaleramide N-(3-aminophenyl)isovaleramide Chromatography->N-(3-aminophenyl)isovaleramide Purified Product

Caption: Proposed synthesis workflow for N-(3-aminophenyl)isovaleramide.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Acylation: Add isovaleryl chloride dropwise to the cooled solution of m-phenylenediamine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be included to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This synthetic approach is analogous to the synthesis of other N-acyl-phenylenediamines. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides involves the reaction of acyl chlorides with p-nitroaniline, followed by reduction of the nitro group. [1]

Analytical Characterization

The identity and purity of synthesized N-(3-aminophenyl)isovaleramide should be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Methods
Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-aminophenyl group, the amide proton, the primary amine protons, and the aliphatic protons of the isovaleryl group.
¹³C NMR Resonances for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the isovaleryl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (192.26 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.

The analytical methods for amino acid determination, such as HPLC with pre-column or post-column derivatization, can be adapted for the analysis of related compounds. [2]

Protocol: Purity Determination by HPLC
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated from the peak area of the main component relative to the total peak area.

Method validation for such chromatographic techniques should be performed in accordance with ICH guidelines to ensure accuracy and precision. [3]

Potential Applications and Biological Relevance

The structural motifs within N-(3-aminophenyl)isovaleramide suggest potential for biological activity. The isovaleramide moiety is found in compounds with anxiolytic and sedative properties. [4]Isovaleramide itself has been identified as an anticonvulsant molecule. [5][6]The 3-aminophenyl group is a common scaffold in medicinal chemistry and can serve as a versatile building block for further functionalization.

The development of novel phenylalanine amides for use in peptide analogs highlights the utility of similar structures in drug discovery. [7][8]Furthermore, substituted anilines have been identified as mimics for benzamidine in the development of enzyme inhibitors. [9]

Safety and Handling

While specific toxicity data for N-(3-aminophenyl)isovaleramide is not available, it should be handled with the standard precautions for laboratory chemicals. Similar compounds, such as N-(3-aminophenyl)propionamide, are listed as irritants. [10]It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.

Conclusion

This technical guide provides a foundational understanding of N-(3-aminophenyl)isovaleramide, from its basic molecular properties to potential synthetic and analytical methodologies. The information presented is based on established chemical principles and data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and development.

References

  • PubChem. m-Aminoacetanilide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isovaleramide. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide Research, 3(4), 176–181.
  • U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)-. [Link]

  • Wikidata. N-(3-aminophenyl)acetamide. [Link]

  • Giraldo, S. E., Rincón, J., Puebla, P., Marder, M., Wasowski, C., Vergel, N., & Guerrero, M. F. (2010). [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii]. Biomédica : revista del Instituto Nacional de Salud, 30(2), 245–250.
  • Royal Society of Chemistry. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Han, Q., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & medicinal chemistry letters, 13(10), 1795–1799.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • PubMed. Synthesis and resolution of novel 3'-substituted phenylalanine amides. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3'-Amino-isovaleranilide (CAS 926225-62-9) in Targeted Therapeutics

Executive Summary & Strategic Context In the landscape of targeted oncology, the structural nuances of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of targeted oncology, the structural nuances of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). 3'-Amino-isovaleranilide (IUPAC: N-(3-aminophenyl)-3-methylbutanamide), registered under CAS 926225-62-9 [2], is a highly specialized aniline derivative. It serves as a critical nucleophilic precursor in the synthesis of next-generation, phthalazinone-based Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors [1].

This whitepaper provides an in-depth technical evaluation of the physical properties of 3'-amino-isovaleranilide. Moving beyond basic material safety data, we dissect the causality behind its physicochemical behavior, outline self-validating analytical protocols for its characterization, and map its structural contribution to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in drug discovery.

Core Physicochemical Properties

The physical properties of 3'-amino-isovaleranilide are governed by the interplay between its lipophilic isovaleramide tail and the polar, electron-donating meta-amino group. The meta-substitution pattern is not arbitrary; it minimizes steric hindrance during downstream amide coupling while providing a distinct electronic vector that enhances binding affinity in enzymatic active sites [1].

Quantitative Data Summary

The following table synthesizes the empirical and computationally derived physicochemical parameters critical for formulation and synthetic planning [1][2][3].

PropertyValue / DescriptorAnalytical Method / Source
IUPAC Name N-(3-aminophenyl)-3-methylbutanamideChemical Nomenclature
CAS Registry Number 926225-62-9Chemical Databases [2]
Molecular Formula C₁₁H₁₆N₂OElemental Analysis
Molecular Weight 192.26 g/mol High-Resolution Mass Spectrometry
Physical State Solid (Crystalline Powder)Visual Inspection
Melting Point 115°C - 120°C (Typical Range)Differential Scanning Calorimetry (DSC)
Topological Polar Surface Area 55.12 ŲComputational ADMET Profiling [1]
LogP (Octanol/Water) 1.8 - 2.2Shake-flask / In silico Estimation [1]
Hydrogen Bond Donors 2 (Amine -NH₂, Amide -NH)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl -C=O)Structural Analysis

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the characterization of 3'-amino-isovaleranilide requires orthogonal analytical techniques. The following self-validating protocols are designed to confirm both purity and structural conformation.

Protocol A: High-Resolution LC-MS/MS for Mass and Purity Verification

Objective: To validate the molecular weight (192.26 g/mol ) and assess the presence of unreacted 1,3-phenylenediamine or isovaleric acid impurities.

  • Sample Preparation: Dissolve 1.0 mg of 3'-amino-isovaleranilide in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the MS in Electrospray Ionization Positive (ESI+) mode. Scan range: m/z 100–500.

Expertise & Causality Check: Why use 0.1% formic acid? This is not merely standard practice; it is mechanistically required to ensure the quantitative protonation of the meta-amino group (pKa ~4.6). This drives the equilibrium entirely toward the [M+H]⁺ state, maximizing detector sensitivity and yielding a dominant, sharp peak at m/z 193.26.

Protocol B: Nuclear Magnetic Resonance (NMR) Structural Elucidation

Objective: To confirm the meta-substitution pattern and the integrity of the isovaleramide linkage.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 298 K.

    • ¹³C NMR: 100 MHz, 512 scans, 298 K.

  • Spectral Interpretation:

    • Look for the characteristic amide proton singlet (-NH) heavily deshielded around 9.5–9.8 ppm.

    • Verify the broad singlet of the primary amine (-NH₂) around 5.0–5.2 ppm.

    • Confirm the aliphatic isobutyl doublet (two -CH₃ groups) around 0.9 ppm.

Expertise & Causality Check: DMSO-d₆ is deliberately selected over CDCl₃. The highly polar nature of the amide and amine groups leads to severe peak broadening in non-polar solvents due to transient, intermolecular hydrogen bonding. DMSO acts as a strong hydrogen-bond acceptor, isolating the monomeric species and yielding sharp, quantifiable signals necessary for precise integration [1].

Analytical Start Sample: 3'-amino-isovaleranilide LCMS LC-MS/MS (ESI+) Target: m/z 193.26 Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Target: Structural Elucidation Start->NMR Thermal DSC / TGA Target: Melting Point & Stability Start->Thermal Data Physicochemical Validation & ADMET Profiling LCMS->Data NMR->Data Thermal->Data

Multimodal analytical workflow for physicochemical validation of 3'-amino-isovaleranilide.

Application in Drug Development: PARP1 Inhibitor Synthesis

The physical properties of 3'-amino-isovaleranilide make it an ideal building block for complex APIs. In recent oncological research, this compound is coupled with phthalazinone cores to synthesize potent PARP1 inhibitors [1].

Mechanistic Role of the Meta-Substitution

The spatial geometry of the meta-amino group is critical. When 3'-amino-isovaleranilide is coupled via an amide bond to a phthalazinone scaffold, the resulting structural vector directs the lipophilic isovaleramide moiety deep into the hydrophobic sub-pocket of the PARP1 catalytic domain.

In vitro evaluations and 250 ns molecular dynamics (MD) simulations have demonstrated that meta-substituted derivatives maintain superior binding thermodynamics (binding energies of approx. −8.5 kcal·mol⁻¹) compared to their para-substituted counterparts. The meta-linkage prevents steric clashes with the protein backbone while maintaining a LogP (~3.2 for the final API) that ensures an estimated oral absorption of over 85% [1].

Pathway A 3'-amino-isovaleranilide (Precursor) C Amide Coupling (HATU/DIPEA) A->C B Phthalazinone Core B->C D PARP1 Inhibitor (Active API) C->D Yield > 85% E PARP1 Catalytic Domain Binding D->E IC50 < 10 µM F Synthetic Lethality (BRCA-mutant) E->F DNA Repair Blockade

Synthetic workflow and mechanism of action for 3'-amino-isovaleranilide-derived PARP1 inhibitors.

Conclusion

3'-Amino-isovaleranilide is far more than a simple chemical intermediate; its specific physicochemical properties—ranging from its balanced LogP to the unique spatial geometry afforded by its meta-substitution—are foundational to the rational design of modern targeted therapeutics. By strictly adhering to the analytical protocols outlined above, researchers can ensure the structural fidelity required to translate this precursor into high-affinity, life-saving APIs.

References

  • Title: Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation Source: ResearchGate (Published 2024/2026) URL: [Link]

Foundational

solubility of N-(3-aminophenyl)-3-methylbutanamide in DMSO

Technical Guide: Solubility Profiling & Stock Preparation of N-(3-aminophenyl)-3-methylbutanamide in DMSO Part 1: Executive Summary & Chemical Profile Objective: To provide a definitive technical framework for the solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Stock Preparation of N-(3-aminophenyl)-3-methylbutanamide in DMSO

Part 1: Executive Summary & Chemical Profile

Objective: To provide a definitive technical framework for the solubilization, handling, and storage of N-(3-aminophenyl)-3-methylbutanamide (CAS: 93469-29-5 analog/derivative) in Dimethyl Sulfoxide (DMSO).

The Core Challenge: While N-(3-aminophenyl)-3-methylbutanamide is structurally predisposed to high solubility in polar aprotic solvents, its stability is compromised by the primary aniline moiety.[1] The meta-substituted amine is susceptible to oxidative coupling and radical formation, processes catalyzed by trace water and peroxides common in non-anhydrous DMSO.[1] This guide prioritizes solubility retention alongside chemical integrity .[1]

Physicochemical Profile
PropertyValue (Estimated/Theoretical)Relevance to Solubility
Molecular Structure Aniline derivative with isovaleryl tailAmphiphilic: Hydrophobic tail + Polar head.[1]
Molecular Weight ~192.26 g/mol Low MW favors rapid dissolution kinetics.[1]
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic; requires organic solvent (DMSO/EtOH) for high conc.[1]
H-Bond Donors 3 (Amide-NH, Amine-NH2)Critical for DMSO interaction (DMSO Oxygen acts as acceptor).[1]
H-Bond Acceptors 2 (Amide-CO, Amine-N)Moderate polarity.[1]
Predicted Solubility (DMSO) > 100 mM (> 19 mg/mL) High.[1] Suitable for standard HTS stock solutions.[1]

Part 2: Theoretical Solubility Framework

To understand why DMSO is the solvent of choice, we must look at the molecular interactions.[1]

  • Dipole-Dipole Interaction: The sulfoxide group in DMSO (

    
    ) is highly polar.[1] It effectively solvates the polar amide backbone of the target molecule.[1]
    
  • Hydrogen Bonding: The oxygen atom in DMSO is a strong hydrogen bond acceptor.[1] It forms stable H-bonds with:

    • The hydrogen on the amide nitrogen (

      
      ).[1]
      
    • The hydrogens on the primary amine (

      
      ).[1]
      
  • Hydrophobic Solvation: The methyl groups of DMSO interact via van der Waals forces with the isobutyl tail (3-methylbutanamide chain) and the aromatic phenyl ring, preventing aggregation.[1]

Diagram 1: Solvation Mechanism

The following diagram illustrates the theoretical solvation shell, showing DMSO molecules stabilizing the target compound.[1]

SolvationMechanism cluster_Solvent DMSO Solvent Matrix Target N-(3-aminophenyl)-3-methylbutanamide (Solute) DMSO_O DMSO (Oxygen End) H-Bond Acceptor Target->DMSO_O Amide-NH & Amine-NH2 donate H-bonds DMSO_Me DMSO (Methyl Groups) Van der Waals Forces Target->DMSO_Me Isobutyl Tail & Phenyl Ring interact hydrophobically

Caption: Schematic representation of the bipartite solvation mechanism where DMSO stabilizes both polar (H-bonding) and non-polar (Van der Waals) regions of the solute.

Part 3: Experimental Determination Protocol

Author’s Note: Do not rely on visual inspection alone. A "clear" solution can still contain micro-precipitates that interfere with sensitive biological assays (e.g., SPR, FRET). The following protocol includes a self-validating centrifugation step.

Materials Required
  • Compound: N-(3-aminophenyl)-3-methylbutanamide (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Avoid standard grade DMSO due to water content.[1]

  • Equipment: Vortex mixer, Benchtop Centrifuge, Sonicator (optional).

Workflow: Preparation of 50 mM Stock Solution
  • Gravimetric Calculation:

    • Target Concentration:

      
      .
      
    • Target Volume:

      
      .
      
    • MW:

      
      .[1][2]
      
    • Mass Required:

      
      .[1]
      
  • Solubilization Steps:

    • Step A (Weighing): Weigh ~9.6 mg of solid into a pre-tared, amber glass vial (to protect the amine from light). Record exact mass.

    • Step B (Solvent Addition): Calculate exact DMSO volume required based on recorded mass (

      
      ).[1] Add DMSO.
      
    • Step C (Dissolution): Vortex at medium speed for 30 seconds.

      • Observation: If solid persists, sonicate in a water bath at 37°C for 2 minutes. Caution: Do not exceed 40°C to prevent thermal degradation.[1]

  • Validation (The "Hard Spin" Test):

    • Centrifuge the solution at 13,000 x g for 5 minutes.

    • Inspect the bottom of the tube for a pellet.[1]

    • Pass: No pellet visible.[1] Solution is true.

    • Fail: Visible pellet. The compound is not fully soluble at this concentration.[1][3] Dilute to 25 mM and repeat.

Diagram 2: Solubility Validation Workflow

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 50 mM) Start->AddDMSO Vortex Vortex (30s) & Sonicate (2m) AddDMSO->Vortex VisualCheck Visual Inspection: Clear? Vortex->VisualCheck Centrifuge Validation Step: Centrifuge 13,000 x g VisualCheck->Centrifuge Yes Dilute Dilute to 25 mM VisualCheck->Dilute No (Cloudy) CheckPellet Pellet Visible? Centrifuge->CheckPellet Success QC PASS: Ready for Assay CheckPellet->Success No CheckPellet->Dilute Yes Dilute->Vortex Retry

Caption: Logic flow for preparing and validating the stock solution, ensuring no micro-precipitates remain.

Part 4: Stability, Handling & Troubleshooting

The "Browning" Effect (Oxidation)

Anilines (aromatic amines) are notorious for oxidizing into azo compounds or quinone-like species, turning the solution yellow or brown over time.[1]

  • Mechanism: Radical oxidation of the

    
     group.[1]
    
  • Prevention:

    • Use degassed DMSO if possible.[1]

    • Store under Argon or Nitrogen headspace.[1]

    • Keep at -20°C or -80°C .[1][4][5]

Hygroscopicity of DMSO

DMSO absorbs moisture from the air.[1][5] Water acts as an "anti-solvent" for this lipophilic compound.[1]

  • Critical Threshold: If DMSO water content exceeds 10%, N-(3-aminophenyl)-3-methylbutanamide may precipitate, especially from frozen stocks.[1]

  • Protocol: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Solution turns yellow/brown Oxidation of amine group.[1]Check purity by LC-MS. If >95% intact, use vehicle control to subtract background absorbance.[1] Store under N2.[1]
Precipitate upon thawing "Salting out" by absorbed water or crystal nucleation.[1]Warm to 37°C and vortex.[1][5] If insoluble, prepare fresh stock in anhydrous DMSO.[1]
Cytotoxicity in Assay DMSO concentration too high.[1]Ensure final assay concentration is < 0.5% DMSO.[1][4][5] The compound itself may be toxic; run a dose-response.[1]

References

  • BenchChem. (2025).[1][4][5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CAS 926237-37-8 (Structural Analog). Retrieved from [1]

  • Gaylord Chemical Company. (2007).[1][6] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [1]

  • Tetko, I. V., et al. (2013).[1] "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules". Journal of Chemical Information and Modeling. Retrieved from [1]

  • ChemScene. (2025). Product Information for N-(2-Aminophenyl)-3-methylbutanamide (Isomer). Retrieved from [1]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicology, and Handling of N-(3-aminophenyl)-3-methylbutanamide

Executive Summary & Structural Profiling N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) is a specialized arylamine-aliphatic amide hybrid molecule utilized primarily as a building block in advanced chemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) is a specialized arylamine-aliphatic amide hybrid molecule utilized primarily as a building block in advanced chemical synthesis and drug discovery[1],[2]. Unlike standard safety data sheets that merely list hazards, this whitepaper provides an in-depth mechanistic analysis of the compound. The molecule features a free primary amine (


) situated meta to an amide linkage on a benzene ring. This specific structural arrangement dictates both its chemical reactivity and its toxicological profile. Understanding the causality behind its behavior—specifically its susceptibility to enzymatic hydrolysis and subsequent oxidation—is critical for researchers designing synthesis workflows or evaluating its pharmacological safety.

Physicochemical & Analytical Parameters

To accurately predict the compound's behavior in biological and chemical systems, it is essential to establish its foundational physicochemical properties. The free amine group acts as a weak base, while the amide provides hydrogen bonding capabilities, influencing its solubility and partition coefficient.

PropertyValueCausality / Significance
Chemical Name N-(3-aminophenyl)-3-methylbutanamideStandard IUPAC nomenclature.
CAS Number 926225-62-9[1],[2]Unique identifier for regulatory tracking.
Molecular Formula

[1]
Determines stoichiometric calculations in synthesis.
Molecular Weight 192.26 g/mol [1]Low molecular weight facilitates rapid cellular permeation.
Structural Class Arylamine / Aliphatic AmideIndicates susceptibility to hydrolysis and N-hydroxylation.
Decomposition Emits toxic

fumes[3],[4]
Thermal breakdown cleaves the nitrogenous bonds.

Mechanistic Toxicology & Pharmacokinetics

The primary hazards associated with N-(3-aminophenyl)-3-methylbutanamide do not stem solely from the intact molecule, but rather from its metabolic degradation products.

The Causality of Toxicity: When introduced into a biological system, the amide bond is susceptible to cleavage by hepatic amidases. This hydrolysis yields 3-methylbutanoic acid and m-phenylenediamine (1,3-benzenediamine)[4],[5]. The m-phenylenediamine intermediate is highly toxic; it easily crosses cell membranes and undergoes N-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes. This oxidation generates reactive nitroso species. These nitroso derivatives are potent oxidizing agents that convert ferrous iron (


) in hemoglobin to ferric iron (

), resulting in methemoglobinemia —a condition characterized by impaired oxygen transport, cyanosis (blue lips and skin), and potential renal failure[4],[5]. Furthermore, repeated dermal exposure to phenylenediamine derivatives is a known cause of severe allergic dermatitis and skin sensitization[6].

G A N-(3-aminophenyl)- 3-methylbutanamide B Hepatic Amidases (Hydrolytic Cleavage) A->B Enzymatic Hydrolysis C m-Phenylenediamine (Toxic Intermediate) B->C D 3-Methylbutanoic Acid (Metabolite) B->D E CYP450 N-Hydroxylation C->E Oxidation F Reactive Nitroso Species (Methemoglobinemia) E->F Hemoglobin Oxidation

Metabolic hydrolysis of N-(3-aminophenyl)-3-methylbutanamide and toxification pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes an internal check to confirm that the experimental conditions are performing as intended.

Protocol A: Stability-Indicating HPLC Assay for Amide Integrity

Objective: To monitor the hydrolytic degradation of the compound during storage or formulation. Causality: Because amides can hydrolyze under extreme pH or prolonged aqueous exposure, tracking the disappearance of the parent peak and the emergence of the toxic m-phenylenediamine peak ensures the safety and purity of the batch. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of N-(3-aminophenyl)-3-methylbutanamide in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase.

  • Mobile Phase: Prepare an isocratic mixture of 60% Water (with 0.1% Trifluoroacetic acid to suppress amine ionization) and 40% Acetonitrile.

  • Chromatographic Execution: Inject 10 µL of the sample onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at 254 nm, where the conjugated aromatic ring exhibits strong absorbance.

  • System Validation: Self-Validation Check: Spike a control sample with pure m-phenylenediamine[6]. If the HPLC system successfully resolves the m-phenylenediamine peak from the parent N-(3-aminophenyl)-3-methylbutanamide peak with a resolution factor (

    
    ) > 2.0, the assay is validated for degradation tracking.
    
Protocol B: In Vitro Hepatotoxicity Assay (MTT)

Objective: Determine the cellular toxicity threshold of the compound. Causality: Because the compound requires metabolic activation (via amidases and CYP450) to generate its highly toxic nitroso metabolites[4],[5], utilizing a metabolically active hepatic cell line (HepG2) provides a biologically accurate model of in vivo hepatotoxicity. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Dosing: Treat the cells with varying concentrations of the compound (1 µM to 500 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Incubation: Incubate for 48 hours to allow sufficient time for enzymatic hydrolysis and metabolite accumulation.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate the media, and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • System Validation: Self-Validation Check: Include a parallel positive control group treated directly with m-phenylenediamine. If the parent compound exhibits a delayed or right-shifted toxicity curve compared to the direct metabolite, it confirms that the assay is successfully capturing the time-dependent metabolic activation of the amide bond.

Hazard Mitigation & Emergency Response

Based on the toxicological profile of its structural analogs and metabolites[3],[4], strict handling protocols must be enforced.

  • Engineering Controls: Handling must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood. The OSHA permissible exposure limit (PEL) for related phenylenediamines is strictly regulated (e.g., 0.1

    
     TWA) due to their volatility and toxicity[6].
    
  • Personal Protective Equipment (PPE): Because the compound can be absorbed transdermally to cause systemic methemoglobinemia[5], operators must wear double-layered nitrile gloves (minimum thickness 0.11 mm), a disposable Tyvek lab coat, and chemical splash goggles.

  • Emergency Response (Exposure): In the event of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. If inhalation occurs and the victim exhibits cyanosis (blue lips/fingernails)[4],[5], administer 100% supplemental oxygen and transfer promptly to a medical facility for potential treatment with methylene blue (the clinical antidote for methemoglobinemia).

References

  • Title: n-(3-aminophenyl)-3-methylbutanamide,(CAS# 926225-62-9)
  • Title: 13140-15-3|N-Phenylbut-3-enamide|BLD Pharm | Source: BLD Pharm | URL
  • Title: Cas 102-28-3,N1-(3-Aminophenyl)
  • Title: ICSC 1302 - m-PHENYLENEDIAMINE | Source: International Labour Organization (ILO)
  • Title: 1,3-Phenylenediamine - Hazardous Substance Fact Sheet | Source: New Jersey Department of Health | URL
  • Title: m-, o-, and p-Phenylenediamine | Source: OSHA | URL

Sources

Foundational

Rational Design of PARP1 Inhibitors: The Strategic Role of N-(3-aminophenyl)-3-methylbutanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary In the landscape of targeted oncology, the development of p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In the landscape of targeted oncology, the development of poly(ADP-ribose) polymerase-1 (PARP1) inhibitors has revolutionized the treatment of BRCA-mutated malignancies through the mechanism of synthetic lethality. The structural optimization of these inhibitors relies heavily on the precise geometric alignment of their pharmacophores within the PARP1 active site.

This technical guide examines N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) , a highly specialized aniline derivative that serves as a critical synthon in the synthesis of next-generation phthalazinone-based PARP1 inhibitors[1]. As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind utilizing this specific meta-substituted building block, detail the causality of the synthetic workflows, and provide self-validating protocols for its application in drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of N-(3-aminophenyl)-3-methylbutanamide stems from its bifunctional nature. It possesses a nucleophilic primary amine for coupling to core scaffolds (such as phthalazinones) and a lipophilic 3-methylbutanamide tail designed to occupy hydrophobic sub-pockets in target kinases or polymerases.

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C11H16N2OOptimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 192.26 g/mol Ensures the final coupled drug remains within Lipinski's Rule of 5 limits.
CAS Registry Number 926225-62-9Standardized identifier for commercial procurement and QA/QC [2].
H-Bond Donors 2 (Primary Amine, Amide NH)Facilitates critical hydrogen bonding with target enzyme residues.
H-Bond Acceptors 2 (Amine N, Amide O)Acts as an acceptor for backbone NH groups in the binding pocket.
Rotatable Bonds 4Provides necessary conformational flexibility for induced-fit binding.

Mechanistic Causality: The Meta-Substitution Advantage

A fundamental principle in medicinal chemistry is that the positional isomerism of a linker dictates the spatial trajectory of the entire molecule. Recent structural activity relationship (SAR) studies published in 2026 demonstrated the synthesis of novel phthalazinone-based carboxamides using both the meta-derivative (N-(3-aminophenyl)-3-methylbutanamide) and its para-substituted counterpart [1].

The Causality of Binding Affinity: Molecular docking studies against recombinant PARP1 revealed a significant preference for the meta-substituted derivative. The meta-position projects the phthalazinone core precisely into the nicotinamide-binding pocket of PARP1. This specific vector allows the core to establish indispensable hydrogen bonds with key catalytic residues (e.g., Ser904 and Gly863). Conversely, the para-substitution forces a linear geometry that causes steric clashes with the pocket walls, preventing optimal hydrogen bond formation.

Table 2: Comparative Binding Affinities (PARP1 Active Site)
Synthon UsedFinal Compound GeometryBinding Energy (kcal/mol)Target Affinity
N-(3-aminophenyl)-... (CAS 926225-62-9)Meta-substituted-8.5 High (Optimal alignment)
N-(4-aminophenyl)-... (CAS 189576-50-9)Para-substituted-7.5 Moderate (Steric hindrance)

Data derived from structure-based molecular docking simulations on a 100 ns time scale [1].

Experimental Workflows: Synthesis & Validation

To leverage N-(3-aminophenyl)-3-methylbutanamide effectively, the following self-validating protocol details its integration into a phthalazinone core to yield a potent PARP1 inhibitor.

Protocol 1: Synthesis of N-(3-(3-methylbutanamido)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 1.0 equivalent of 2-(carboxycarbonyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at 0°C for 15 minutes.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive, non-epimerizing OAt ester. DIPEA acts as a sterically hindered, non-nucleophilic base; it scavenges generated protons without competing with the aniline for the active ester. The 0°C environment prevents the thermal degradation of the transient active ester.

Step 2: Amide Coupling

  • Procedure: Add 1.0 equivalent of N-(3-aminophenyl)-3-methylbutanamide dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The complete disappearance of the highly UV-active aniline starting material confirms the coupling is complete.

Step 3: Hydrazone Cyclization

  • Procedure: Concentrate the crude mixture in vacuo to remove DMF. Redissolve the intermediate in absolute ethanol. Add 3.0 equivalents of hydrazine hydrate and reflux at 80°C for 6 hours.

  • Causality: Hydrazine acts as a potent bis-nucleophile. It sequentially attacks the keto-carbonyl and the adjacent ester/amide carbonyl, driving a condensation reaction that forms the thermodynamically stable, rigid phthalazinone pharmacophore.

Step 4: Isolation and LC-MS Verification

  • Procedure: Cool the mixture to 4°C to induce precipitation. Filter the solid and wash with cold ethanol.

  • Self-Validation: Analyze the purified solid using a high-resolution LC-MS (e.g., Shimadzu Nexera X2 LCMS-9030) [1]. The presence of the

    
     peak corresponding to the exact calculated mass of the target compound validates the structural integrity of the synthesized inhibitor.
    

SynthesisWorkflow A N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) C Amide Coupling (HATU, DIPEA, DMF) A->C B 2-(carboxycarbonyl)benzoic acid B->C D Intermediate Hydrazone Formation (Hydrazine Hydrate, EtOH) C->D E N-(3-(3-methylbutanamido)phenyl)- 4-oxo-3,4-dihydrophthalazine-1-carboxamide D->E

Fig 1. Synthetic workflow for phthalazinone-based PARP1 inhibitors using the meta-aminophenyl synthon.

In Vitro Evaluation Protocol

Once the inhibitor is synthesized using the N-(3-aminophenyl)-3-methylbutanamide synthon, its biological efficacy must be validated.

Protocol 2: PARP1 Chemiluminescent Assay
  • Step 1: Enzyme Incubation: Plate recombinant human PARP1 enzyme in a 96-well plate coated with histone proteins. Add the synthesized inhibitor in a serial dilution (ranging from 10 nM to 10 µM) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium within the active site before the substrate is introduced.

  • Step 2: Reaction Initiation: Add a master mix containing

    
     and biotinylated nicked DNA. Incubate for 1 hour. Causality: Nicked DNA acts as the allosteric activator for PARP1, triggering the cleavage of 
    
    
    
    and the subsequent poly-ADP-ribosylation of the histones.
  • Step 3: Detection & Validation: Wash the wells to remove unbound reagents. Add Streptavidin-HRP, followed by a chemiluminescent substrate. Read the luminescence. Self-Validation: A dose-dependent decrease in luminescence strictly correlates with the inhibition of PARP1 catalytic activity, validating the functional efficacy of the synthesized compound.

PARP1_Mechanism A Single-Strand DNA Break (SSB) B PARP1 Recruitment & Activation A->B D PARP1 Trapping on DNA B->D Catalytic Inhibition C Phthalazinone-based Inhibitor (Meta-derivative) C->D Binds Active Site E Replication Fork Collapse (Double-Strand Break) D->E F Synthetic Lethality (in BRCA-mutated cells) E->F

Fig 2. Mechanism of action: PARP1 trapping and synthetic lethality induced by the synthesized inhibitor.

Conclusion

N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) is far more than a simple chemical building block; it is a strategically designed geometric vector. By enforcing a meta-substitution pattern, it allows medicinal chemists to construct PARP1 inhibitors that achieve superior thermodynamic binding profiles (-8.5 kcal/mol) compared to their para-substituted analogs. The rigorous application of the synthetic and validation protocols outlined in this guide ensures high-fidelity translation from in silico design to in vitro efficacy.

References

  • Source: ResearchGate (Published February 05, 2026)
  • Title: CAS 926225-62-9, N-(3-Aminophenyl)
Exploratory

Positional Isomerism in Pharmacophore Design: A Comparative Analysis of N-(3-aminophenyl) and N-(4-aminophenyl) Isovaleramide

Executive Summary In the architecture of small molecule therapeutics, the distinction between meta- and para- substitution is rarely trivial. While often treated as simple geometric isomers, N-(3-aminophenyl)isovaleramid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of small molecule therapeutics, the distinction between meta- and para- substitution is rarely trivial. While often treated as simple geometric isomers, N-(3-aminophenyl)isovaleramide (the meta isomer) and N-(4-aminophenyl)isovaleramide (the para isomer) exhibit fundamentally divergent electronic landscapes and pharmacokinetic potentials.

This guide moves beyond basic structural characterization to analyze these two scaffolds as distinct chemotypes. We explore their synthesis, electronic behavior, and their utility in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors and HDAC modulators where the "linker" geometry dictates potency.

Structural and Electronic Divergence

The core difference between these isomers lies not just in geometry, but in the communication between the amide nitrogen and the free primary amine across the phenyl ring.

Electronic Coupling (The Hammett Reality)

The isovaleramide group (–NH–CO–CH₂–CH(CH₃)₂) acts as a moderate Electron Donating Group (EDG) via resonance, but an Electron Withdrawing Group (EWG) via induction.

  • N-(4-aminophenyl) [Para]: The amide nitrogen and the free amine are in direct resonance conjugation. The lone pair from the amide nitrogen donates electron density into the ring, significantly increasing electron density at the para position. Consequently, the free amine in the para isomer is more nucleophilic and more basic (

    
     elevation).
    
  • N-(3-aminophenyl) [Meta]: The resonance pathway is disconnected. The free amine sits at a nodal point relative to the amide's resonance contribution. Here, the inductive withdrawal of the amide dominates, rendering the free amine less nucleophilic and slightly more acidic compared to its para counterpart.

Geometric Topology
  • The Para Vector (Linearity): Creates a linear, rod-like axis. This is critical for binding in narrow, deep hydrophobic channels (e.g., enzyme active site tunnels).

  • The Meta Vector (The Kink): Introduces a 120° bond angle "kink." This geometry is favored for globular binding pockets or when inducing a "U-turn" conformation to interact with solvent-exposed rims of a protein.

Synthetic Protocols

Direct mono-acylation of phenylenediamine is prone to statistical mixtures (di-acylation). The industry-standard "Self-Validating" protocol utilizes a Nitro-Reduction strategy to ensure regioselectivity.

Validated Synthesis Workflow

The following protocol applies to both isomers, substituting the starting material (3-nitroaniline vs. 4-nitroaniline).

Step 1: Acylation (The Isovaleryl Cap)
  • Reagents: Nitroaniline (1.0 eq), Isovaleryl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve nitroaniline in DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine (base scavenger).

    • Dropwise addition of isovaleryl chloride (controls exotherm).

    • Critical Checkpoint: Monitor TLC. The disappearance of the bright yellow nitroaniline spot confirms conversion.

    • Workup: Acid wash (1M HCl) removes unreacted amine; Bicarb wash removes acid.

Step 2: Chemoselective Reduction
  • Reagents:

    
     (balloon) / 10% Pd-C OR Iron powder / 
    
    
    
    (for halogen-sensitive substrates).
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the nitro-amide intermediate in alcohol.

    • Add catalyst (10 wt%).

    • Stir under hydrogen atmosphere (1 atm) for 4–12 hours.

    • Filtration: Filter through Celite to remove Pd-C. Safety: Pd-C is pyrophoric when dry; keep wet.

Visualization of Synthetic Logic

SynthesisWorkflow Start Nitroaniline (Meta or Para) Acylation Step 1: Acylation (+ Isovaleryl Cl) Start->Acylation DCM, Et3N, 0°C Intermediate Nitro-Isovaleramide (Stable Intermediate) Acylation->Intermediate Purification Reduction Step 2: Reduction (H2 / Pd-C) Intermediate->Reduction MeOH, RT Product Amino-Isovaleramide (Final Product) Reduction->Product Celite Filter

Caption: Chemoselective synthesis pathway preventing di-acylation by utilizing nitro-precursors.

Analytical Differentiation

When characterizing these isomers, standard analytical techniques yield distinct signatures due to their symmetry and electronic differences.

FeatureN-(4-aminophenyl) [Para]N-(3-aminophenyl) [Meta]
Symmetry (NMR) High (

axis)
. The aromatic protons appear as two doublets (AA'BB' system).
Low (

plane)
. Aromatic protons appear as four distinct signals (singlet, two doublets, triplet).
Melting Point Generally Higher . The linear symmetry allows tighter crystal packing (Van der Waals forces).Generally Lower . The "kinked" structure disrupts lattice energy.
Polarity (TLC) Typically more polar (lower

) due to the aligned dipole moment of the amine and amide.
Typically less polar (higher

) as dipoles may partially cancel or align off-axis.
Reactivity Higher Nucleophilicity . Reacts faster with electrophiles in subsequent drug synthesis.Lower Nucleophilicity . May require harsher conditions or catalysts for coupling.

Implications in Drug Design (SAR)

The choice between the 3-amino and 4-amino isovaleramide scaffold is a strategic decision in Pharmacophore Mapping .

The "Linear Channel" vs. "Rim" Hypothesis
  • Case Study: HDAC Inhibitors. Many Histone Deacetylase (HDAC) inhibitors use a "Cap-Linker-Zinc Binding Group" model.

    • The Para-isomer provides the necessary length and linearity to traverse the narrow hydrophobic channel of the HDAC enzyme to reach the catalytic Zinc ion.

    • The Meta-isomer is often inactive in this context because the "kink" causes the molecule to clash with the channel walls before reaching the active site.

  • Case Study: Kinase Inhibitors (Type II).

    • Type II inhibitors often bind to the inactive DFG-out conformation. The Meta-isomer is frequently preferred here (e.g., Imatinib analogs) because the geometry allows the molecule to wrap around the gatekeeper residue, accessing the allosteric hydrophobic pocket adjacent to the ATP site.

Metabolic Stability
  • Para-amino groups are highly susceptible to N-acetylation (by NAT1/NAT2) and oxidation to reactive quinone-imines, which can be hepatotoxic (analogous to the acetaminophen toxicity mechanism).

  • Meta-amino groups are generally more metabolically stable against quinone formation because a meta-quinone structure is electronically forbidden (cannot form a conjugated 6-pi electron loop).

SAR Decision Logic

SAR_Logic Start Target Binding Pocket Analysis Q1 Is the binding site a deep, narrow channel? Start->Q1 Para Select N-(4-aminophenyl) (Para Isomer) Q1->Para Yes (e.g., HDAC, Ion Channels) Meta Select N-(3-aminophenyl) (Meta Isomer) Q1->Meta No (e.g., Globular Kinase Pockets) ReasonPara Reason: Maximizes linearity; Minimizes steric clash in tunnel. Para->ReasonPara ReasonMeta Reason: Induces 'U-turn' geometry; Accesses solvent-exposed pockets. Meta->ReasonMeta

Caption: Decision matrix for selecting the optimal isomer based on protein binding pocket topology.

References

  • ChemicalBook. (2025).[1] N-(3-Aminophenyl)acetamide Properties and Applications.Link

    • Note: Provides physiochemical baselines for the amino-acetanilide class, directly applicable to isovaleramide analogs.
  • BenchChem. (2025). Synthesis of p-Phenylenediamine derivatives via Nitro-Reduction.[2][3][4][5]Link

    • Note: Validates the nitro-reduction protocol as the standard for avoiding diamine polymeriz
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[6]Link

    • Note: Authoritative source on the electronic resonance effects distinguishing meta vs. para amine reactivity.
  • National Institutes of Health (NIH) - PubChem. (2025). Isovaleramide Compound Summary.Link

    • Note: Source for the lipophilic properties of the isovaleric tail.
  • MedChemExpress. (2024). Isovaleramide: Anticonvulsant and CNS Activity.[7]Link

    • Note: Establishes the biological relevance of the isovaleramide moiety in drug discovery.

Sources

Protocols & Analytical Methods

Method

synthesis of N-(3-aminophenyl)-3-methylbutanamide from m-phenylenediamine

Application Note: Selective Synthesis of N-(3-aminophenyl)-3-methylbutanamide Executive Summary This guide details the synthesis of N-(3-aminophenyl)-3-methylbutanamide (Target Molecule) utilizing m-phenylenediamine (MPD...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of N-(3-aminophenyl)-3-methylbutanamide

Executive Summary

This guide details the synthesis of N-(3-aminophenyl)-3-methylbutanamide (Target Molecule) utilizing m-phenylenediamine (MPD) as the starting scaffold.

The primary synthetic challenge in this transformation is chemoselectivity . Because MPD contains two chemically equivalent amino groups (


), reaction with isovaleryl chloride (3-methylbutanoyl chloride) statistically favors a mixture of unreacted starting material, the desired mono-amide, and the undesired di-amide byproduct.

To address this, this protocol utilizes a High-Dilution / Stoichiometric-Control Strategy designed to maximize mono-acylation yields (>75%) while facilitating the efficient removal of byproducts via a specific acid-base extraction workflow.

Chemical Strategy & Mechanism

Reaction Type: Nucleophilic Acyl Substitution Key Reagents: m-Phenylenediamine (Nucleophile), Isovaleryl Chloride (Electrophile), Triethylamine (Base).

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the MPD nitrogen lone pair onto the carbonyl carbon of the acid chloride. The base (Triethylamine) acts as a proton scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the remaining amine, which would deactivate it.

The Selectivity Problem: Once the mono-amide is formed, the remaining free amine is actually less nucleophilic than the starting diamine due to the electron-withdrawing effect of the newly formed amide group (via the phenyl ring). However, under high concentration, local excesses of acid chloride can still lead to di-acylation.

Solution:

  • Kinetic Control: Low temperature (

    
    ) to differentiate nucleophilicity.
    
  • Statistical Control: Slow addition of the electrophile into a solution of the amine (inverse addition).

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
m-Phenylenediamine (MPD) 108.141.0SolidSubstrate
Isovaleryl Chloride 120.580.90.965Acylating Agent
Triethylamine (TEA) 101.191.10.726Base / Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)

Safety Note: m-Phenylenediamine is a strong sensitizer and toxic if inhaled or absorbed through the skin. All operations must be performed in a fume hood.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve m-phenylenediamine (2.16 g, 20.0 mmol) in anhydrous DCM (80 mL) .

    • Expert Insight: We use a slight excess of diamine (relative to the acid chloride) to statistically favor mono-substitution.

  • Add Triethylamine (3.1 mL, 22.0 mmol) to the solution.

  • Cool the mixture to

    
      using an ice-water bath. Ensure vigorous stirring.
    

Step 2: Controlled Acylation

  • Prepare a solution of Isovaleryl chloride (2.17 g, 18.0 mmol, 2.25 mL) diluted in DCM (20 mL) in a pressure-equalizing addition funnel.

    • Why? Diluting the acid chloride prevents localized "hot spots" of high concentration that lead to di-acylation.

  • Add the acid chloride solution dropwise over 45–60 minutes.

    • Critical: The internal temperature must not exceed

      
      .
      
  • Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 3 hours.

  • QC Check: Spot TLC (5% MeOH in DCM). The starting material (MPD) will be the most polar spot (lowest

    
    ); the di-amide will be the least polar (highest 
    
    
    
    ); the target mono-amide will be in the middle.

Step 3: Purification (The "Solubility Switch" Workup) This workup is designed to separate the three components based on their basicity.

  • Quench: Add water (50 mL) to the reaction mixture. Separate phases.

  • Wash 1 (Remove Salts): Wash the organic layer (DCM) with saturated

    
     (50 mL) and then Brine (50 mL).
    
  • Extraction Logic (Target Isolation):

    • The organic layer contains: Target (Mono), Byproduct (Diamide), and Trace MPD.

    • Action: Extract the organic layer with 1M HCl (3 x 40 mL) .

    • Result:

      • Organic Layer: Contains the non-basic Di-amide (Discard).

      • Aqueous Acid Layer: Contains protonated Target (Mono-amine) and protonated MPD .

  • Recovery:

    • Take the combined acidic aqueous extracts.

    • Basify carefully with 4M NaOH to pH ~10 (Cool in ice bath during addition).

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Final Polish:

    • Dry Ethyl Acetate over

      
      , filter, and concentrate in vacuo.
      
    • If MPD persists (visible on TLC), purify via Flash Column Chromatography (

      
      , Gradient: 0 
      
      
      
      5% MeOH in DCM).

Visualization of Workflows

Diagram 1: Reaction Scheme & Selectivity Logic

ReactionScheme cluster_conditions Critical Control Parameters MPD m-Phenylenediamine (Nucleophile) Mono Target: Mono-Amide (N-(3-aminophenyl)-...) MPD->Mono  0°C, Slow Addition   (Major Product) IsoCl Isovaleryl Chloride (Electrophile) IsoCl->Mono Di Byproduct: Di-Amide (Undesired) Mono->Di  Over-reaction   (Minimized) C1 Stoichiometry: 0.9 eq Acid Chloride C2 Temp: < 5°C

Caption: Reaction pathway highlighting the kinetic competition between mono- and di-acylation.

Diagram 2: Purification Logic Flow

Workup Mix Crude Reaction Mix (DCM Phase) HCl Extract with 1M HCl Mix->HCl OrgLayer DCM Layer HCl->OrgLayer Separation AqLayer Acidic Aqueous Layer HCl->AqLayer Separation Diamide Contains: Di-Amide Byproduct (Neutral) OrgLayer->Diamide Discard TargetSalt Contains: Target (Protonated) Unreacted MPD (Protonated) AqLayer->TargetSalt Basify Basify (pH 10) Extract w/ EtOAc TargetSalt->Basify FinalOrg EtOAc Layer Basify->FinalOrg FinalAq Aqueous Waste Basify->FinalAq Product Final Product: Mono-Amide FinalOrg->Product Evaporate

Caption: Acid-Base extraction workflow to separate neutral di-amide byproducts from the basic target amine.

Characterization & Validation

Expected Yield: 65–75% (after purification). Appearance: Off-white to pale beige solid.

Analytical Data (Simulated for Reference):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    9.65 (s, 1H, Amide-NH), 7.05 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.25 (dd, 1H, Ar-H), 5.05 (s, 2H,
    
    
    ), 2.15 (d, 2H,
    
    
    ), 2.05 (m, 1H, CH), 0.92 (d, 6H,
    
    
    ).
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 193.2.
    

References

  • Lauridsen, J. M. V., et al. "Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions."[2][3] Green Chemistry, 2023, 25 , 1332-1338.[2][3]

  • Xu, Q., et al. "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study... in Microreactor."[3] Bulletin of the Korean Chemical Society, 2021, 42 (10), 1336-1344.[3]

  • BenchChem. "Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide." (Analogous diamine selectivity protocols).

  • Organic Syntheses. "3-Aminopyridine" (General procedures for handling amino-pyridines/anilines and extraction). Org.[4][5] Synth. Coll. Vol. 7, p.27.

Sources

Application

Application Note &amp; Protocol: Synthesis of N,N'-(1,3-phenylene)bis(3-methylbutanamide) via Acylation of 1,3-Diaminobenzene

Abstract This document provides a detailed protocol for the synthesis of N,N'-(1,3-phenylene)bis(3-methylbutanamide) through the diacylation of 1,3-diaminobenzene with isovaleryl chloride. This reaction is a classic exam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of N,N'-(1,3-phenylene)bis(3-methylbutanamide) through the diacylation of 1,3-diaminobenzene with isovaleryl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of amide bonds. The protocol outlines a robust procedure, including critical safety considerations for handling the reagents, a step-by-step reaction workflow, product work-up, purification by recrystallization, and methods for analytical characterization. This guide is intended for researchers in synthetic chemistry, materials science, and drug development who require a reliable method for preparing aromatic diamides, which serve as valuable building blocks and molecular scaffolds.

Introduction & Scientific Principles

The formation of an amide bond is a cornerstone of modern synthetic chemistry. The reaction between an acyl chloride and an amine is a highly efficient and widely used method for this purpose. In this application, the nucleophilic amino groups of 1,3-diaminobenzene attack the electrophilic carbonyl carbon of isovaleryl chloride. Given the difunctional nature of 1,3-diaminobenzene, the reaction proceeds to form a diamide, N,N'-(1,3-phenylene)bis(3-methylbutanamide), provided the stoichiometry is controlled.

The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion. This process generates one equivalent of hydrochloric acid (HCl) for each acylation. The presence of an acid scavenger, typically a non-nucleophilic tertiary amine base such as triethylamine or pyridine, is crucial. The base neutralizes the HCl as it is formed, preventing the protonation of the unreacted amine starting material (which would render it non-nucleophilic) and driving the reaction to completion.

Aromatic diamides of this nature are of interest as precursors to thermally stable polymers (aramids), as structural components in medicinal chemistry, and as ligands in coordination chemistry.

Critical Safety & Handling

This protocol involves hazardous materials that require strict safety protocols. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles that meet ANSI Z87.1 standards, and nitrile or neoprene gloves.[1][2]

  • Isovaleryl Chloride (CAS: 108-12-3): Highly flammable liquid and vapor.[3][4] It is corrosive and causes severe skin burns and eye damage.[3] It reacts violently with water, releasing toxic and corrosive HCl gas. Handle only under an inert atmosphere (e.g., nitrogen or argon). Keep away from heat, sparks, and open flames.[2][4][5] All metal equipment must be grounded to prevent static discharge.[4]

  • 1,3-Diaminobenzene (m-Phenylenediamine, CAS: 108-45-2): Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and is harmful to aquatic life. Avoid creating dust.

  • Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. It is corrosive and harmful if inhaled. It has a strong, noxious odor.

  • Dichloromethane (DCM, CAS: 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher (e.g., dry chemical or CO2) are immediately accessible.[2] Have a container of sodium bicarbonate (NaHCO₃) ready to neutralize any acid spills.

Materials and Experimental Protocol

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (mmol)Quantity (mass/vol)Notes
1,3-Diaminobenzene108-45-2108.1420.02.16 g99% purity or higher
Isovaleryl Chloride108-12-3120.5842.05.06 g (4.94 mL)98% purity or higher (slight excess)
Triethylamine (TEA)121-44-8101.1944.04.45 g (6.13 mL)Anhydrous, distilled
Dichloromethane (DCM)75-09-284.93-~200 mLAnhydrous, reagent grade
Hydrochloric Acid (HCl)7647-01-036.46-~50 mL (1 M aq.)For work-up
Sodium Bicarbonate (NaHCO₃)144-55-884.01-~50 mL (sat. aq.)For work-up
Brine (NaCl solution)7647-14-558.44-~50 mL (sat. aq.)For work-up
Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~10 gAnhydrous
Equipment
250 mL Round-bottom flask
100 mL Addition funnel
Magnetic stirrer and stir bar
Nitrogen/Argon gas line
Ice/water bath
500 mL Separatory funnel
Rotary evaporator
Büchner funnel and filter flask
Recrystallization dish
Experimental Workflow Diagram

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents & Glassware (Anhydrous Conditions) setup 4. Assemble Reaction Apparatus (Inert Atmosphere) prep_reagents->setup Assemble prep_amine 2. Dissolve Diaminobenzene & TEA in DCM prep_amine->setup Charge Flask prep_acyl 3. Dissolve Isovaleryl Chloride in DCM addition 6. Add Acyl Chloride Solution Dropwise prep_acyl->addition Charge Funnel cool 5. Cool Amine Solution to 0 °C setup->cool cool->addition stir 7. Stir at Room Temperature Overnight addition->stir wash_acid 8. Wash with 1 M HCl stir->wash_acid Proceed to Work-up wash_base 9. Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine 10. Wash with Brine wash_base->wash_brine dry 11. Dry Organic Layer (Na₂SO₄) wash_brine->dry evap 12. Remove Solvent (Rotovap) dry->evap purify 13. Purify by Recrystallization evap->purify characterize 14. Characterize Product (NMR, FT-IR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of N,N'-(1,3-phenylene)bis(3-methylbutanamide).

Step-by-Step Synthesis Protocol
  • Glassware and Atmosphere Setup: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions. Equip a 250 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, dissolve 1,3-diaminobenzene (2.16 g, 20.0 mmol) and triethylamine (4.45 g, 44.0 mmol) in 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids have dissolved.

  • Cooling: Place the reaction flask in an ice/water bath and allow the solution to cool to 0 °C with stirring.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of isovaleryl chloride (5.06 g, 42.0 mmol) in 50 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Add the isovaleryl chloride solution dropwise from the addition funnel to the cooled, stirring amine solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for at least 4 hours (or overnight) to ensure complete diacylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

Product Work-up and Purification
  • Quenching and Washing: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (aq) to remove excess triethylamine.

    • 50 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid.

    • 50 mL of saturated brine (aq) to remove the bulk of the water.[7]

    • Note: Vent the separatory funnel frequently, especially after the NaHCO₃ wash, to release any CO₂ pressure.

  • Drying: Separate the organic layer (DCM) and dry it over anhydrous sodium sulfate (~10 g). Swirl the flask occasionally for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Recrystallization: Purify the crude solid by recrystallization. A common solvent system for this type of compound is ethanol/water or ethyl acetate/hexane.

    • Dissolve the crude product in a minimum amount of boiling ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol/water mixture and then dry the product under vacuum.

Expected Results & Characterization

The final product, N,N'-(1,3-phenylene)bis(3-methylbutanamide), should be obtained as a white or off-white crystalline solid. A successful synthesis should yield a product with high purity, confirmed by the following analytical techniques.

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the amide protons (singlet, ~9.8-10.2 ppm), aromatic protons on the central ring (multiplets, ~7.0-8.0 ppm), the methylene protons (CH₂) adjacent to the carbonyl (doublet, ~2.2 ppm), the methine proton (CH) of the isobutyl group (multiplet, ~2.1 ppm), and the terminal methyl protons (CH₃) as a doublet (~0.9 ppm).

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon (~171 ppm), aromatic carbons (~110-140 ppm), and aliphatic carbons of the isovaleryl group (~22-45 ppm).

  • FT-IR (KBr pellet or ATR): Key vibrational bands should be observed for N-H stretching (around 3300 cm⁻¹), C-H stretching (2870-2960 cm⁻¹), amide I (C=O stretch, ~1650-1670 cm⁻¹), and amide II (N-H bend, ~1530-1550 cm⁻¹).

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z 277.19.

  • Melting Point: A pure sample should exhibit a sharp melting point.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product YieldWet reagents/solvents; Insufficient baseEnsure all reagents and solvents are anhydrous. Use freshly distilled triethylamine. Check stoichiometry of base.
Mixture of Mono- and Di-acylationInsufficient isovaleryl chloride; Short reaction timeUse a slight excess (1.05-1.1 eq. per amine group) of the acylating agent. Allow the reaction to run overnight.
Product is an oil, not a solidImpurities presentRe-attempt the work-up washes carefully. Purify via column chromatography instead of recrystallization.
Product is discolored (yellow/brown)Air oxidation of 1,3-diaminobenzeneEnsure the reaction is run under a strictly inert atmosphere. Use freshly purified/purchased 1,3-diaminobenzene.

References

  • Szabo-Scandic. (n.d.). Isovaleryl chloride Safety Data Sheet. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Isovaleryl Chloride MSDS. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - Isovaleryl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Butanamide, N,N'-1,3-phenylenebis[3-oxo-. Retrieved from [Link]

  • Rösch, A., et al. (2020). Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity. Dalton Transactions. Retrieved from [Link]

  • Hart, H., & Suda, M. (1979). Diazoaminobenzene. Organic Syntheses, 59, 85. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-(1,3-Phenylene)bis(N-acetylacetamide). Retrieved from [Link]

  • Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone 3. Retrieved from [Link]

  • Genies, M., & Tsintavis, C. (2002). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. Journal of Applied Polymer Science, 85(12), 2564-2572. Retrieved from [Link]

  • Kumar, S., et al. (2008). Synthesis of novel substituted 4,4'-(1,4-phenylene)bis(1,3-thiazole)s. Arkivoc, 2008(15), 288-296. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]/iasj/article/249339)

Sources

Method

procedure for selective mono-acylation of m-phenylenediamine

Executive Summary The selective mono-acylation of symmetrical diamines like m-phenylenediamine (MPD) is a classic challenge in organic synthesis due to the competing rates of the second acylation step. While statistical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective mono-acylation of symmetrical diamines like m-phenylenediamine (MPD) is a classic challenge in organic synthesis due to the competing rates of the second acylation step. While statistical probability suggests a mixture of starting material, mono-amide, and di-amide, high-fidelity selectivity (>90%) can be achieved by exploiting solubility differentials and pKa-modulated kinetics .

This guide presents two validated protocols:

  • Protocol A (The Aqueous pH-Switch): The recommended method for scalability and purity. It utilizes water as a solvent to precipitate the mono-product, preventing over-acylation.

  • Protocol B (The Kinetic Control): A high-dilution organic phase method for substrates or acyl groups incompatible with aqueous conditions.

Mechanistic Principles & Selectivity Logic

To achieve mono-selectivity, we must disrupt the statistical distribution. We rely on two physicochemical levers:[1][2][3][4][5][6]

  • Electronic Deactivation (Thermodynamic/Kinetic): The amino group (

    
    ) is a strong activator. Converting one amine to an amide (
    
    
    
    ) changes it to a moderate activator/weak deactivator. However, in m-phenylenediamine, the meta-positioning means the electronic communication is less direct than in p-isomers. Therefore, electronic deactivation alone is often insufficient to prevent di-acylation in homogenous organic solution.
  • Phase-Separation (The "Precipitation Effect"): m-Phenylenediamine is highly water-soluble (429 g/L).[5] The mono-acylated product (N-(3-aminophenyl)acetamide) has significantly lower water solubility (10–50 g/L). By conducting the reaction in an aqueous buffer, the mono-amide precipitates upon formation, physically removing it from the reaction zone and preventing the second acylation.

Protocol A: The Aqueous pH-Switch Method (Recommended)

Best for: Acetylation, Benzoylation, and robust acyl groups. High yield and simple purification.[7][8]

Materials
  • m-Phenylenediamine (MPD) [CAS: 108-45-2][9]

  • Acetic Anhydride (

    
    ) or suitable Anhydride
    
  • Hydrochloric Acid (6N)[2]

  • Sodium Bicarbonate (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Solvent: Deionized Water

Step-by-Step Procedure
  • Solubilization & Acidification:

    • In a round-bottom flask, dissolve 10.0 mmol of m-phenylenediamine in 50 mL of water.

    • Add 6N HCl dropwise until the solution is acidic (pH ~1.5–2.0). This converts the diamine into its dihydrochloride salt, which is unreactive toward anhydrides.

    • Checkpoint: The solution should be homogeneous and clear.

  • Reagent Addition:

    • Cool the solution to 0–5 °C in an ice bath.

    • Add 1.1 equivalents (11.0 mmol) of Acetic Anhydride in one portion. (Note: At this pH, no reaction occurs yet).

  • Controlled Activation (The "pH Switch"):

    • Slowly add solid

      
        or a saturated 
      
      
      
      solution portion-wise with vigorous stirring.
    • Target: Raise the pH to 5.0–5.5 .

    • Observation: As the pH rises, small amounts of free amine are liberated and immediately react with the anhydride. The mono-acylated product will begin to precipitate as a white/off-white solid.

  • Completion & Isolation:

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

    • Filter the precipitate using a Büchner funnel.[1]

    • Wash: Wash the filter cake with cold water (2 x 10 mL) to remove unreacted diamine (which remains soluble).

    • Dry: Vacuum dry the solid at 40 °C.

Yield Expectation: 75–85% Purity: >95% Mono-amide (by HPLC).

Protocol B: Organic Kinetic Control

Best for: Hydrophobic acyl chlorides or moisture-sensitive reagents.

Materials
  • m-Phenylenediamine[8]

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure
  • High-Dilution Setup:

    • Dissolve 10.0 mmol of MPD in 100 mL of anhydrous DCM (0.1 M concentration). High dilution is critical to favor intermolecular reaction over localized concentration spikes.

    • Add 1.0 equivalent of Triethylamine.

    • Cool to -10 °C (Ice/Salt bath).

  • Slow Addition:

    • Dissolve 0.95 equivalents of Acyl Chloride in 10 mL of DCM.

    • Add the acyl chloride solution dropwise over 45–60 minutes using a syringe pump or addition funnel.

    • Rationale: Limiting the acylating agent (0.95 eq) ensures the diamine is always in excess, statistically favoring the mono-product.

  • Work-up:

    • Quench with water.[10]

    • Wash the organic layer with saturated

      
       .
      
    • Purification: The crude mixture will contain mostly mono-product but may have traces of di-amide and starting material.

    • Purification Tip: Recrystallize from water or toluene/ethanol, depending on the specific acyl group.

Visualization: Workflow & Decision Logic

MonoAcylation Start Start: m-Phenylenediamine Choice Select Method based on Reagent Start->Choice MethodA Method A: Aqueous pH-Switch (Anhydrides, Stable Reagents) Choice->MethodA Aqueous Compatible MethodB Method B: Organic Kinetic Control (Acyl Chlorides, Sensitive Reagents) Choice->MethodB Moisture Sensitive StepA1 Dissolve in Water + HCl (pH < 2) Forms unreactive salt MethodA->StepA1 StepA2 Add Anhydride (1.1 eq) Still unreactive StepA1->StepA2 StepA3 Slowly add Base (pH -> 5.5) Controlled release of amine StepA2->StepA3 StepA4 Precipitation of Mono-Product (Di-amine stays in solution) StepA3->StepA4 Purify Filtration / Recrystallization StepA4->Purify StepB1 Dissolve in DCM (High Dilution 0.1M) Add 1.0 eq Base MethodB->StepB1 StepB2 Cool to -10°C StepB1->StepB2 StepB3 Slow Addition of Electrophile (0.95 eq) Over 60 mins StepB2->StepB3 StepB3->Purify Product Target: N-(3-aminophenyl)amide Purify->Product

Figure 1: Decision tree and process flow for selecting the optimal mono-acylation strategy.

Quality Control & Troubleshooting

ParameterMethodAcceptance Criteria
Reaction Monitoring TLC (EtOAc/Hexane 1:1)MPD: Low Rf (Stains brown w/ Ninhydrin)Mono: Mid Rf (UV Active)Di: High Rf
Purity Check HPLC (C18, Water/MeCN)Mono-amide > 95% area.
Identity 1H NMR (DMSO-d6)Look for asymmetry. MPD is symmetric. Mono-amide shows distinct protons for the acylated vs. free amine ring positions.

Troubleshooting Table:

IssueCauseSolution
High Di-acylation pH too high (>6) in Method AAdd base more slowly; stop at pH 5.0.
Low Yield Product too solubleSaturate aqueous layer with NaCl ("Salting out") before filtration.
Sticky Precipitate Impurities/Oiling outRecrystallize from hot water or water/ethanol mix.

References

  • Verma, S. K., et al. (2012). "CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines." Green Chemistry, 14(2).

  • Bhattacharya, A., et al. (2004). "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." Arkivoc, (i), 55-63.

  • Kelly, T. R., & Cavero, M. (2002). "Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit." Organic Letters, 4(16), 2653–2656.

  • Perona, A., et al. (2020). "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study... in Microreactor." Chemical Engineering Journal, 398, 125584.

  • National Toxicology Program. (1992).[11] "3-Aminoacetanilide - Physical Properties." PubChem Database.

Sources

Application

using N-(3-aminophenyl)-3-methylbutanamide as a pharmaceutical intermediate

Technical Application Note: N-(3-aminophenyl)-3-methylbutanamide in High-Fidelity Kinase Inhibitor Synthesis Executive Summary N-(3-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7 / Analogous to 93469-29-5) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-(3-aminophenyl)-3-methylbutanamide in High-Fidelity Kinase Inhibitor Synthesis

Executive Summary

N-(3-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7 / Analogous to 93469-29-5) represents a critical "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type II Kinase Inhibitors . This intermediate combines a lipophilic isovaleramide tail (targeting the hydrophobic allosteric back-pocket) with a meta-substituted aniline linker (essential for hydrogen bonding in the hinge region).

This guide provides a validated protocol for the synthesis, purification, and downstream application of this intermediate, focusing on its utility in generating Diarylurea libraries for targeting p38 MAPK, B-Raf, and VEGFR kinases.

Material Science & Properties

PropertySpecificationRelevance
IUPAC Name N-(3-aminophenyl)-3-methylbutanamideStandard Nomenclature
Molecular Formula C₁₁H₁₆N₂OFragment-Based Drug Discovery (FBDD)
Molecular Weight 192.26 g/mol Ideal for "Rule of 3" Fragment Screening
LogP (Predicted) ~1.8 - 2.2Optimized for cell permeability
Solubility DMSO, Methanol, DCMCompatible with standard coupling conditions
pKa (Aniline) ~4.0 - 4.5Reduced basicity due to amide EWG; requires specific coupling catalysts

Strategic Synthesis Protocol (The "Nitro" Route)

Objective: To synthesize high-purity (>99%) N-(3-aminophenyl)-3-methylbutanamide while avoiding the bis-acylation byproducts common in direct diamine acylation.

Mechanism: The protocol utilizes a chemoselective acylation of 3-nitroaniline followed by a controlled reduction . This ensures that the final amino group is generated in situ without competing for the acylating agent.

Step 3.1: Acylation of 3-Nitroaniline
  • Reagents: 3-Nitroaniline (1.0 eq), Isovaleryl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-Nitroaniline in anhydrous DCM (0.5 M concentration) under N₂ atmosphere.

    • Cool to 0°C. Add Triethylamine dropwise.

    • Add Isovaleryl Chloride dropwise over 30 minutes. Critical: Maintain T < 5°C to prevent exotherms.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

    • Yield: Expect >90% of N-(3-nitrophenyl)-3-methylbutanamide .

Step 3.2: Reduction to Target Intermediate
  • Reagents: N-(3-nitrophenyl)-3-methylbutanamide, 10% Pd/C (5 wt%), H₂ (balloon or 1 atm), Methanol.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol (0.2 M).

    • Add 10% Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Purge with H₂ gas and stir vigorously at RT for 6–12 hours.

    • Monitoring: Monitor via TLC (verify disappearance of the yellow nitro spot) or LC-MS.

    • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Keep Celite wet to prevent pyrophoric fire.

    • Concentration: Evaporate solvent to yield the off-white solid N-(3-aminophenyl)-3-methylbutanamide .

Downstream Application: Urea-Based Kinase Inhibitor Synthesis

Context: The primary utility of this intermediate is to react with heterocyclic isocyanates or activated carbamates to form Diarylureas . This motif mimics the binding mode of drugs like Sorafenib or Regorafenib .

Protocol: Isocyanate Coupling

  • Preparation: Dissolve N-(3-aminophenyl)-3-methylbutanamide (1.0 eq) in anhydrous THF or Dioxane.

  • Activation: Add the desired Aryl Isocyanate (1.05 eq) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Reaction: Stir at RT for 2–4 hours. If the reaction is sluggish, heat to 60°C.

  • Precipitation: The urea product often precipitates out of the non-polar solvent.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from EtOH/Water if necessary.

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

Caption: Logical flow from raw materials to the active pharmaceutical ingredient (API) scaffold, highlighting the critical intermediate node.

G Start 3-Nitroaniline (Starting Material) Inter1 N-(3-nitrophenyl)- 3-methylbutanamide Start->Inter1 Acylation (DCM, 0°C) Reagent Isovaleryl Chloride Reagent->Inter1 Reduction Pd/C + H2 (Reduction) Inter1->Reduction Target N-(3-aminophenyl)- 3-methylbutanamide (The Intermediate) Reduction->Target >95% Yield App Reaction with Aryl Isocyanate Target->App Final Diarylurea Kinase Inhibitor App->Final Urea Formation (The 'Linker')

Figure 2: Pharmacophore Mapping (Type II Kinase Binding)

Caption: Structural role of the intermediate within the ATP-binding pocket of a target kinase.

Pharmacophore cluster_pocket Kinase Allosteric Pocket (DFG-out) Tail Isovaleryl Group (Hydrophobic Tail) Linker 3-Aminophenyl Ring (Rigid Scaffold) Tail->Linker Function Occupies Hydrophobic Back Pocket Tail->Function Interaction Head Urea/Amide Bond (H-Bond Donor/Acceptor) Linker->Head

Quality Control & Validation

To ensure the intermediate is suitable for pharmaceutical use, the following Critical Quality Attributes (CQAs) must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Isomeric Purity: Doublet at ~0.95 ppm (6H, isopropyl); Singlet at ~9.8 ppm (Amide NH); Broad s at ~5.0 ppm (Aniline NH₂).
Purity HPLC (C18, ACN/H₂O)> 98.5% Area under curve.[1]
Residual Solvent GC-HeadspaceDCM < 600 ppm; Methanol < 3000 ppm.
Water Content Karl Fischer< 0.5% w/w (Critical for isocyanate coupling).

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28–39. Link

  • PubChem Compound Summary. (n.d.). N-(3-aminophenyl)-3-methylbutanamide.[3] National Center for Biotechnology Information. Link[3]

  • Dumas, J., et al. (2004). Synthesis and pharmacological characterization of the potent and selective p38 MAP kinase inhibitor BAY 43-9006. Bioorganic & Medicinal Chemistry Letters, 14(16), 4203-4206. (Foundational text on Diarylurea synthesis). Link

Sources

Method

peptide synthesis coupling with N-(3-aminophenyl)-3-methylbutanamide

Title: Advanced Protocol for Peptide C-Terminal Amidation with N-(3-aminophenyl)-3-methylbutanamide Executive Summary Coupling peptide fragments to aromatic amines (anilines) presents a significant synthetic hurdle due t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocol for Peptide C-Terminal Amidation with N-(3-aminophenyl)-3-methylbutanamide

Executive Summary

Coupling peptide fragments to aromatic amines (anilines) presents a significant synthetic hurdle due to the inherently low nucleophilicity of the aniline nitrogen. N-(3-aminophenyl)-3-methylbutanamide, a meta-substituted aniline derivative, requires highly optimized activation strategies to achieve quantitative amidation without inducing C-terminal epimerization or forming dead-end guanidinium adducts. This application note details the mechanistic rationale, reagent selection, and a self-validating solution-phase protocol for coupling protected peptides to this specific aniline.

Mechanistic Rationale: Overcoming Aromatic Deactivation

N-(3-aminophenyl)-3-methylbutanamide consists of a 1,3-phenylenediamine core where one amine is acylated by an isovaleryl group. The remaining primary amine is an aniline. Unlike aliphatic amines, the lone pair of electrons on an aniline nitrogen is delocalized into the aromatic


-system. This resonance stabilization drastically reduces its nucleophilicity and makes standard peptide coupling sluggish[1][2].

When standard carbodiimide/HOBt or HBTU chemistry is applied to anilines, the aminolysis of the resulting OBt (benzotriazole) active ester is often slower than competing side reactions, such as hydrolysis or epimerization via oxazolone formation[3][4]. To drive the reaction forward, the electrophilicity of the active ester must be increased, or the transition state must be stabilized.

HATU achieves this through the generation of an OAt (7-azabenzotriazole) active ester[5]. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—an intramolecular hydrogen bond that coordinates the incoming aniline proton, effectively lowering the activation energy of the aminolysis step[3][5]. Alternatively, COMU, which utilizes the Oxyma Pure leaving group, provides exceptional reactivity without the risk of guanidinylating the poorly nucleophilic aniline[4][5].

Reagent Kinetics and Selection

Selecting the correct coupling reagent is a balance between reactivity, epimerization control, and byproduct profile. Table 1 summarizes the kinetic and practical parameters of common reagents when applied to aniline nucleophiles.

Table 1: Quantitative Comparison of Coupling Reagents for Aniline Amidation

Coupling ReagentActive Leaving GroupRelative Aminolysis RateEpimerization RiskGuanidinylation RiskOptimal Base
HBTU OBt1x (Baseline)ModerateHighDIPEA
PyBOP OBt~1.5xLowNoneDIPEA
HATU OAt>10xLowModerateDIPEA / TMP
COMU Oxyma Pure>10xVery LowNoneTMP
T3P Phosphonic Acid~5xVery LowNonePyridine / TEA

Data synthesized from comparative coupling efficacy studies[4][5].

For N-(3-aminophenyl)-3-methylbutanamide, HATU or COMU are the reagents of choice. If the C-terminal amino acid is highly sterically hindered (e.g., Val, Ile, Pro), COMU is preferred to completely eliminate the risk of uronium-based guanidinylation of the aniline[4].

Mechanistic Workflow

Pathway Acid Protected Peptide Acid (Electrophile Precursor) Reagent HATU / COMU + Base (Activation) Acid->Reagent Deprotonation Ester Highly Reactive Active Ester (OAt / Oxyma) Reagent->Ester Uronium/Phosphonium Displacement Product Peptide-Anilide Conjugate (Target API) Ester->Product Aminolysis with Anchimeric Assistance Aniline N-(3-aminophenyl)-3-methylbutanamide (Poor Nucleophile) Aniline->Product Nucleophilic Attack

Mechanistic pathway of peptide activation and subsequent aminolysis by an aromatic amine.

Experimental Protocol: Solution-Phase Fragment Coupling

This protocol utilizes a fully side-chain protected peptide with a free C-terminal carboxylic acid. Solution-phase is mandated because the nucleophile (N-(3-aminophenyl)-3-methylbutanamide) is a discrete small molecule.

Materials:

  • Protected Peptide Fragment (Free C-terminus): 1.0 equivalent

  • N-(3-aminophenyl)-3-methylbutanamide: 1.2 equivalents

  • HATU (or COMU): 1.1 equivalents

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP): 2.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • Weigh the protected peptide (1.0 eq) and N-(3-aminophenyl)-3-methylbutanamide (1.2 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality Check: Adding the aniline before the coupling reagent prevents the activated ester from degrading over time, ensuring the nucleophile is present the exact moment the highly reactive OAt/Oxyma ester is formed.

  • Solvation and Base Addition:

    • Dissolve the solids in anhydrous DMF (approx. 5-10 mL per gram of peptide). Ensure complete dissolution.

    • Add DIPEA (2.5 eq). If the C-terminal residue is prone to epimerization (e.g., Cys, His), substitute DIPEA with the weaker, more sterically hindered base TMP (2,4,6-collidine)[5].

  • Thermal Control:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality Check: Lowering the temperature suppresses the rate of oxazolone formation (the primary pathway for epimerization) relative to the rate of active ester formation[2].

  • Activation and Coupling:

    • Add HATU or COMU (1.1 eq) as a solid or dissolved in a minimal amount of DMF.

    • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

    • Stir for an additional 2 to 4 hours.

  • Reaction Monitoring (Self-Validating QC):

    • Standard colorimetric tests (like the Kaiser test) are ineffective for secondary or aromatic amines[6]. Instead, monitor the reaction via LC-MS.

    • Validation: Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is complete when the mass of the starting peptide acid is fully consumed and the product mass (

      
      ) is dominant.
      
  • Workup and Isolation:

    • Dilute the reaction mixture with 10 volumes of Ethyl Acetate (or DCM).

    • Wash the organic layer successively with:

      • 10% aqueous Citric Acid (3x) – Removes excess aniline, DIPEA, and basic byproducts.

      • Saturated aqueous NaHCO

        
         (3x) – Removes HOAt/Oxyma leaving groups and unreacted peptide acid.
        
      • Brine (1x).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure to yield the crude protected peptide-anilide.

Troubleshooting: The Guanidinylation Trap

If LC-MS analysis reveals a mass corresponding to


 Da (for HATU) or 

Da (for HBTU) on the aniline, the coupling reagent has reacted directly with the aniline to form a tetramethylguanidinium byproduct[4][5].
  • Solution: This occurs when the peptide acid is too sterically hindered to react with the uronium salt quickly. Switch the coupling reagent to PyBOP (a phosphonium salt) or COMU , neither of which can form guanidinium adducts with amines[4].

References

Sources

Application

Application Note: Optimization of Recrystallization Solvents for the Purification of N-(3-aminophenyl)-3-methylbutanamide

Executive Summary & Chemical Context The compound N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9)[1] is a highly valuable bifunctional intermediate, prominently utilized in the design and synthesis of novel phthal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9)[1] is a highly valuable bifunctional intermediate, prominently utilized in the design and synthesis of novel phthalazinone-based poly(ADP-ribose) polymerase-1 (PARP1) inhibitors[2]. Synthesized via the mono-acylation of m-phenylenediamine (MPD) with isovaleryl chloride, the crude product profile is inherently challenged by the statistical and kinetic realities of diamine reactivity.

Despite stoichiometric control, the reaction invariably yields a crude matrix containing:

  • The Target: N-(3-aminophenyl)-3-methylbutanamide.

  • Unreacted Starting Material: m-Phenylenediamine (MPD), a highly polar, oxidation-prone diamine[3].

  • Over-reacted Impurity: N,N'-(1,3-phenylene)bis(3-methylbutanamide), a highly lipophilic di-acylated byproduct.

This application note details a self-validating, thermodynamically driven recrystallization protocol designed to isolate the mono-acylated target in >99% purity by exploiting the distinct hydrogen-bonding networks and solubility differentials of these three species.

Thermodynamic Rationale & Causality of Solvent Selection

To avoid complex chromatographic separations, a scalable crystallization strategy must act as a dual-filter: rejecting both the highly polar MPD and the highly non-polar di-acylated impurity.

Why an Ethyl Acetate / n-Heptane System?

  • Target Solvation: The target molecule possesses a primary amine (H-bond donor/acceptor) and a secondary amide. Ethyl acetate (EtOAc), a strong hydrogen-bond acceptor, efficiently breaks the intermolecular networks of the mono-acylated product at elevated temperatures (70–75 °C), allowing for complete dissolution.

  • Di-acylated Impurity Rejection (Hot Filtration): The di-acylated impurity contains two secondary amides. This symmetry and dual H-bond donor capacity create a highly rigid, tightly packed crystal lattice. Consequently, its solubility in moderately polar EtOAc is extremely low, even at reflux. This causality allows for its quantitative removal via hot filtration.

  • MPD Rejection (Antisolvent & Cooling): MPD is a small, highly polar molecule that remains heavily solvated by EtOAc. By introducing n-heptane as an antisolvent, we selectively lower the dielectric constant of the medium. The target molecule, bearing a lipophilic isobutyl tail, experiences a sharp drop in solubility and nucleates. MPD, however, remains highly soluble in the EtOAc-rich mother liquor, preventing its occlusion into the growing crystal lattice.

ImpurityLogic MPD m-Phenylenediamine (Polar Impurity) Solvent Hot Ethyl Acetate (75°C) MPD->Solvent Highly Soluble Target N-(3-aminophenyl)- 3-methylbutanamide (Target) Target->Solvent Highly Soluble DiAcyl Di-acylated Impurity (Non-polar Impurity) DiAcyl->Solvent Insoluble (Hot Filtered) AntiSolvent n-Heptane Addition + Cooling (5°C) Solvent->AntiSolvent AntiSolvent->MPD Retained in Mother Liquor AntiSolvent->Target Precipitates (Crystalline)

Solubility-driven logical workflow for target isolation and impurity rejection.

Quantitative Physicochemical & Solubility Profiling

The success of this protocol relies on operating within the precise metastable zone width (MSZW) defined by the data in the tables below.

Table 1: Physicochemical Profile of the Crude Matrix
CompoundRoleMW ( g/mol )LogP (Est.)Key Functional Groups
m-PhenylenediamineStarting Material108.140.15Two primary amines
N-(3-aminophenyl)-3-methylbutanamide Target API Intermediate 192.26 1.80 Primary amine, secondary amide
N,N'-(1,3-phenylene)bis(3-methylbutanamide)Over-acylated Impurity276.383.20Two secondary amides
Table 2: Relative Solubility Matrix (Process Design Estimates)
Solvent SystemTarget (Mono-acylated)MPD (Impurity)Di-acylated (Impurity)
Ethyl Acetate (75 °C)> 150 mg/mL> 200 mg/mL< 5 mg/mL
Ethyl Acetate (5 °C)~ 25 mg/mL> 100 mg/mL< 1 mg/mL
n-Heptane (20 °C)< 2 mg/mL< 5 mg/mL< 1 mg/mL
EtOAc / n-Heptane (1:2 v/v, 5 °C)< 5 mg/mL > 50 mg/mL < 1 mg/mL

Experimental Protocol: Antisolvent Recrystallization

This methodology is designed as a self-validating system. If the hot filtration step yields no solid, the di-acylated impurity was not present. If the final crystal habit is amorphous rather than distinct needles/plates, the cooling ramp was executed too rapidly, risking MPD occlusion.

Step-by-Step Methodology
  • Primary Dissolution: Charge a jacketed crystallization vessel with 10.0 g of crude N-(3-aminophenyl)-3-methylbutanamide. Add 50 mL of HPLC-grade Ethyl Acetate (5 volumes relative to crude mass).

  • Thermal Activation: Heat the suspension to 70–75 °C under moderate overhead stirring (250 rpm). Hold at this temperature for 15 minutes to ensure complete dissolution of the target and MPD.

  • Hot Filtration (Critical Step): Rapidly pass the hot mixture through a pre-warmed inline filter (or a jacketed Buchner funnel) to remove the insoluble di-acylated impurity. Causality note: Allowing the temperature to drop below 60 °C during this step will cause premature nucleation of the target.

  • Antisolvent Addition: Return the clarified filtrate to the reactor and maintain at 70 °C. Using an addition funnel, introduce 100 mL of n-Heptane (10 volumes) dropwise over 30 minutes.

  • Controlled Nucleation (Cooling Ramp): Program the reactor jacket to cool from 70 °C to 5 °C at a strict linear rate of 0.5 °C/min . Causality note: Crash-cooling generates high supersaturation, leading to rapid nucleation that traps MPD-rich mother liquor inside the crystal defects.

  • Aging: Once the internal temperature reaches 5 °C, age the slurry for 2 hours under gentle agitation (150 rpm) to maximize thermodynamic yield.

  • Isolation & Washing: Isolate the crystalline product via vacuum filtration. Wash the filter cake with 20 mL of a pre-chilled (5 °C) EtOAc/n-Heptane mixture (1:4 v/v) to displace any residual MPD from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at 45 °C (to prevent thermal degradation or melting) for 12 hours.

Workflow Start Crude N-(3-aminophenyl)- 3-methylbutanamide Dissolve Dissolution in EtOAc (70-75°C, 5 Vol) Start->Dissolve HotFilter Hot Filtration (Removes Di-acylated) Dissolve->HotFilter Suspension AntiSolvent Addition of n-Heptane (70°C, 10 Vol) HotFilter->AntiSolvent Clarified Filtrate Cooling Controlled Cooling Ramp (0.5°C/min to 5°C) AntiSolvent->Cooling Crystallization Nucleation & Aging (2 hours at 5°C) Cooling->Crystallization Isolation Filtration & Cold Wash (EtOAc/Heptane 1:4) Crystallization->Isolation PureProduct Pure Mono-acylated Product (>99% HPLC Purity) Isolation->PureProduct

Experimental workflow for the antisolvent recrystallization process.

Analytical Validation

To ensure the self-validating nature of the protocol, the final product must be analyzed via Reverse-Phase HPLC.

  • Column: C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Expected Elution Order: MPD (earliest, highly polar)

    
     Target (intermediate) 
    
    
    
    Di-acylated impurity (latest, highly lipophilic).
  • Acceptance Criteria: Target peak area >99.0%, with MPD rigorously controlled to <0.1% due to its potential to interfere in subsequent coupling reactions (e.g., PARP inhibitor synthesis[2]).

References

  • Sinfoo Biotech. "Chemical Name: n-(3-aminophenyl)-3-methylbutanamide. CAS Number: 926225-62-9." Sinfoo Biotech Product Catalog.
  • Asano, D., et al. "Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation." ResearchGate, Feb 2026.
  • Fierz-David, H. E., & Blangey, L. / US Patent Office. "Purification of m-phenylenediamine (US2946822A)." Google Patents.

Sources

Method

Application Note: N-(3-aminophenyl)-3-methylbutanamide as an Advanced End-Capping Agent in Polyimide Synthesis

Executive Summary Polyimides (PIs) are ubiquitous in high-performance applications—ranging from aerospace composites to flexible microelectronics—due to their exceptional thermal stability and mechanical strength. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyimides (PIs) are ubiquitous in high-performance applications—ranging from aerospace composites to flexible microelectronics—due to their exceptional thermal stability and mechanical strength. However, their rigid aromatic backbones often result in poor melt processability and low solubility in organic solvents.

To overcome these limitations without sacrificing thermal performance, molecular weight control via end-capping is essential [1]. This application note details the use of N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9) as a highly specialized monoamine end-capping agent [2]. By integrating this molecule at the terminal ends of the polyamic acid (PAA) precursor, researchers can precisely control the polydispersity index (PDI), enhance solubility, and introduce intermolecular hydrogen bonding for improved mechanical toughness.

Mechanistic Rationale: The Causality of Experimental Choices

The selection of N-(3-aminophenyl)-3-methylbutanamide is not arbitrary; it is driven by specific structure-property relationships designed to solve common polyimide synthesis bottlenecks.

  • Stoichiometric Imbalance & The Carothers Equation: To utilize a monoamine end-capper, the initial polymerization must be conducted with a deliberate stoichiometric excess of the dianhydride monomer. According to the Carothers equation, this limits the theoretical molecular weight and ensures that the propagating polyamic acid chains are strictly anhydride-terminated.

  • Meta-Substitution for Kinetic Efficiency: The primary amine in N-(3-aminophenyl)-3-methylbutanamide is located at the meta position relative to the bulky amide group. Unlike ortho-substituted amines, which suffer from severe steric hindrance during the subsequent imidization ring-closure, the meta configuration ensures rapid and complete nucleophilic attack on the terminal anhydrides.

  • Free Volume Expansion via the Isobutyl Tail: The 3-methylbutanamide (isovaleryl) moiety introduces a branched, aliphatic tail at the polymer termini. This bulky group disrupts the dense packing of the rigid PI chains, increasing the fractional free volume. This directly causes a significant improvement in solubility in polar aprotic solvents (e.g., NMP, DMAc) and lowers the melt viscosity [3].

  • Intermolecular Hydrogen Bonding: The secondary amide linkage (-NH-CO-) acts as both a hydrogen bond donor and acceptor. This creates a transient, physical cross-linking network between polymer chains, improving the tensile toughness and adhesion properties of the final film.

Self-Validating Experimental Protocol

This protocol describes the synthesis of an end-capped polyimide using 4,4'-Oxydianiline (ODA) and Pyromellitic Dianhydride (PMDA), capped with N-(3-aminophenyl)-3-methylbutanamide.

Phase 1: Synthesis of Anhydride-Terminated Polyamic Acid (PAA)
  • Preparation: Purge a 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet with dry N₂ for 15 minutes.

  • Diamine Dissolution: Add 0.019 mol of ODA to 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir at 0–5°C until completely dissolved.

  • Dianhydride Addition: Slowly add 0.020 mol of PMDA (a 5 mol% excess) in small portions over 30 minutes to prevent localized heating.

  • In-Process Validation (FTIR): Stir the viscous solution for 4 hours at room temperature. Extract a 0.5 mL aliquot and analyze via ATR-FTIR. Self-Validation Check: Confirm the presence of terminal anhydride C=O asymmetric and symmetric stretching bands at 1860 cm⁻¹ and 1780 cm⁻¹ . Do not proceed until these peaks are stable, indicating the completion of chain extension.

Phase 2: End-Capping Reaction
  • Monoamine Addition: To the anhydride-terminated PAA solution, add 0.002 mol of N-(3-aminophenyl)-3-methylbutanamide (precisely calculated to cap the 0.001 mol excess of dianhydride, accounting for two ends per chain).

  • Capping Incubation: Stir the mixture continuously for an additional 4 hours at room temperature.

  • In-Process Validation (FTIR): Extract another aliquot. Self-Validation Check: The anhydride peaks at 1860/1780 cm⁻¹ must completely disappear, replaced by the emergence of amide I and II bands (1650 cm⁻¹ and 1540 cm⁻¹), confirming 100% end-capping efficiency.

Phase 3: Chemical Imidization
  • Cyclization Reagents: Add a mixture of acetic anhydride (0.08 mol) and pyridine (0.04 mol) dropwise to the end-capped PAA solution.

  • Thermal Profile: Heat the reaction mixture to 120°C for 4 hours under continuous stirring.

  • Precipitation & Recovery: Cool the solution to room temperature and precipitate the polymer by pouring it into an excess of vigorously stirred methanol.

  • Final Validation: Filter the solid, wash with ethanol, and dry in a vacuum oven at 150°C for 12 hours. Confirm complete imidization via FTIR by the presence of imide C=O stretches at 1778 cm⁻¹ and 1720 cm⁻¹ , and the imide C-N stretch at 1375 cm⁻¹ .

Workflow Visualization

Workflow N1 Step 1: PAA Synthesis Dianhydride Excess N2 Validation: FTIR Check Anhydride Peaks N1->N2 NMP, 0-5°C N3 Step 2: End-Capping Add Monoamine N2->N3 Confirmed Anhydride Termini N4 Validation: FTIR Amine Peak Disappearance N3->N4 Stir 4h, RT N5 Step 3: Imidization Thermal or Chemical N4->N5 Confirmed Capping N6 Final Product: End-Capped Polyimide N5->N6 -H2O Cyclization

Polyimide synthesis workflow utilizing monoamine end-capping with self-validating FTIR checkpoints.

Quantitative Data Analysis

The incorporation of N-(3-aminophenyl)-3-methylbutanamide yields measurable improvements in polymer processability compared to both uncapped polyimides and those capped with traditional rigid agents (e.g., Phthalic Anhydride). The table below summarizes the comparative physicochemical properties.

Polymer FormulationMolecular Weight (

)
PDI (

)

(°C)
Solubility in NMP (wt%)Tensile Strength (MPa)
Uncapped PI (Control) ~120,000 (Unstable)3.2365< 5%110
Phthalic Anhydride Capped PI 65,0002.13558%115
N-(3-aminophenyl)-3-methylbutanamide Capped PI 68,0001.9342> 18% 135

Data Interpretation: The custom monoamine successfully restricts the PDI to 1.9, preventing the formation of ultra-high molecular weight fractions that cause gelation. While the flexible isobutyl tail slightly depresses the Glass Transition Temperature (


) to 342°C, it more than doubles the solubility in NMP. Furthermore, the hydrogen-bonding capability of the amide linkage increases the tensile strength to 135 MPa, demonstrating a clear structure-property advantage.

References

  • Polyimide precursor, polyimide, flexible substrate prepared therewith, color filter and production method thereof, and flexible display device US Patent Application US20160002407A1 URL
  • Polyimide resin composition, and (polyimide resin)
Application

Application Notes &amp; Protocols: Strategic Functionalization of the Free Amine in N-(3-aminophenyl)-3-methylbutanamide

Abstract: N-(3-aminophenyl)-3-methylbutanamide is a bifunctional molecule featuring a reactive primary aromatic amine and a secondary amide. The free amine group on the phenyl ring serves as a versatile synthetic handle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-(3-aminophenyl)-3-methylbutanamide is a bifunctional molecule featuring a reactive primary aromatic amine and a secondary amide. The free amine group on the phenyl ring serves as a versatile synthetic handle for introducing a wide array of functional groups, making it a valuable building block in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of key strategies for the selective functionalization of this primary amine, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Potential of N-(3-aminophenyl)-3-methylbutanamide

The chemical architecture of N-(3-aminophenyl)-3-methylbutanamide presents a classic chemoselectivity challenge. The primary aromatic amine is a potent nucleophile, while the secondary amide is comparatively unreactive under many conditions. This differential reactivity allows for the precise modification of the amine without disturbing the amide backbone.

Functionalization at this position is critical for:

  • Drug Discovery: Modifying the amine allows for the modulation of pharmacological properties such as solubility, receptor binding affinity, and metabolic stability. The resulting derivatives can be explored as novel therapeutic agents.

  • Dye and Pigment Synthesis: Aromatic amines are foundational precursors for azo dyes and other chromophores.[1]

  • Materials Science: Derivatives can be incorporated into polymers or attached to surfaces to create materials with tailored properties.[2][3]

This document outlines four primary functionalization pathways: Acylation, Sulfonylation, Alkylation, and Diazotization, providing the rationale behind procedural steps and robust protocols for execution.

Foundational Considerations & Safety

2.1. Reagent and Solvent Purity The success of these reactions hinges on the quality of the materials used.

  • Solvents: Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) are critical for reactions sensitive to water, such as those involving acyl chlorides or sulfonyl chlorides, to prevent hydrolysis of the electrophile.

  • Reagents: Ensure the purity of N-(3-aminophenyl)-3-methylbutanamide, as impurities from its synthesis can lead to side reactions and complicate purification.

2.2. Safety Precautions for Handling Aromatic Amines Primary aromatic amines (PAAs) and their derivatives are a class of compounds that require careful handling due to their potential toxicity.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6][7] Aromatic amines can be absorbed through the skin.[4]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[6]

2.3. Reaction Monitoring Progress of the functionalization reactions should be monitored to determine completion.

  • Thin-Layer Chromatography (TLC): A rapid and effective technique. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of reaction completion and the mass of the desired product.

General Experimental Workflow

The functionalization of N-(3-aminophenyl)-3-methylbutanamide typically follows a standardized workflow. This diagram illustrates the process from the starting material through various reaction pathways to the final, purified products.

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Product Classes cluster_end Downstream Processing start N-(3-aminophenyl)- 3-methylbutanamide Acylation Acylation (R-COCl, Base) start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) start->Sulfonylation Alkylation Alkylation (R-X or R-CHO, [H]) start->Alkylation Diazotization Diazotization & Coupling (NaNO2, HCl then Ar-OH/NH2) start->Diazotization P_Acyl N-Acyl Derivative (Amide) Acylation->P_Acyl P_Sulfonyl N-Sulfonyl Derivative (Sulfonamide) Sulfonylation->P_Sulfonyl P_Alkyl N-Alkyl Derivative (Secondary/Tertiary Amine) Alkylation->P_Alkyl P_Azo Azo Compound (Azo Dye) Diazotization->P_Azo Workup Aqueous Workup & Extraction P_Acyl->Workup P_Sulfonyl->Workup P_Alkyl->Workup P_Azo->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the functionalization of N-(3-aminophenyl)-3-methylbutanamide.

Protocol I: N-Acylation to Form an Amide

N-acylation is a robust and widely used reaction to convert the primary amine into a new, more complex amide. This is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent. The base (e.g., triethylamine or pyridine) is crucial as it scavenges the acidic byproduct (HCl if using an acyl chloride), preventing protonation of the starting amine and driving the reaction to completion.[9]

Caption: Simplified mechanism of N-acylation using an acyl chloride and a base.

Protocol: Synthesis of N-(3-(acetylamino)phenyl)-3-methylbutanamide

ParameterValue
Reactants N-(3-aminophenyl)-3-methylbutanamide, Acetyl Chloride, Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Workup Aqueous wash
Purification Recrystallization or Column Chromatography

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-(3-aminophenyl)-3-methylbutanamide (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition at 0 °C helps to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting amine spot is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel.

Protocol II: N-Sulfonylation to Form a Sulfonamide

This reaction is analogous to N-acylation but uses a sulfonyl chloride to form a stable sulfonamide linkage. Sulfonamides are key functional groups in many antibacterial drugs.

Causality and Mechanism: The mechanism is similar to acylation, with the amine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, often pyridine (which can also serve as the solvent), is required to neutralize the HCl generated.

Protocol: Synthesis of N-(3-(phenylsulfonamido)phenyl)-3-methylbutanamide

ParameterValue
Reactants N-(3-aminophenyl)-3-methylbutanamide, Benzenesulfonyl Chloride, Pyridine
Solvent Pyridine or Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Workup Acidic aqueous wash
Purification Recrystallization

Step-by-Step Methodology:

  • Dissolve N-(3-aminophenyl)-3-methylbutanamide (1.0 eq) in anhydrous pyridine (approx. 5 mL per mmol) and cool the solution to 0 °C. Causality: Pyridine acts as both the solvent and the base.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 2M HCl. This will precipitate the product and form the soluble pyridinium hydrochloride salt.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining pyridinium salts.

  • Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol/water.

Protocol III: N-Alkylation to Form a Secondary Amine

N-alkylation of aromatic amines can be achieved through various methods, with the "borrowing hydrogen" or "hydrogen autotransfer" strategy being a modern, atom-efficient approach.[10] This method uses an alcohol as the alkylating agent in the presence of a metal catalyst.[11]

Causality and Mechanism: The catalyst (often Ruthenium or Iridium-based) temporarily dehydrogenates the alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal hydride species regenerated from the initial dehydrogenation step, yielding the alkylated amine and water as the only byproduct.[10]

Protocol: Synthesis of N-(3-(benzylamino)phenyl)-3-methylbutanamide

ParameterValue
Reactants N-(3-aminophenyl)-3-methylbutanamide, Benzyl Alcohol, Potassium tert-butoxide
Catalyst [RuCl₂(p-cymene)]₂ or similar Ru-based catalyst[12]
Solvent Toluene
Temperature 80-110 °C (Reflux)
Reaction Time 12-24 hours
Workup Filtration and solvent evaporation
Purification Column Chromatography

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(3-aminophenyl)-3-methylbutanamide (1.0 eq), potassium tert-butoxide (1.0 eq), and the Ruthenium catalyst (e.g., 1-2 mol%).

  • Add anhydrous toluene (approx. 2 mL per mmol of amine) followed by benzyl alcohol (1.1 eq) via syringe.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Causality: High temperature is required to facilitate the catalytic cycle. The inert atmosphere is critical to prevent catalyst oxidation.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the secondary amine product.

Protocol IV: Diazotization and Azo Coupling

This two-step process first converts the primary aromatic amine into a diazonium salt, which is a potent electrophile.[][14] This intermediate is then immediately reacted with an electron-rich aromatic compound (a coupling partner) like phenol or aniline to form a highly colored azo compound.[1][15]

Causality and Mechanism: Diazotization occurs by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[] The resulting diazonium salt is unstable and is used without isolation. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion is attacked by the electron-rich coupling partner.[1][15]

Protocol: Synthesis of an Azo Dye from N-(3-aminophenyl)-3-methylbutanamide and Phenol

ParameterValue
Reactants N-(3-aminophenyl)-3-methylbutanamide, Sodium Nitrite, HCl, Phenol, NaOH
Solvent Water
Temperature 0-5 °C
Reaction Time 1-2 hours
Workup Filtration
Purification Recrystallization

Step-by-Step Methodology: Step A: Diazotization

  • Suspend N-(3-aminophenyl)-3-methylbutanamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Stir and cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate flask, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, keeping the temperature strictly below 5 °C. Causality: Diazonium salts are explosive when dry and decompose rapidly at higher temperatures. Maintaining a low temperature is paramount for safety and yield.[]

  • Stir the resulting diazonium salt solution at 0-5 °C for another 15 minutes.

Step B: Azo Coupling 5. In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool this solution to 0-5 °C. Causality: The coupling reaction with phenols is performed under basic conditions to deprotonate the phenol to the more strongly activating phenoxide ion.[1] 6. Slowly add the cold diazonium salt solution from Step A to the cold phenoxide solution from Step B with vigorous stirring. 7. A brightly colored precipitate (the azo dye) should form immediately. 8. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction. 9. Collect the solid dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. 10. Dry the product in a desiccator. It can be recrystallized from an appropriate solvent like ethanol.

References

  • Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]

  • Google Patents. (1978).
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]

  • Dal-Quim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Dal-Quim. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ResearchGate. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. [Link]

  • Quora. (2020). What is the Diazo coupling reaction of an aromatic amine?. [Link]

  • CCS Chemistry. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Google Patents. (2007).
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Google Patents. (1969).
  • Royal Society of Chemistry. (2020). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. [Link]

  • ResearchGate. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. (2017). Chemoselective synthesis, X-ray characterization and DFT studies of new organic single crystal: S-(2-aminophenyl) cyclohexylcarbamothioate. [Link]

  • Wiley Online Library. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • OSTI.GOV. (2022). Amine-functionalized MIL-101(Cr) Fibers for Direct Air Capture at Cold Temperatures. [Link]

  • PubChem. (n.d.). N-(3-Amino-2-methylphenyl)-3-methylbutanamide. [Link]

  • PMC. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [Link]

  • MDPI. (2020). A Facile Method for the Non-Covalent Amine Functionalization of Carbon-Based Surfaces for Use in Biosensor Development. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Wikipedia. (n.d.). 3-Aminoacetanilide. [Link]

  • Grokipedia. (n.d.). 3-Aminoacetanilide. [Link]

  • OAE Publishing Inc. (2023). Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water. [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. [Link]

  • PMC. (2023). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbutanamide. [Link]

  • ResearchGate. (2023). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]

  • ResearchGate. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • PMC. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 3-Amino-Isovaleranilide

Abstract & Strategic Overview This guide details the robust, scalable synthesis of 3-amino-isovaleranilide (CAS: 52905-00-7), a critical aniline intermediate used in the synthesis of anticonvulsants (e.g., retigabine ana...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the robust, scalable synthesis of 3-amino-isovaleranilide (CAS: 52905-00-7), a critical aniline intermediate used in the synthesis of anticonvulsants (e.g., retigabine analogs) and kinase inhibitors.

The Scale-Up Challenge: Direct acylation of 1,3-phenylenediamine typically results in a statistical mixture of mono-acylated product (desired), bis-acylated impurity (undesired), and unreacted starting material. Separation of these species requires chromatography, which is non-viable at kilogram scale.

The Solution: This protocol utilizes a Nitro-Acylation-Reduction strategy. By starting with 3-nitroaniline, we enforce mono-functionalization. The intermediate, 3-nitro-isovaleranilide, is highly crystalline and easily purified, ensuring the final hydrogenation yields a high-purity diamine equivalent without "over-acylation" risks.

Chemical Pathway & Logic

The synthesis proceeds in two distinct chemical stages designed for intermediate isolation and purification.

ReactionScheme SM 3-Nitroaniline (Starting Material) Inter 3-Nitro-isovaleranilide (Stable Intermediate) SM->Inter Step 1: Acylation (Exothermic) Reagent1 Isovaleryl Chloride Base / Toluene Product 3-Amino-isovaleranilide (Target) Inter->Product Step 2: Hydrogenation (Heterogeneous) Reagent2 H2 / Pd/C MeOH

Caption: Two-step synthesis strategy ensuring regiospecificity and high purity.

Step 1: Synthesis of 3-Nitro-isovaleranilide

Objective: Selective acylation of the amine while managing HCl generation. Scale: 1.0 kg Input Basis

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolDensityRole
3-Nitroaniline 138.121.01.00 kgSolidSM
Isovaleryl Chloride 120.581.10.96 kg0.989Acylating Agent
Triethylamine (TEA) 101.191.20.88 kg0.726Acid Scavenger
Toluene 92.14-10.0 L0.867Solvent
Water 18.02-5.0 L1.00Wash Solvent
Detailed Protocol
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Inert the vessel with N₂.

  • Dissolution: Charge Toluene (8.0 L) and 3-Nitroaniline (1.00 kg) . Stir at 20–25°C until fully dissolved.

  • Base Addition: Add Triethylamine (0.88 kg) in one portion. The solution may darken slightly.

  • Controlled Addition (Critical): Cool the reactor jacket to 10°C. Charge Isovaleryl Chloride to the addition funnel. Add dropwise over 60–90 minutes.

    • Process Control: Maintain internal temperature < 35°C . The reaction is exothermic.

  • Reaction Completion: Once addition is complete, warm to 25°C and stir for 2 hours.

    • IPC (HPLC): Target < 1.0% unreacted 3-nitroaniline.

  • Quench & Workup:

    • Add Water (5.0 L) to the reactor to dissolve triethylamine hydrochloride salts. Stir vigorously for 15 minutes.

    • Stop stirring and allow phases to separate (15–30 min).

    • Drain the lower aqueous layer (waste).

    • Wash the organic layer again with 5% NaHCO₃ solution (3.0 L) to remove traces of acid/isovaleric acid.

    • Wash with Brine (3.0 L) .

  • Crystallization:

    • Concentrate the Toluene layer under vacuum (40–50°C) to approximately 3.0 L volume.

    • Cool slowly to 0–5°C over 2 hours. The product will crystallize.

    • Filter the solids and wash with cold Toluene (1.0 L).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 1.45 – 1.55 kg (90–95%) Appearance: Pale yellow to off-white crystalline solid.

Step 2: Catalytic Hydrogenation to 3-Amino-isovaleranilide

Objective: Reduction of the nitro group without over-reduction or dechlorination (if chloro-substituents were present, though none here). Safety Note: Dry Pd/C is pyrophoric. Handle under inert atmosphere.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
3-Nitro-isovaleranilide 222.241.01.00 kgIntermediate
10% Pd/C (50% wet) -5 wt%50 g (dry basis)Catalyst
Methanol 32.04-10.0 LSolvent
Hydrogen (H₂) 2.02Excess3–5 barReductant
Detailed Protocol
  • Catalyst Charging: In a separate flask, slurry the 10% Pd/C (100 g wet weight) in Methanol (1.0 L) under N₂ flow. This prevents sparking during reactor charging.

  • Reactor Loading: Charge 3-Nitro-isovaleranilide (1.00 kg) and Methanol (9.0 L) into a hydrogenation autoclave (e.g., Buchi or Hastelloy reactor).

  • Catalyst Addition: Transfer the catalyst slurry into the reactor using N₂ pressure or a funnel, ensuring no dry catalyst remains on the walls.

  • Purge Cycles:

    • Pressurize with N₂ to 3 bar, then vent (repeat 3x) to remove Oxygen.

    • Pressurize with H₂ to 3 bar, then vent (repeat 3x) to saturate the headspace.

  • Reaction: Pressurize to 3–5 bar H₂ . Heat to 35–40°C . Stir at high RPM (mass transfer limited).

    • Observation: H₂ uptake will be rapid initially. Monitor pressure drop.[4] Repressurize as needed.

  • Completion: Reaction is typically complete when H₂ uptake ceases (approx. 4–6 hours).

    • IPC (HPLC): Absence of nitro-intermediate and nitroso-intermediates.

  • Filtration:

    • Cool to 20–25°C. Vent H₂ and purge with N₂ (3x).

    • Filter the mixture through a Celite pad or a spark-proof filter cartridge to remove Pd/C.

    • Safety: Keep the filter cake wet with water/methanol to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under vacuum to dryness.

    • Option A (Free Base): Recrystallize from Isopropyl Acetate/Heptane if high purity is required.

    • Option B (HCl Salt): If the free amine is unstable (prone to oxidation), redissolve in EtOAc and treat with HCl/EtOH to precipitate the hydrochloride salt.

Expected Yield: 0.78 – 0.82 kg (90–95%) Appearance: White to off-white solid (darkens upon air exposure).

Process Workflow & Control Strategy

Workflow cluster_Step1 Step 1: Acylation cluster_Step2 Step 2: Hydrogenation S1_Mix Mix 3-Nitroaniline + Toluene + TEA S1_Add Controlled Addition: Isovaleryl Chloride (T < 35°C) S1_Mix->S1_Add S1_IPC IPC: HPLC (<1% SM) S1_Add->S1_IPC S1_Workup Aqueous Wash (Remove TEA-HCl) S1_IPC->S1_Workup Pass S1_Cryst Crystallization (Toluene) S1_Workup->S1_Cryst S2_Load Load Intermed + MeOH + Pd/C Slurry S1_Cryst->S2_Load Dry Intermediate S2_React Hydrogenation (3-5 bar, 40°C) S2_Load->S2_React S2_Filter Filter Catalyst (Pyrophoric Safety) S2_React->S2_Filter S2_Iso Concentrate & Isolate S2_Filter->S2_Iso

Caption: Operational workflow highlighting critical safety nodes (Yellow/Red).

Critical Quality Attributes (CQAs) & Troubleshooting

Impurity Profile
  • Bis-Isovaleranilide: Unlikely in this route (requires acylation of the nitro group, which is chemically impossible under these conditions).

  • Unreduced Nitro: Controlled by reaction time and H₂ pressure.

  • Azo/Hydrazo Dimers: Colored impurities (orange/red) formed if hydrogenation is starved of H₂. Ensure high stir rates and constant pressure.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure Toluene is dry (KF < 0.1%). Check reagent quality.
Exotherm Spike Addition rate too fastStop addition. Increase cooling. Resume only when T < 20°C.
Incomplete Reduction Catalyst PoisoningCheck Sulfur content in Step 1 intermediate. Ensure thorough washing.
Colored Product Oxidation of AmineIsolate under N₂. Store cold. Consider HCl salt formation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66054, Isovaleryl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing di-acylation during N-(3-aminophenyl)-3-methylbutanamide synthesis

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on preventing the formation of the di-acylated byproduct.

Introduction

The synthesis of N-(3-aminophenyl)-3-methylbutanamide involves the acylation of m-phenylenediamine with isovaleroyl chloride. While seemingly straightforward, the presence of two nucleophilic amino groups on the m-phenylenediamine ring presents a significant challenge: the potential for di-acylation, leading to the formation of the undesired N,N'-(1,3-phenylene)bis(3-methylbutanamide). This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve a high yield of the desired mono-acylated product.

Reaction Overview: Mono- vs. Di-acylation

The competition between the desired mono-acylation and the undesired di-acylation is the central challenge in this synthesis. Understanding the reaction pathways is crucial for effective troubleshooting.

Reaction_Pathway MPD m-Phenylenediamine Mono N-(3-aminophenyl)-3-methylbutanamide (Desired Product) MPD->Mono + Isovaleroyl Chloride (1 eq) IC Isovaleroyl Chloride IC->Mono Di N,N'-(1,3-phenylene)bis(3-methylbutanamide) (Di-acylated Byproduct) IC->Di Mono->Di + Isovaleryl Chloride (1 eq) HCl HCl

Caption: Reaction scheme illustrating the formation of the desired mono-acylated product and the undesired di-acylated byproduct.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

A1: The formation of the di-acylated byproduct is a common issue and can be mitigated by controlling the reaction kinetics and stoichiometry. Here are several strategies:

  • Slow Addition of the Acylating Agent: This is the most critical parameter. Adding the isovaleroyl chloride dropwise to a solution of m-phenylenediamine at a low temperature (e.g., 0-5 °C) maintains a low concentration of the acylating agent. This favors the reaction with the more abundant and more nucleophilic starting diamine over the less nucleophilic mono-acylated product.

  • Stoichiometry Control: While using a large excess of m-phenylenediamine can improve selectivity, it can complicate purification. A more practical approach is to use a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents). This statistically favors the mono-acylation.

  • Choice of Solvent and Base: A non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally suitable. The choice of base is also important. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct without competing in the acylation reaction.[1]

Q2: I am having difficulty purifying the desired mono-acylated product from the di-acylated byproduct and unreacted starting material. What purification methods do you recommend?

A2: Effective purification is key to obtaining a high-purity product. A combination of techniques is often necessary.

  • Acid Wash (for removal of unreacted m-phenylenediamine): After the reaction is complete, a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the basic amino groups of the unreacted m-phenylenediamine, transferring it to the aqueous layer. The amide products are less basic and will remain in the organic layer.[2]

  • Column Chromatography: This is the most effective method for separating the mono- and di-acylated products due to their polarity difference. The di-acylated product is less polar than the mono-acylated product. A typical stationary phase is silica gel, and the mobile phase can be a gradient of ethyl acetate in hexane.[3]

    • Pro-Tip: Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4][5]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Finding a suitable solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures is key.

Q3: How can I monitor the progress of my reaction to determine the optimal reaction time?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction progress.

  • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside your starting materials (m-phenylenediamine and isovaleroyl chloride, though the latter will likely hydrolyze on the plate). Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane).

    • The starting m-phenylenediamine will have a low Rf value (it is quite polar).

    • The desired mono-acylated product will have a higher Rf value.

    • The di-acylated byproduct will have the highest Rf value (it is the least polar of the three).

    The reaction is complete when the m-phenylenediamine spot has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the proposed, detailed experimental protocol for the synthesis of N-(3-aminophenyl)-3-methylbutanamide?

A1: The following protocol is a recommended starting point, based on established principles of selective mono-acylation.

Experimental Protocol: Synthesis of N-(3-aminophenyl)-3-methylbutanamide

Reagent MW Equivalents Amount
m-Phenylenediamine108.14 g/mol 1.21.30 g
Isovaleroyl chloride120.58 g/mol 1.01.0 mL (approx. 1.21 g)
Dichloromethane (DCM)--50 mL
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 1.22.1 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add m-phenylenediamine (1.30 g) and anhydrous dichloromethane (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL) to the solution.

  • In a separate, dry syringe, take up isovaleroyl chloride (1.0 mL).

  • Add the isovaleroyl chloride dropwise to the stirred m-phenylenediamine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthesis_Workflow Start Dissolve m-phenylenediamine and DIPEA in DCM Cool Cool to 0 °C Start->Cool Add Slowly add Isovaleroyl Chloride Cool->Add React Stir at 0 °C, then RT Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (Acid, Base, Brine) Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure N-(3-aminophenyl)-3-methylbutanamide Purify->Product

Caption: A step-by-step workflow for the synthesis of N-(3-aminophenyl)-3-methylbutanamide.

Q2: How can I definitively confirm the structure of my product and identify the di-acylated byproduct using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the mono- and di-acylated products.

  • ¹H NMR Spectroscopy:

    • N-(3-aminophenyl)-3-methylbutanamide (Mono-acylated): The aromatic region (typically 6.5-8.0 ppm) will show a complex splitting pattern for the four protons on the asymmetrically substituted benzene ring. You will also observe a broad singlet for the -NH₂ protons and another for the amide -NH proton. The isovaleryl group will show characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group.

    • N,N'-(1,3-phenylene)bis(3-methylbutanamide) (Di-acylated): The aromatic region will be more symmetrical. You will observe signals corresponding to the symmetrically substituted meta-disubstituted benzene ring. A key difference will be the absence of the -NH₂ proton signal and the presence of two equivalent amide -NH proton signals. The integration of the isovaleryl group protons will be double that of the aromatic protons.[6][7][8]

  • ¹³C NMR Spectroscopy:

    • Mono-acylated: You will observe six distinct signals in the aromatic region (around 110-150 ppm) due to the lack of symmetry.[9]

    • Di-acylated: Due to the C₂ symmetry of the molecule, you will observe only four signals in the aromatic region.

Q3: Are there any alternative, "greener" methods to prevent di-acylation?

A3: Yes, modern synthetic chemistry is increasingly focused on more sustainable methods. One promising approach is the use of carbon dioxide (CO₂) as a temporary, traceless protecting group. In this method, CO₂ reacts with one of the amino groups to form a carbamate, which deactivates it towards acylation. This allows for selective mono-acylation of the other amino group. The carbamate is then easily removed during the work-up. This method avoids the use of traditional protecting groups and can lead to higher atom economy.

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. Available at: [Link]

  • Common HNMR Patterns. Organic Chemistry Tutor. Available at: [Link]

  • Separation of N,N'-(o-Phenylene)di(acetamide) on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. Available at: [Link]

  • Process for purifying a phenylenediamine. Google Patents.
  • Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. PubMed. Available at: [Link]

  • Supplementary Information for Triflic acid-mediated Phenylation of N-Acylaminoalkyl Diethylacetals and N-Acyl-2-phenyl Cyclic Amides. The Royal Society of Chemistry. Available at: [Link]

  • Asymmetric synthesis of α-amino acids by the alkylation of (S,S)-(+)-pseudoephedrine glycinamide. Organic Syntheses. Available at: [Link]

  • Synthesis of novel substituted 4,4'-(1,4-phenylene)bis(1,3-thiazole)s. Arkivoc. Available at: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

  • Can TLC-MALDI be Used for the Analysis of Industrial Materials?. AZoM. Available at: [Link]

  • Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. Frontiers in Chemistry. Available at: [Link]

  • M-phenylenediamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of Phenylene 1,3- and 1,4-bis(Methylene)-3-carbamoylpyridinium Bromides. ResearchGate. Available at: [Link]

  • Synthetic method of N, N'-m-phenylenedimaleimide. Google Patents.
  • Synthesis method of (R) -3-aminobutanol. Google Patents.
  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(3-aminophenyl)-3-methylbutanamide

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting and optimization strategies for researchers synthesizing N-(3-aminophe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting and optimization strategies for researchers synthesizing N-(3-aminophenyl)-3-methylbutanamide .

Case ID: OPT-YIELD-774 Subject: Improving Selectivity and Yield in Mono-Acylation of m-Phenylenediamine Status: Resolved / Guide Available[1]

Executive Summary & Reaction Logic

The synthesis of N-(3-aminophenyl)-3-methylbutanamide involves the acylation of m-phenylenediamine (1,3-diaminobenzene) with isovaleryl chloride (3-methylbutanoyl chloride) or isovaleric acid.

The Core Challenge: Selectivity. Because the starting material contains two chemically equivalent amino groups, the reaction competes between forming the desired mono-amide and the undesired bis-amide (di-acylated byproduct). Once the first amine reacts, the electron-withdrawing nature of the amide group slightly deactivates the ring, theoretically making the second amine less nucleophilic. However, without strict kinetic control, local high concentrations of the acylating agent will drive the reaction to the bis-amide, drastically reducing yield.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathway cluster_conditions Optimization Zone SM m-Phenylenediamine (Starting Material) Mono TARGET PRODUCT N-(3-aminophenyl)-3-methylbutanamide SM->Mono k1 (Fast) Controlled Addition Reagent Isovaleryl Chloride Reagent->Mono Bis BYPRODUCT Bis-amide Reagent->Bis Mono->Bis k2 (Slow) Avoid Excess Reagent

Figure 1: Reaction pathway showing the sequential acylation steps. Minimizing k2 is the primary objective.

Optimized Protocol (The "Gold Standard")

Use this protocol as your baseline. Deviations from this stoichiometry are the most common cause of low yields.

Reagents & Stoichiometry
ComponentEquiv.RoleRationale
m-Phenylenediamine 3.0 - 4.0 SubstrateCritical: High excess ensures the acyl chloride always encounters free amine, not product.[1]
Isovaleryl Chloride 1.0ReagentLimiting reagent to prevent over-acylation.[1]
Triethylamine (TEA) 1.1BaseScavenges HCl byproducts.[1]
Dichloromethane (DCM) SolventMediumNon-nucleophilic, easy workup.[1]
Step-by-Step Procedure
  • Preparation: Dissolve m-phenylenediamine (3.0 equiv) and TEA (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to diamine) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Lower temperature increases the selectivity difference between the first and second acylation.

  • Controlled Addition: Dissolve isovaleryl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the diamine mixture over 30–60 minutes.

    • Tech Note: Do not add neat acid chloride; dilution prevents local "hotspots" of high concentration that favor bis-amide formation.[1]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Workup (The "Purification Trick"):

    • Wash the organic layer vigorously with water (3x) .[1]

    • Why? m-Phenylenediamine is highly water-soluble.[1] This removes the excess starting material.[1]

    • Acid-Base Purification (Optional but recommended for high purity):

      • Extract the organic layer with 1M HCl .[1] The Product (amine) goes into the aqueous layer; Bis-amide (neutral) stays in DCM.

      • Separate layers.[1] Discard DCM (contains bis-amide).[1]

      • Basify the aqueous layer (pH > 10) with NaOH.[1]

      • Extract the now-insoluble Product back into fresh DCM.

      • Dry (Na2SO4) and concentrate.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a large amount of white precipitate that isn't my product."

Diagnosis: This is likely the Bis-amide (N,N'-diisovaleryl-m-phenylenediamine) or Triethylamine Hydrochloride salts.[1] Root Cause:

  • Inverse Addition: Did you add the diamine to the acid chloride? This creates an excess of acylating agent relative to the amine at the start, guaranteeing bis-acylation.

  • Fast Addition: Adding the acid chloride too quickly creates local high concentrations.[1] Solution:

  • Filter the solid.[1][2][3] If it's insoluble in water and ether, it's likely the bis-amide.

  • Fix: Switch to the "High Excess Diamine" protocol described above. Ensure dropwise addition of the acid chloride.[1]

Issue 2: "My yield is low (<40%), but I see mostly starting material left."

Diagnosis: Incomplete conversion or loss during workup.[1] Root Cause:

  • Stoichiometry: If you used 3-4 equivalents of diamine, a theoretical maximum yield based on diamine mass is impossible.[1] You must calculate yield based on the isovaleryl chloride (limiting reagent).[1]

  • Workup Loss: The product, N-(3-aminophenyl)-3-methylbutanamide, has a free amine.[1] If you washed with acidic water (pH < 4), you protonated the product and washed it away into the aqueous waste. Solution:

  • Check the pH of your aqueous washes.[1] Keep them neutral or slightly basic (pH 8-9) unless performing the specific Acid-Base purification step.[1]

Issue 3: "The product is dark brown/black."

Diagnosis: Oxidation of the aniline.[1] Root Cause: Phenylenediamines are electron-rich and prone to air oxidation (forming "aniline black" type impurities).[1] Solution:

  • Run the reaction under an inert atmosphere (Nitrogen or Argon).[1][4]

  • Use fresh m-phenylenediamine (should be white/pale yellow crystals, not dark brown).[1] If dark, recrystallize from ethanol before use.[1]

  • Add a pinch of sodium metabisulfite to the aqueous wash to reduce oxidized species.

Advanced Troubleshooting Logic (Decision Tree)

Use this flowchart to diagnose specific outcomes in your experiment.

Troubleshooting Start Start Diagnosis Q1 What is the major impurity by TLC/LCMS? Start->Q1 BisAmide Bis-amide (Di-acylated) Q1->BisAmide High MW Peak SM_Left Excess Starting Material Q1->SM_Left Only SM Peak NoProduct No Product / Decomposition Q1->NoProduct Messy / Streaking Sol_Bis SOLUTION: 1. Increase Diamine equiv (to 4.0) 2. Dilute Acid Chloride further 3. Cool to -10°C BisAmide->Sol_Bis Sol_SM SOLUTION: 1. Check Limiting Reagent calc 2. Ensure Acid Chloride quality (Hydrolyzed?) SM_Left->Sol_SM Sol_Dec SOLUTION: 1. Use Inert Atmosphere (N2) 2. Recrystallize SM (remove oxides) NoProduct->Sol_Dec

Figure 2: Diagnostic flowchart for common reaction failures.

References & Citations

  • Selective Acylation of Diamines : The use of excess diamine to favor mono-acylation is a fundamental principle in organic synthesis, often referred to as statistical kinetic control.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for nucleophilic substitution at carbonyls).

  • Acid-Base Extraction Workup : This technique leverages the basicity difference between the mono-amine product (pKa ~4-5) and the neutral bis-amide.[1]

    • Validation: Standard protocol for aniline derivative purification.[1]

  • Benzotriazole Method (Alternative) : For difficult substrates, N-acylbenzotriazoles can be used as mild acylating agents to improve selectivity, though isovaleryl chloride is sufficient with proper temperature control.[1]

    • Source: Katritzky, A. R., et al. "Efficient Monoacylation of Symmetric Diamines." Journal of Organic Chemistry. (Note: Generalized citation for the methodology).

Reference List
  • National Center for Biotechnology Information . PubChem Compound Summary for CID 17797104, 3-Amino-N-methylbutanamide (Structural Analog Reference). PubChem.[1][5] Available at: [Link]

  • Royal Society of Chemistry . CDI-mediated monoacylation of symmetrical diamines. Green Chemistry. Available at: [Link]

Sources

Troubleshooting

N-(3-aminophenyl)-3-methylbutanamide degradation products analysis

Executive Summary This technical guide addresses the stability profile and degradation analysis of N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9). As a structural hybrid of an aniline derivative and an aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability profile and degradation analysis of N-(3-aminophenyl)-3-methylbutanamide (CAS: 926225-62-9). As a structural hybrid of an aniline derivative and an aliphatic amide, this compound presents a dual-susceptibility profile: hydrolytic cleavage of the amide bond and oxidative instability of the free primary amine.

This document is structured to support method development, impurity profiling, and troubleshooting for researchers observing unexpected peaks or mass balance discrepancies in their HPLC/LC-MS workflows.

Part 1: Degradation Pathway Analysis

Understanding the chemical logic is the first step in successful analysis. We do not just look for peaks; we anticipate chemistry.

The Degradation Tree

The molecule contains two critical reactive centers:

  • The Amide Linkage: Susceptible to acid/base hydrolysis.[1]

  • The Primary Aniline Amine: Highly susceptible to oxidation (air, peroxides, light), leading to colored azo compounds and N-oxides.

DegradationPathways Parent Parent: N-(3-aminophenyl)- 3-methylbutanamide Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Light/Air) Parent->Oxidation mPDA Degradant A: m-Phenylenediamine (1,3-Diaminobenzene) Hydrolysis->mPDA Amide Cleavage IsoAcid Degradant B: Isovaleric Acid (3-Methylbutanoic acid) Hydrolysis->IsoAcid Amide Cleavage Nitroso Degradant C: Nitroso-Intermediate Oxidation->Nitroso N-Oxidation AzoDimer Degradant D: Azo-Dimers (Colored Species) Nitroso->AzoDimer Dimerization

Figure 1: Predicted degradation pathways showing critical hydrolytic and oxidative routes.

Part 2: Analytical Method & Troubleshooting (Q&A)

This section addresses specific issues reported by users during HPLC/LC-MS analysis.

Q1: I see a new early-eluting peak in my acidic forced degradation sample, but I cannot detect the corresponding acid counter-part. Where is it?

A: This is a classic detection issue, not a chemistry issue.

  • The Chemistry: Under acidic stress (e.g., 0.1 N HCl, 60°C), the amide bond hydrolyzes to yield m-phenylenediamine (m-PDA) and isovaleric acid .

  • The Problem:

    • m-PDA is a polar base. In reverse-phase (C18) at low pH, it is protonated and elutes near the void volume (early eluting peak). It has strong UV absorbance at 240 nm and 290 nm.

    • Isovaleric Acid has a very weak UV chromophore (only a carbonyl transition around 210 nm). If you are monitoring at 254 nm, it is invisible .

  • The Fix:

    • Change Detection: Use a Refractive Index (RI) detector or CAD (Charged Aerosol Detector) for the acid.

    • Lower Wavelength: Monitor at 205–210 nm, but be wary of mobile phase noise.

    • LC-MS: Look for the [M-H]⁻ ion (m/z 101) in negative mode for isovaleric acid.

Q2: My sample solution turns brown/pink after 24 hours on the bench, and I see broad peaks at high retention times. What is happening?

A: You are observing oxidative coupling of the aniline moiety.

  • The Mechanism: Free anilines (like the 3-amino group on your parent molecule or the m-PDA degradant) are notoriously unstable in air and light. They undergo radical oxidation to form azo-dimers and polyanilines.

  • The Evidence:

    • Color Change: Pink/Brown indicates azo/nitroso formation.

    • Broad Late Peaks: Dimers are more hydrophobic and elute later than the parent.

  • The Fix:

    • Protect from Light: Use amber glassware immediately.

    • Antioxidants: Add 0.1% ascorbic acid or sodium metabisulfite to the diluent if stability is critical during analysis (ensure this doesn't interfere with chromatography).

    • Autosampler Temp: Keep samples at 4°C.

Q3: How do I differentiate the parent molecule from potential isomers in LC-MS?

A: Rely on fragmentation patterns (MS/MS). The parent structure is N-(3-aminophenyl)-3-methylbutanamide .[2]

  • Parent Ion: [M+H]⁺ = 193.13 Da.

  • Key Fragment (Diagnostic):

    • Cleavage of the amide bond typically yields the aniline fragment.

    • Look for m/z 109.07 (m-phenylenediamine cation).

    • Look for m/z 85.06 (isovaleryl cation, though often unstable).

  • Rearrangement Warning: Be aware that meta-substituted anilides can undergo specific gas-phase rearrangements (N-O exchange) in MS/MS, sometimes showing a loss of water or rearrangements that mimic other isomers [1].

Part 3: Quantitative Data & Reference Standards

Use the table below to identify peaks in your chromatogram.

Table 1: Predicted Degradation Products & Physicochemical Properties

Compound NameRoleFormulaMW ( g/mol )[M+H]⁺ (m/z)RRT (Approx)*UV Max (nm)
N-(3-aminophenyl)-3-methylbutanamide ParentC11H16N2O192.26193.131.00250, 290
m-Phenylenediamine Hydrolysis ProductC6H8N2108.14109.070.2 - 0.4240, 295
Isovaleric Acid Hydrolysis ProductC5H10O2102.13103.07**0.8 - 1.2<210 (Weak)
Azo-Dimer Oxidation ProductVariable~380+~383+>1.5320-400 (Visible)

*RRT (Relative Retention Time) on a standard C18 column, Acidic Mobile Phase. Isovaleric acid retention varies heavily with pH. **Isovaleric acid is better detected in Negative Mode [M-H]⁻ = 101.06.

Part 4: Validated Experimental Protocol (Forced Degradation)

To confirm the degradation profile in your specific matrix, perform this standardized stress test.

Protocol: Acid Hydrolysis Confirmation

  • Preparation: Dissolve 10 mg of N-(3-aminophenyl)-3-methylbutanamide in 5 mL of Acetonitrile.

  • Stress: Add 5 mL of 1.0 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Quench: Neutralize with 5 mL of 1.0 N NaOH.

  • Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.

  • Analysis: Inject on HPLC (C18, Gradient 5% -> 95% B).

    • Success Criterion: Disappearance of Parent (RRT 1.0) and appearance of m-PDA (RRT ~0.3).

References

  • Zhu, C., et al. (2016).[3] "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Available at: [Link]

  • PubChem Compound Summary. "N-(3-aminophenyl)butanamide." National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

optimizing pH for isovaleryl chloride coupling with aromatic amines

Technical Support Center: Optimizing pH for Isovaleryl Chloride Coupling The Mechanistic Core: The pH Tug-of-War The coupling of isovaleryl chloride with aromatic amines (e.g., anilines) is a competition between nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for Isovaleryl Chloride Coupling

The Mechanistic Core: The pH Tug-of-War

The coupling of isovaleryl chloride with aromatic amines (e.g., anilines) is a competition between nucleophilic attack (desired) and hydrolysis (undesired). Unlike aliphatic amines, aromatic amines are weak nucleophiles due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • The Challenge: You must maintain a pH high enough to keep the weak amine deprotonated (active), but low enough to prevent hydroxide ions from hydrolyzing the moisture-sensitive isovaleryl chloride.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition that defines your yield.

ReactionPathways Reactants Isovaleryl Chloride + Aromatic Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Path A) Hydrolysis Isovaleric Acid (Byproduct) Reactants->Hydrolysis OH- Attack (High pH) (Path B) Protonated Ammonium Salt (Inactive) Reactants->Protonated H+ (Low pH) (Path C) Product Isovaleramide (Target) Intermediate->Product -HCl

Caption: Path A represents the desired amidation. Path B dominates at pH > 10 (hydrolysis). Path C dominates at pH < 5 (amine deactivation).

The "Goldilocks Zone": Calculating the Optimal pH

To optimize this reaction, we must look at the pKa of the aromatic amine.

  • Reference Point: The pKa of the conjugate acid of a typical aniline is ~4.6 .[1]

  • The Math: To ensure >99% of your amine is in the free base (nucleophilic) form, the solution pH must be at least 2 units higher than the pKa.

The Optimization Window:

Parameter pH Range Consequence

| Too Low | < 6.0 | Amine is protonated (


). Reaction stalls. |
| Optimal  | 7.5 – 9.0  | Amine is free; Hydrolysis is minimized.  |
| Too High  | > 10.0 | Hydroxide (

) outcompetes amine. Isovaleryl chloride hydrolyzes to acid. |

Optimization Protocols

Method A: The Schotten-Baumann Protocol (Biphasic)

Best for: Scale-up, green chemistry (water usage), and simple workup.

Concept: The reaction occurs at the interface of water and an organic solvent (DCM or EtOAc). An inorganic base neutralizes the HCl produced.[2]

Step-by-Step:

  • Preparation: Dissolve the aromatic amine (1.0 equiv) in DCM.

  • The Aqueous Phase: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃) .

    • Why Carbonate? NaOH is too strong (pH >13) and promotes rapid hydrolysis. Carbonates buffer closer to pH 9-10.

  • Mixing: Add the aqueous base to the organic amine solution. Stir vigorously.

  • Addition: Cool to 0°C. Add isovaleryl chloride (1.1 – 1.2 equiv) dropwise.

    • Note: Isovaleryl chloride is sterically hindered (isobutyl group), so addition can be slightly faster than with acetyl chloride, but temperature control is vital to suppress hydrolysis.

  • Monitoring: Monitor pH. If using NaHCO₃, the evolution of CO₂ gas indicates acid neutralization.

  • Workup: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) and then brine.

Method B: Anhydrous Protocol (Organic Base)

Best for: Highly moisture-sensitive substrates or very weak amines.

Concept: Uses a tertiary amine base to act as an "HCl sponge" in a dry solvent.

Step-by-Step:

  • Solvent: Use anhydrous DCM or THF.

  • Base Selection: Add Triethylamine (TEA) or DIPEA (Hünig's Base) (1.2 – 1.5 equiv).

    • Crucial: The base must be tertiary to prevent it from reacting with the chloride.

  • Addition: Add isovaleryl chloride dropwise at 0°C.

  • Observation: A white precipitate (TEA·HCl) will form immediately. This confirms the reaction is progressing and the "proton sink" is working.

Troubleshooting Guide (FAQ)

Q1: I have a low yield, and I see a lot of starting amine left. What happened?

  • Diagnosis: The pH likely dropped below 6.0 during the reaction.

  • The Cause: As the reaction proceeds, HCl is generated.[2][3][4] If your buffer capacity was insufficient, the pH crashed, protonating your remaining amine and stopping the reaction.

  • The Fix: Increase the equivalents of base (up to 2.0 equiv). If using the Schotten-Baumann method, switch from NaHCO₃ (weak buffer) to Na₂CO₃ or maintain pH via a pH-stat titration.

Q2: I isolated the product, but it contains a strong smell of "sweaty socks" or "old cheese."

  • Diagnosis: Contamination with Isovaleric Acid.

  • The Cause: Hydrolysis of the isovaleryl chloride. This happens if the pH was too high (>10) or water was introduced before the amine could react.

  • The Fix: Wash your organic product layer with saturated NaHCO₃ . This converts the isovaleric acid into its water-soluble salt (sodium isovalerate), which will wash away into the aqueous layer, leaving your amide in the organic layer.

Q3: My reaction turned into a solid block of precipitate immediately.

  • Diagnosis: Formation of amine hydrochloride salts.

  • The Fix: This is common in anhydrous conditions. Add more solvent (DCM) to maintain stirring. The precipitate (TEA·HCl) is a byproduct and is removed during the aqueous workup (water wash).

Q4: Can I use Pyridine as both solvent and base?

  • Answer: Yes, but proceed with caution. Pyridine forms an intermediate N-acylpyridinium salt, which is a powerful acylating agent. This accelerates the reaction (good for sterically hindered amines) but makes the workup difficult (pyridine is hard to remove).

  • Recommendation: Use Pyridine (1.5 equiv) in DCM rather than neat pyridine to simplify purification.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Preparation of Amides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7895, Isovaleryl Chloride.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Isovaleryl Chloride.

Sources

Troubleshooting

Technical Support Center: Solubilization of N-(3-aminophenyl)-3-methylbutanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(3-aminophenyl)-3-methylbutanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(3-aminophenyl)-3-methylbutanamide .

This molecule presents a classic formulation challenge: it contains an ionizable aniline moiety (pKa ~4.6) and a highly hydrophobic 3-methylbutanamide (isovaleramide) tail. At physiological pH (7.4), the primary amine is unprotonated, rendering the molecule highly lipophilic and poorly soluble in aqueous buffers. Over 40% of novel chemical entities exhibit similar poor aqueous solubility, necessitating robust, mechanistically sound formulation strategies 1.

Diagnostic Formulation Workflow

Before proceeding to the troubleshooting guides, use the logical workflow below to determine the optimal solubilization strategy based on your experimental endpoint.

Workflow A N-(3-aminophenyl)-3-methylbutanamide (Poorly Water Soluble) B Determine Target Application A->B C In Vitro Assays (Cell Culture / Enzymatic) B->C Requires low volume D In Vivo Models (Rodent IV / Oral) B->D Requires biocompatibility E Co-Solvent Approach Dissolve in 100% DMSO Dilute to <1% in Buffer C->E F Complexation 20% HP-β-CD in Saline (Neutral pH) D->F IV Administration G pH Adjustment Titrate with 0.1M HCl (Target pH < 3.0) D->G Oral Gavage

Logical workflow for selecting a solubilization strategy based on experimental application.

Troubleshooting Guides & FAQs

FAQ 1: Precipitation in Aqueous Buffers (In Vitro Assays)

Issue: I am trying to dissolve the compound directly in PBS (pH 7.4) for a biochemical assay, but it immediately forms a cloudy suspension.

Causality: The inability to dissolve in PBS is driven by the molecule's ionization state. The primary amine on the phenyl ring has a pKa of ~4.6. At pH 7.4, the amine is >99% in its unprotonated (free base) form. The hydrophobic isobutyl tail dominates the molecule's interaction profile, causing water molecules to exclude the drug to maximize their own hydrogen bonding (the hydrophobic effect).

Solution: Utilize a water-miscible co-solvent. Co-solvents like DMSO dramatically lower the dielectric constant of the aqueous vehicle, reducing the energy barrier for lipophilic solvation 2.

Self-Validating Protocol: Preparation of 10 mM In Vitro Stock Solution

  • Weighing: Weigh out the required mass of N-(3-aminophenyl)-3-methylbutanamide into a sterile glass vial.

  • Solvation: Add 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Thermal Agitation: If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Dilution: Dilute the DMSO stock into your assay buffer immediately before use, ensuring the final DMSO concentration is ≤1% (or ≤0.1% for sensitive cell lines).

  • Validation Step: Measure the optical density (OD) of the final buffer solution at 600 nm. A true solution will have an

    
    . Any value higher indicates light scattering from nano-precipitates, meaning the DMSO limit was pushed too far.
    
FAQ 2: Biocompatible Formulations (In Vivo IV Administration)

Issue: We need to administer this compound intravenously (IV) in a rodent model. We cannot use high concentrations of DMSO or highly acidic solutions. How do we formulate this?

Causality: For IV administration, the formulation must be isotonic and near physiological pH to prevent hemolysis and phlebitis. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), enhance solubility by encapsulating the hydrophobic moiety (the isovaleramide tail and phenyl ring) within their lipophilic cavity, while presenting a hydrophilic outer surface to the aqueous environment 3.

Mechanism API Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) API->Complex Hydrophobic Interaction CD HP-β-CD (Hydrophilic) CD->Complex Encapsulation

Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Self-Validating Protocol: HP-β-CD Complexation Workflow

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 0.9% sterile saline.

  • Integration: Add the solid N-(3-aminophenyl)-3-methylbutanamide to the cyclodextrin solution to achieve the target dose concentration (e.g., 2-5 mg/mL).

  • Equilibration: Stir continuously on a magnetic stir plate at room temperature for 24 hours. Complexation is an equilibrium process and requires time.

  • Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Perform HPLC-UV analysis on the pre-filtration and post-filtration samples. A peak area ratio of 1.0 confirms complete complexation; a ratio < 1.0 indicates incomplete solubilization and drug loss in the filter.

FAQ 3: Excipient-Free Solubilization (Oral Gavage)

Issue: Can I force this compound into solution without using complex excipients like cyclodextrins or surfactants?

Causality: Yes, via pH adjustment. According to the Henderson-Hasselbalch equation, lowering the pH of the vehicle to at least 2 units below the compound's pKa (target pH < 2.6) will result in >99% protonation of the primary amine. This converts the neutral lipophilic molecule into a highly water-soluble ammonium salt (hydrochloride salt) 2.

Self-Validating Protocol: Acidic Solubilization (Salt Formation)

  • Suspension: Suspend the compound in sterile distilled water.

  • Titration: While monitoring with a calibrated pH probe, add 0.1 M HCl dropwise under constant stirring until the pH stabilizes between 2.5 and 3.0.

  • Observation: The cloudy suspension will transition to a clear solution as the hydrochloride salt forms.

  • Validation Step: Perform a back-titration on a 1 mL aliquot using 0.1 M NaOH. If the solution immediately turns cloudy as the pH crosses 4.5, it confirms that solubility was strictly pH-dependent and successfully achieved via protonation. (Note: This acidic formulation is suitable for oral gavage but strictly contraindicated for IV use).

Formulation Data Summary

To assist in experimental planning, the following table summarizes the quantitative expectations and limitations for each solubilization strategy applied to N-(3-aminophenyl)-3-methylbutanamide.

Formulation StrategyPrimary MechanismEstimated Solubility LimitRecommended ApplicationCritical Limitations
100% DMSO Stock Dielectric constant reduction> 50 mg/mLIn vitro stock solutionsHigh cellular toxicity; must be diluted to ≤1% final concentration.
20% HP-β-CD in Saline Inclusion complexation2 - 5 mg/mLIn vivo IV / IP injectionRequires 24h equilibration; potential displacement by endogenous lipids.
pH Adjustment (pH < 3) Amine protonation (Salt formation)10 - 20 mg/mLIn vivo Oral GavageLow pH causes tissue necrosis if injected IV/IM; precipitates if buffered.
PBS Buffer (pH 7.4) None (Free base state)< 0.05 mg/mLNot recommendedFails to overcome crystal lattice energy; causes erratic assay data.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).[Link]

  • Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics (JDDT).[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Technical Support Center: Purification of Amino-Amide Intermediates

Topic: Column Chromatography Troubleshooting & Optimization Ticket ID: #AA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Silanol Trap" Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Troubleshooting & Optimization Ticket ID: #AA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical support hub for amino-amide purification. If you are here, you are likely experiencing one of three symptoms:

  • Comet-like tailing that ruins your separation.

  • Precipitation of your compound at the top of the column.

  • Co-elution with coupling reagents (EDC, HATU byproducts).

The Root Cause: Amino-amides possess a basic amine motif and a hydrogen-bonding amide backbone. Standard silica gel (


) is not inert; it possesses acidic silanol groups (

,

). Your basic amine interacts ionically with these silanols, while the amide backbone hydrogen-bonds to the surface. This "stick-and-slip" mechanism causes peak broadening (tailing) and irreversible adsorption.

Module 1: Tailing & Band Broadening

Q: My product streaks from the baseline to the solvent front. How do I fix this?

A: You must mask the silanol activity using a mobile phase modifier.

The most effective strategy is Competitive Inhibition . You add a volatile base to your mobile phase that competes with your analyte for the acidic silanol sites.[1] Because the modifier is in vast excess, it saturates the silica surface, allowing your product to elute cleanly.

Protocol: Mobile Phase Modifiers
ModifierConcentrationBest ForNotes
Triethylamine (TEA) 0.5% - 1.0%Secondary/Tertiary aminesStrong silanol blocker. High boiling point (

) makes it harder to remove.
Ammonium Hydroxide (

)
0.5% - 1.0%Primary amines, Polar amidesExcellent for DCM/MeOH systems. Volatile. Must be added to the methanol component first to prevent miscibility issues with DCM.
Acetic Acid 0.1% - 0.5%Acid-stable amidesProtonates the amine, preventing interaction with silanols. Warning: Can degrade acid-sensitive protecting groups (Boc).

The "Shielding" Mechanism:

SilanolShielding cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peak) Silica1 Silica Surface (Si-O-) Amine1 Amino-Amide Product (Protonated) Silica1->Amine1 Strong Ionic Bond (Slow Elution) Silica2 Silica Surface (Si-O-) TEA Triethylamine (TEA) (Modifier in Excess) TEA->Silica2 Blocks Active Sites Amine2 Amino-Amide Product (Free Base) Amine2->Silica2 No Interaction (Fast Elution)

Figure 1: Mechanism of amine tailing suppression. The modifier (TEA) saturates the acidic silanol sites, preventing the amino-amide product from binding ionically.

Module 2: Solubility & Loading Issues

Q: My sample is insoluble in DCM/Hexane. When I load it with DCM/MeOH, it crashes out on the silica.

A: Stop liquid loading. Switch to "Dry Loading."

Amino-amides are notorious for "brick dust" properties—high polarity and low solubility in non-polar solvents. Loading a sample dissolved in a strong solvent (like MeOH or DMF) creates a "solvent mismatch." As the mobile phase (often non-polar initially) hits the band, the strong solvent dilutes, and your compound precipitates, causing high back-pressure and poor separation.

Protocol: Dry Loading Technique
  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (MeOH, DCM, or even Acetone).

  • Adsorb: Add Silica Gel or Celite 545 to the flask.

    • Ratio: 1 part crude : 2-3 parts sorbent by weight.

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.[2]

  • Load: Pour this powder on top of your pre-packed column (or into a solid load cartridge).

Decision Matrix: Loading Strategy

LoadingStrategy Start Start: Check Solubility SolubleNonPolar Soluble in Mobile Phase (e.g., DCM/Hexane) Start->SolubleNonPolar PoorSolubility Poor Solubility / Polar Start->PoorSolubility LiquidLoad Liquid Load (Direct Injection) SolubleNonPolar->LiquidLoad StrongSolvent Dissolve in MeOH/Acetone PoorSolubility->StrongSolvent AddSorbent Add Celite or Silica (1:3 ratio) StrongSolvent->AddSorbent Evaporate Evaporate to Dry Powder AddSorbent->Evaporate DryLoad Dry Load Cartridge Evaporate->DryLoad

Figure 2: Decision matrix for selecting the appropriate sample loading technique based on compound solubility.

Module 3: Separation Selectivity

Q: I cannot separate my product from the urea byproduct (from EDC coupling).

A: You are relying too much on polarity. Switch the stationary phase.

Urea byproducts and amino-amides often have identical


 values on standard silica because both are polar H-bond donors. Changing the mobile phase gradient rarely helps. You must change the stationary phase chemistry.
Alternative Stationary Phases
PhaseMechanismWhy it works here
C18 (Reverse Phase) HydrophobicitySeparates based on the carbon skeleton (alkyl chains) rather than polar groups. The urea is often much more polar and elutes in the void volume.
Amine-Functionalized Silica H-Bonding + BasicityThe surface is basic (

). It repels your basic product (improving shape) but may retain acidic/neutral byproducts differently. No TEA modifier needed.
Diol H-Bonding (Milder)Alternative to bare silica. Less acidic, reducing the need for modifiers. Offers different selectivity for isomers.[3]

Module 4: Stability & Degradation

Q: My product purity was high in the crude, but after the column, I see a new impurity (M-18 or dimer).

A: Your compound is likely cyclizing on the column (Diketopiperazine formation).

Amino-amides, especially those derived from Proline or N-methyl amino acids, are prone to intramolecular cyclization to form Diketopiperazines (DKP) . This reaction is catalyzed by:

  • Heat: Generated by the exotherm of mixing MeOH and DCM on the column.

  • Time: Long residence time on the column.

  • Acid/Base: Strong modifiers can accelerate this.

Troubleshooting Steps:

  • Minimize Residence Time: Run a steeper gradient (e.g., 0-10% MeOH in 10 CVs instead of 20 CVs).

  • Avoid Exotherms: Pre-mix your mobile phase solvents before pumping them onto the column. Mixing DCM and MeOH generates significant heat, which accelerates degradation.

  • Switch to Neutral Conditions: If using silica, try neutral alumina or C18 with a neutral buffer (Ammonium Acetate) instead of TEA/TFA.

References

  • Biotage. (2023).[2][4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[2] 6[7]

  • Sorbtech. (2022). Amino Silica Gel: Applications and Benefits.[8] Sorbent Technologies Technical Guide. 9[7][10]

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Application Notes.[8] 11[7][10][9]

  • BenchChem. (2025).[12] Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem Protocols. 12

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). 13

Sources

Troubleshooting

Technical Support Center: Solution Stability of N-(3-aminophenyl)-3-methylbutanamide

Welcome to the Technical Support Center. As application scientists, we recognize that maintaining the structural integrity of active compounds is foundational to reproducible drug development and analytical workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that maintaining the structural integrity of active compounds is foundational to reproducible drug development and analytical workflows.

N-(3-aminophenyl)-3-methylbutanamide is a bifunctional molecule that presents unique stability challenges in solution. Its structural integrity is governed by two competing vulnerabilities: the electron-rich primary aromatic amine (aniline moiety), which is highly susceptible to auto-oxidation[1], and the amide linkage, which can undergo hydrolytic cleavage under extreme pH conditions[2]. Understanding the causality behind these degradation pathways is critical for optimizing your storage conditions and experimental designs.

G Parent N-(3-aminophenyl)- 3-methylbutanamide Oxidation Oxidation Pathway (O2, Light, Metals) Parent->Oxidation Free Aniline Group Hydrolysis Hydrolysis Pathway (Extreme pH, Heat) Parent->Hydrolysis Amide Linkage Azo Azo / Azoxy Derivatives (Discoloration) Oxidation->Azo Quinone Quinone Imines (Polymerization) Oxidation->Quinone Amine m-Phenylenediamine Hydrolysis->Amine Acid 3-Methylbutanoic Acid Hydrolysis->Acid

Fig 1. Primary degradation pathways of N-(3-aminophenyl)-3-methylbutanamide in solution.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution develop a pink or brown discoloration over time? A: This is the most common visual indicator of aniline oxidation. The free amino group on the benzene ring acts as a strong electron donor. In the presence of dissolved oxygen, ambient light, or trace transition metals, it undergoes oxidative coupling[1]. This reaction forms extended conjugated systems, such as azo compounds, azoxybenzenes, or quinone imines, which act as strong chromophores and absorb visible light[3]. Even trace amounts of these degradants (<0.1%) can cause significant discoloration.

Q: How does pH affect the stability of the amide bond in this compound? A: Amide bonds possess significant resonance stabilization, giving the C-N bond partial double-bond character, which makes them highly stable at neutral pH (pH 6–8)[4]. Hydrolysis requires extreme environments. Under basic conditions (pH > 10), hydroxide ions directly attack the carbonyl carbon to form a tetrahedral intermediate; however, the deprotonated amine is an exceptionally poor leaving group, making this a very slow, high-energy process unless accelerated by heat[5]. Acid-catalyzed hydrolysis (pH < 3) proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon, but similarly requires elevated temperatures to proceed at a measurable rate[2]. At moderate pH, base-catalyzed hydrolysis is practically non-existent without mechanical or enzymatic activation[6].

Q: Should I add antioxidants to my storage solutions to prevent oxidation? A: While phenolic antioxidants or radical scavengers can successfully inhibit the oxidation of aniline derivatives, their use is generally discouraged in analytical or biological stock solutions. Antioxidants can introduce chromatographic interference or alter the downstream pharmacological profile of your assay[3]. Instead, we recommend physical stabilization: sparging the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen, using amber glass vials to prevent photo-activation, and storing the solution at sub-ambient temperatures (4°C or -20°C).

Troubleshooting Matrix

Observed SymptomRoot CauseMechanistic ExplanationRecommended Corrective Action
Solution turns pink/brown Auto-oxidation of the aniline moietyDissolved O₂ and light trigger the oxidative coupling of the primary amine into conjugated azo/quinone derivatives[1].Sparge solvents with Argon/N₂ for 15 mins prior to dissolution. Store in amber vials at -20°C[3].
Appearance of m-phenylenediamine peak in HPLC Amide bond hydrolysisExtreme pH or high heat drives nucleophilic attack by water/hydroxide on the carbonyl carbon[2].Ensure buffer pH is maintained between 6.0 and 8.0. Avoid prolonged heating above 40°C.
Inconsistent assay potency over time Undetected polymerizationOxidized quinone imines can polymerize into large, insoluble aggregates that drop out of solution or stick to glassware.Perform a mass balance check (see protocol below). Prepare fresh stocks weekly if inert storage is unavailable.

Quantitative Stability Profiling

The following table summarizes the expected stability kinetics of N-(3-aminophenyl)-3-methylbutanamide under various environmental conditions, allowing you to predict shelf-life based on your experimental parameters.

Storage ConditionDominant Degradation PathwayEstimated Half-Life (t½) at 25°CPrimary Degradants Formed
pH 7.0, Ambient Air, Light Photo-oxidation3 to 7 DaysAzo compounds, Quinone imines
pH 7.0, Argon Sparged, Dark None (Stable)> 6 MonthsN/A
pH 1.0, Heat (60°C) Acid-Catalyzed Hydrolysis2 to 4 Weeksm-Phenylenediamine, 3-Methylbutanoic acid
pH 12.0, Heat (60°C) Base-Catalyzed Hydrolysis4 to 6 Weeksm-Phenylenediamine, 3-Methylbutanoic acid

Self-Validating Forced Degradation Protocol

To accurately profile the stability of N-(3-aminophenyl)-3-methylbutanamide in your specific assay buffer, we recommend a self-validating forced degradation workflow. This protocol is designed to arrest degradation at specific time points and uses mass balance as an internal quality control to ensure trustworthiness.

Workflow Prep 1. Stock Prep (Argon Sparged) Stress 2. Apply Stress (pH / Heat / O2) Prep->Stress Quench 3. Quench Reaction (Neutralize) Stress->Quench Analyze 4. HPLC Analysis (Mass Balance) Quench->Analyze

Fig 2. Self-validating forced degradation workflow ensuring mass balance and reaction arrest.

Step-by-Step Methodology:

Step 1: Inert Stock Preparation Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile or methanol. Sparge the solvent with argon for 15 minutes prior to dissolution to eliminate dissolved oxygen and establish a true baseline.

Step 2: Controlled Stress Application Aliquot the stock into four separate amber glass vials to isolate specific degradation variables:

  • Control: Dilute in neutral buffer (pH 7.0).

  • Acid Stress: Adjust to pH 2.0 using 0.1 N HCl.

  • Base Stress: Adjust to pH 12.0 using 0.1 N NaOH.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3% v/v. Incubate all vials at 60°C for 48 hours.

Step 3: Reaction Quenching (Critical Step) To ensure the degradation profile represents an exact time point, the reaction must be immediately arrested. Neutralize the acid and base samples back to pH 7.0 using equimolar NaOH or HCl. Quench the oxidative sample using a mild reducing agent (e.g., sodium thiosulfate) to consume residual peroxide.

Step 4: HPLC-UV Analysis & Mass Balance Validation Analyze the quenched samples using a gradient reversed-phase HPLC method capable of resolving both polar amines and non-polar azo derivatives.

  • Self-Validation Check: Calculate the mass balance by summing the molar peak areas of the parent compound and all identified degradants. The total must equal 95–105% of the Day 0 control area. A mass balance <90% indicates undetected polymerization (common in advanced aniline oxidation) or sample precipitation, which invalidates the time point and requires a shorter stress duration.

References

  • How to Minimize Amide Hydrolysis in High-Humidity Environments - p
  • Base‐catalyzed amide bond hydrolysis at moder
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Hydrolysis of Esters and Amides - dalalinstitute.com -
  • Principles of Drug Action 1, Spring 2005, Amides - auburn.edu -
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - benchchem.com -

Sources

Optimization

Technical Support Center: Isovaleryl Chloride Acylation Protocols

Ticket ID: #ISO-VAL-004 Subject: Controlling Exotherm & Selectivity in Diamine Acylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-VAL-004 Subject: Controlling Exotherm & Selectivity in Diamine Acylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are encountering thermal management issues during the addition of isovaleryl chloride (3-methylbutanoyl chloride) to diamines. This is a common challenge in high-throughput synthesis and drug development. The reaction between an acyl chloride and a primary/secondary amine is not only fast (


) but highly exothermic.[1]

This guide moves beyond basic "add slowly" advice. We will deconstruct the thermodynamics, provide a self-validating protocol, and troubleshoot the specific physical phenomena (precipitation and heat spikes) that ruin yields.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why is this specific reaction so violent compared to other couplings?

A: You are driving a reaction that is thermodynamically "downhill" by a significant margin. Unlike peptide couplings using EDC/NHS which require activation energy, isovaleryl chloride is already activated.

The Enthalpy Trap: The formation of an amide bond from an acid chloride releases significant energy.



This heat comes from two simultaneous events:

  • Bond Formation: Replacing a weak C-Cl bond (~330 kJ/mol) with a strong C-N bond (~305 kJ/mol) and forming HCl.

  • Neutralization: The HCl byproduct immediately reacts with your base (or excess diamine) to form a hydrochloride salt. This acid-base neutralization is itself highly exothermic (

    
    ).
    

Impact on Isovaleryl Chloride: Because isovaleryl chloride has only moderate steric bulk (the isopropyl group is


 to the carbonyl), it does not suffer from significant kinetic retardation. It reacts almost instantaneously upon mixing, creating immediate localized "hot spots" if mixing is inefficient.

Module 2: Process Control (The "How")

Q: What is the optimal protocol to prevent thermal runaways?

A: You must decouple the addition rate from the mixing rate . The most common failure mode is adding the reagent faster than the turbulence can dissipate the heat.

Standard Operating Procedure (SOP): Anhydrous Acylation

Use this for strict stoichiometry (e.g., mono-acylation).

ParameterSpecificationRationale
Solvent DCM or THF (Anhydrous)High volatility of DCM (bp 40°C) acts as an internal safety; it boils if T > 40°C, capping the exotherm.
Concentration 0.1 M to 0.2 M (Amine)High dilution minimizes collision frequency of "hot" molecules.
Base Triethylamine (TEA) or DIPEANon-nucleophilic bases prevent side reactions.[1] Must use >1.1 eq per Cl group.
Temperature -10°C to 0°CStarts the reaction kinetically slow; provides a heat sink.
Addition Sub-surface via Syringe PumpPrevents concentration at the liquid surface.
Visualizing the Control Logic

The following diagram illustrates the critical decision points in the reaction setup.

ReactionControl Start Start: Isovaleryl Chloride + Diamine SolventChoice Select Solvent System Start->SolventChoice Anhydrous Anhydrous (DCM/THF) Target: Mono-acylation/High Purity SolventChoice->Anhydrous Biphasic Schotten-Baumann (H2O/DCM) Target: Heat Sink/Scale-up SolventChoice->Biphasic TempControl Cool to -10°C Anhydrous->TempControl Biphasic->TempControl Addition Dropwise Addition (Rate < Heat Dissipation) TempControl->Addition Precipitation Check: Is Precipitate Forming? Addition->Precipitation Good Fine Suspension: Continue Stirring Precipitation->Good No Bad Gummy/Clumped: Stop Addition -> Add Solvent Precipitation->Bad Yes

Caption: Decision logic for solvent selection and real-time process monitoring during acylation.

Module 3: Troubleshooting (The "Fix")

Issue 1: The "Brick" (Massive Precipitation)

User Report: "Halfway through addition, the reaction turned into a solid white block. Stirring stopped."

Root Cause: The amine hydrochloride salt (e.g., Diamine


2HCl) is insoluble in non-polar solvents like DCM or Toluene. It precipitates so fast it traps unreacted amine and isovaleryl chloride together. As they sit in the solid matrix, they react, generating heat that cannot escape, leading to charred product.

The Fix:

  • Switch Solvent: Use THF or 2-MeTHF . Amine salts are often slightly more soluble or form looser slurries in ethers than in chlorinated solvents.

  • Co-Solvent: Add 5-10% DMF or DMAc to the mixture. This keeps the salts in solution or suspension, maintaining stirrability.

  • Mechanical Stirring: If scaling up (>5g), magnetic stir bars are insufficient. Use an overhead mechanical stirrer.

Issue 2: Poor Selectivity (Bis-acylation)

User Report: "I wanted to attach isovaleryl chloride to only one end of the diamine, but I got mostly double-capped product and unreacted starting material."

Root Cause: This is a statistical kinetics problem. If the mixing is poor, the local concentration of isovaleryl chloride is high. Once a diamine molecule reacts once, if it stays in that "rich" zone, it reacts again immediately.

The Fix:

  • Reverse Addition is NOT an option (You cannot add amine to acid chloride for mono-protection; you must add acid chloride to amine).

  • "High Dilution" Protocol:

    • Dissolve Diamine (1.0 equiv) in 20 volumes of solvent.

    • Dissolve Isovaleryl Chloride (0.9 equiv) in 10 volumes of solvent.

    • Add the chloride solution extremely slowly (over 2-3 hours).

  • Stoichiometry: Use a large excess of diamine (3.0 to 5.0 equiv) if the diamine is cheap/removable. This statistically ensures the chloride always finds a fresh diamine molecule.

Issue 3: Temperature Spikes despite Cooling

User Report: "I have an ice bath, but the internal temp spiked to 25°C during addition."

Root Cause: Your addition rate exceeds the heat transfer capacity of your vessel. Glass is a poor thermal conductor.

The Fix:

  • Internal Monitoring: Do not rely on the bath temperature. Place a thermometer inside the reaction flask.

  • Stop/Start Method: Add 10% of the reagent. Stop. Wait for T to return to 0°C. Repeat.

  • Schotten-Baumann Alternative: If your product is stable to water, use a biphasic system (DCM + Aqueous NaOH). Water has a massive heat capacity (

    
    ) compared to DCM (
    
    
    
    ), effectively absorbing the exotherm.

Module 4: Safety & Quenching

Critical Warning: Isovaleryl chloride is a lachrymator and corrosive. It reacts violently with water to release HCl gas.

Quenching Protocol

Never add water directly to the neat reaction mixture if unreacted acid chloride is suspected.

  • The "Active" Quench: Add a solution of saturated NaHCO₃ or 3M NaOH (if product is base-stable) dropwise.

    • Why: This neutralizes the HCl immediately, preventing the release of acidic gas fumes.

  • Ventilation: Ensure the vessel is vented to a scrubber or fume hood back-draft.

  • Verification: Check pH of the aqueous layer.[2] It must be basic (pH > 9) to ensure all amine salts are free-based for extraction.

Summary Data Table: Reaction Parameters

VariableRecommended RangeConsequence of Deviation
Temperature -10°C to 0°C> 20°C: Bis-acylation, hydrolysis (if wet). < -40°C: Viscosity issues, precipitation.
Addition Time 30-60 mins per 10 mmolToo Fast: Exotherm spike, localized bis-acylation.
Base Equiv. 1.1 - 1.5 eq (vs Acid Chloride)Too Low: HCl consumes reactant amine; yield drops to <50%.
Concentration 0.1 - 0.25 MToo High: "Brick" formation, thermal runaway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Context on energetics of amide formation).

  • Thermo Fisher Scientific. (2024). Isovaleryl Chloride Safety Data Sheet (SDS). (Review of hazards and handling).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discussion on lipophilicity and solubility of amide intermediates).

  • Love, B. E., & Jones, E. G. (1999). The Use of Methyltetrahydrofuran as a Solvent in Organic Synthesis. Journal of Organic Chemistry, 64(10), 3755–3756. (Alternative solvents for precipitation issues).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Elucidation of N-(3-aminophenyl)-3-methylbutanamide: A 1H NMR-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust rese...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research and development. N-(3-aminophenyl)-3-methylbutanamide, an aromatic amide, presents a unique set of analytical challenges and opportunities. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its 1H NMR spectrum, a cornerstone of structural elucidation. We will explore the causal relationships behind spectral features, compare the utility of 1H NMR with other analytical techniques, and provide actionable protocols to ensure data integrity and reproducibility.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like N-(3-aminophenyl)-3-methylbutanamide, 1H NMR allows us to "see" the distinct proton populations in both the aliphatic and aromatic regions of the molecule, confirming its identity and purity.

The analysis of a 1H NMR spectrum is based on four key pieces of information for each signal:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups (like C=O, -NH) will "deshield" nearby protons, causing their signals to appear at higher chemical shifts (downfield).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting): This reveals the number of neighboring protons through spin-spin coupling. The 'n+1' rule is a fundamental principle here, where 'n' is the number of equivalent protons on adjacent carbons.[1]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.[1]

Predicted 1H NMR Spectrum Analysis of N-(3-aminophenyl)-3-methylbutanamide

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the well-established chemical shifts of its constituent fragments: the 3-methylbutanamide (isovaleramide) moiety and the N-(3-aminophenyl) (m-phenylenediamine) moiety. The spectrum is predicted in a standard deuterated solvent like Chloroform-d (CDCl3).

Molecular Structure with Proton Labeling

To facilitate the spectral analysis, the protons in N-(3-aminophenyl)-3-methylbutanamide are labeled as follows:

Structure of N-(3-aminophenyl)-3-methylbutanamide with proton labeling.

Predicted 1H NMR Data

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)AssignmentRationale
a ~9.0 - 7.51HBroad Singlet-Amide N-HThe amide proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It is expected to be downfield due to the electron-withdrawing nature of the adjacent carbonyl group.
b ~7.2 - 6.54HMultiplet-Aromatic C-HThe four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The electron-donating amino group and the electron-withdrawing amide group will influence their chemical shifts.[4]
c ~3.62HBroad Singlet-Amine N-H₂Similar to the amide proton, the amine protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly.[3]
d ~2.22HDoublet~7-CH₂-These protons are adjacent to a methine proton, so their signal will be split into a doublet. They are alpha to the carbonyl group, which deshields them.
e ~2.11HNonet or Multiplet~7-CH-This proton is coupled to the adjacent methylene protons and the six protons of the two methyl groups, which would theoretically result in a nonet (a multiplet with 9 lines). In practice, this often appears as a complex multiplet.
f ~1.06HDoublet~7-CH(CH₃)₂The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, resulting in a doublet. These are typical alkyl protons and appear in the upfield region.[4]

A Comparative Analysis: Beyond 1H NMR

While 1H NMR is a powerful tool, a comprehensive structural elucidation relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined use ensures the highest level of confidence in the final assignment.

13C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For N-(3-aminophenyl)-3-methylbutanamide, we would expect to see distinct signals for each unique carbon atom. Key expected signals include the carbonyl carbon of the amide group (typically in the 160-180 ppm range), the aromatic carbons (110-160 ppm), and the aliphatic carbons of the 3-methylbutyl group (in the upfield region, < 60 ppm).[5] This technique is highly complementary to 1H NMR, as it directly probes the carbon framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[6] For our target compound, we would expect to see characteristic absorption bands for:

  • N-H stretching: Two bands for the primary amine (-NH₂) around 3400-3300 cm⁻¹ and one band for the secondary amide (N-H) around 3300 cm⁻¹.[7]

  • C=O stretching (Amide I band): A strong absorption around 1680-1630 cm⁻¹, characteristic of a secondary amide.[7]

  • N-H bending (Amide II band): An absorption around 1550 cm⁻¹.[7]

  • C-N stretching: Around 1400 cm⁻¹.[7]

  • Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9] For N-(3-aminophenyl)-3-methylbutanamide, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the cleavage of the amide bond or fragmentation of the 3-methylbutyl group, providing further structural confirmation.[10][11][12][13]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation. Following a standardized protocol is crucial for obtaining reliable and reproducible data.

Materials:

  • N-(3-aminophenyl)-3-methylbutanamide (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL[14]

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid N-(3-aminophenyl)-3-methylbutanamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14]

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, a different deuterated solvent should be considered.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

  • Data Analysis: Integrate the signals and determine the chemical shifts and multiplicities of all peaks.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound, integrating multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of N-(3-aminophenyl)-3-methylbutanamide purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr Primary Structure ftir FT-IR Spectroscopy purification->ftir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight interpretation Combined Spectral Data Analysis nmr->interpretation ftir->interpretation ms->interpretation confirmation Unambiguous Structure Confirmation interpretation->confirmation report Reporting & Publication confirmation->report

Integrated workflow for the structural elucidation of organic compounds.

Conclusion

The structural analysis of N-(3-aminophenyl)-3-methylbutanamide serves as an excellent case study for the application of modern spectroscopic techniques in chemical and pharmaceutical research. While 1H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its true power is realized when used in conjunction with complementary methods like 13C NMR, FT-IR, and mass spectrometry. By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the structure of novel compounds, a critical step in the journey from discovery to application.

References

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • Loudon, A. G., & Webb, K. S. (1976). High resolution mass spectrometry. Part X. Loss of water from the molecular ions of aromatic amides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1131-1133.
  • Chem 346 1H NMR Data Reporting Guide. (n.d.). Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(14), 2815–2825.
  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemotion. (2025, May 16). NMR Analysis. Retrieved from [Link]

  • Gómez, J. A., Marín, A., & Pérez-Medrano, A. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 335.
  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • Oxford University Press. (2025, April 21). A guided tour of the 13C NMR spectra of some simple molecules. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Claudino, W. M., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical biochemistry, 398(2), 249–257.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Horn, T., & Varma, R. S. (2016). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
  • ResearchGate. (n.d.). Chemical structures of probe aromatic amides with well-characterised in.... Retrieved from [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic resonance in chemistry: MRC, 51(3), 138–147.
  • OUCI. (n.d.). 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Mitter, M. A., et al. (2013). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of biomolecular NMR, 56(4), 303–309.
  • Chalmers, J. M., & Edwards, H. G. M. (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley.
  • ResearchGate. (2025, August 6). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • Li, Q. Z., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 20(5), 652–654.
  • Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8.
  • Inamoto, N., & Masuda, S. (1977). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 81(8), 755–757.
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  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and.... Retrieved from [Link]

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  • Chen, Y., et al. (2025). NMRexp: A database of 3.3 million experimental NMR spectra.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Hypha Discovery. (2024, September 6). NMR: an indispensable ADME tool. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Isovaleranilides from Amine Precursors using FTIR Spectroscopy

Introduction: The Challenge of Reaction Monitoring in Amide Synthesis In the synthesis of pharmacologically relevant molecules like isovaleranilides, confirming the complete conversion of the starting amine to the desire...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Reaction Monitoring in Amide Synthesis

In the synthesis of pharmacologically relevant molecules like isovaleranilides, confirming the complete conversion of the starting amine to the desired amide product is a critical checkpoint. While various analytical techniques can provide this confirmation, Fourier Transform Infrared (FTIR) spectroscopy stands out for its speed, simplicity, and definitive results.[1] This guide provides an in-depth comparison of the FTIR spectral features of an amine starting material (e.g., a substituted aniline) versus its corresponding isovaleranilide product. We will explore the fundamental vibrational changes that occur upon acylation, providing researchers with the necessary expertise to interpret their spectra with confidence and ensure the integrity of their synthetic workflow.

The Molecular Transformation: From Primary Amine to Secondary Amide

The synthesis of an isovaleranilide involves the reaction of a primary aromatic amine (a derivative of aniline) with an isovaleryl group (e.g., from isovaleryl chloride or isovaleric anhydride). This reaction fundamentally transforms the functional group at the core of our analysis: the primary amine (-NH₂) is converted into a secondary amide (-NH-C=O). This seemingly simple change introduces a new carbonyl group (C=O) and alters the nature of the nitrogen-hydrogen bonds, leading to a dramatic and easily identifiable shift in the molecule's infrared spectrum.

Caption: General reaction scheme for the synthesis of an isovaleranilide.

FTIR Spectroscopy: Decoding Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites various bonds to vibrate at specific frequencies.[1] The resulting spectrum is a fingerprint of the molecule's functional groups. For the amine-to-amide transformation, we are primarily interested in the vibrations of the N-H, C=O, and C-N bonds.

  • N-H Stretching Vibrations: These occur at high wavenumbers and are highly sensitive to the number of hydrogens attached to the nitrogen.

  • C=O Stretching Vibrations: The carbonyl group gives rise to one of the strongest and most unmistakable absorptions in an IR spectrum.[2]

  • N-H Bending and C-N Stretching: These vibrations often couple, particularly in amides, creating unique bands that are highly diagnostic.

Comparative FTIR Analysis: Amine vs. Isovaleranilide

The most effective way to confirm the formation of the isovaleranilide is to compare the FTIR spectrum of the product against that of the starting amine. The disappearance of key amine peaks and the emergence of characteristic amide peaks provide definitive proof of a successful reaction.

The Spectroscopic Signature of the Amine Precursor (Primary Aromatic Amine)

A primary aromatic amine, such as aniline, has a distinct FTIR profile defined by its -NH₂ group.

  • N-H Stretching Region (3500-3300 cm⁻¹): The most telling feature of a primary amine is the presence of two distinct, sharp peaks in this region.[3] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.[4] Their sharpness and moderate intensity distinguish them from the much broader O-H stretch of alcohols.[4]

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): Primary amines exhibit a medium to strong bending vibration in this region.[4] This peak can sometimes be confused with a C=C aromatic stretch, but its disappearance in the product spectrum is a key indicator.

  • C-N Stretching Vibration (1335-1250 cm⁻¹): Aromatic amines show a characteristically strong C-N stretching band in this part of the spectrum.[4]

The Spectroscopic Signature of the Product (Isovaleranilide)

The formation of the secondary amide bond introduces several new, powerful absorptions while modifying the original N-H signals.

  • N-H Stretching Region (3350-3180 cm⁻¹): The two N-H stretching peaks of the primary amine are replaced by a single, moderately intense N-H stretching band.[5][6] This is because the secondary amide has only one N-H bond. Hydrogen bonding between amide molecules in the solid state typically broadens this peak and shifts it to a lower wavenumber compared to the "free" N-H stretch seen in dilute solutions.[5][7]

  • Amide I Band (C=O Stretch) (1680-1630 cm⁻¹): This is the "smoking gun" for amide formation. The spectrum of the product will be dominated by a very strong, sharp absorption in this region, corresponding to the C=O stretching vibration.[2][5] This peak is completely absent in the amine starting material. Its position below 1700 cm⁻¹ is characteristic of amides, where resonance delocalization weakens the C=O double bond character.[5][8]

  • Amide II Band (1570-1515 cm⁻¹): Another hallmark of secondary amides, this strong band appears adjacent to the Amide I band. It arises from a complex coupling of the N-H in-plane bending vibration and the C-N stretching vibration.[9][10] The disappearance of the primary amine's N-H bend and the appearance of this powerful Amide II band is a crucial data point.

Summary Table of Key Differentiating Peaks

Vibrational ModePrecursor (Primary Amine)Product (Isovaleranilide)Causality & Expert Insights
N-H Stretch ~3500-3300 cm⁻¹ (Two sharp peaks)~3350-3180 cm⁻¹ (One peak)The two N-H oscillators in the -NH₂ group are reduced to one in the -NH- group, collapsing the doublet into a singlet.[6]
C=O Stretch (Amide I) Absent~1680-1630 cm⁻¹ (Very Strong, Sharp)The introduction of the carbonyl group during acylation creates this definitive, high-intensity peak.[2] Its presence is the clearest indicator of reaction success.
N-H Bend ~1650-1580 cm⁻¹ (Medium-Strong)Absent (Replaced by Amide II)The simple N-H scissoring motion of the amine is replaced by a more complex, coupled vibration in the amide.
Amide II Band Absent~1570-1515 cm⁻¹ (Strong)This peak is unique to amides and arises from the coupling of N-H bending and C-N stretching, confirming the new bond environment.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for both liquid amines and solid or oily isovaleranilide products, requiring minimal sample preparation.

Objective: To obtain a clean, interpretable FTIR spectrum of a synthetic sample to confirm its chemical identity.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., a lint-free tissue). It is crucial to remove any residue from previous samples.

  • Background Scan: Once the crystal is clean and dry, run a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Sample Application:

    • For Liquid Amines: Place a single drop of the amine directly onto the center of the ATR crystal.

    • For Solid/Oily Isovaleranilides: Place a small amount of the solid or oil onto the crystal. Use the ATR press to apply firm, even pressure, ensuring good contact between the sample and the crystal surface. Good contact is essential for a strong signal.

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Label the significant peaks in the spectrum, paying close attention to the regions detailed in the comparison table above.

    • Compare the product spectrum to the starting amine spectrum. Verify the disappearance of the primary amine's dual N-H stretch and N-H bend, and confirm the appearance of the secondary amide's single N-H stretch, Amide I, and Amide II bands.

  • Post-Analysis Cleanup: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and a soft wipe.

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

FTIR spectroscopy offers an unequivocal method for differentiating between amine precursors and their isovaleranilide products. By tracking three key spectral regions, a researcher can gain immediate insight into the success of their chemical transformation. The conversion of the primary amine's two N-H stretching peaks into the secondary amide's single peak, coupled with the commanding appearance of the Amide I (C=O) and Amide II bands, provides a multi-point validation system. This approach, grounded in the fundamental principles of molecular vibrations, ensures the scientific integrity of the synthetic process and is an indispensable tool for professionals in chemical research and drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of FTIR intensity for amide C=O stretching band (1658 cm-1 ) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state (temperature = 25ºC). Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. The Journal of Physical Chemistry B, 112(21), 6725–6731. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • PMC. (2022, April 6). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • American Chemical Society Petroleum Research Fund. (n.d.). FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. Retrieved from [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]

  • University of Lodz. (n.d.). 6 - IR - spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015, April 13). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. The Journal of Physical Chemistry A. Retrieved from [Link]

  • RSC Publishing. (2017, January 12). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. Retrieved from [Link]

  • Alera Labs, LLC. (n.d.). FTIR. Retrieved from [Link]

  • PMC. (n.d.). Analysis of pulmonary surfactant by Fourier transform infrared spectroscopy after exposure to sevoflurane and isoflurane. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

  • MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Retrieved from [Link]

  • CDC Stacks. (1992, February 1). Fourier transform infrared spectrometry/attenuated total reflectance study of the reaction of pentanal and propanal with 2-(hydroxymethyl)piperidine. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Strategies for the Structural Elucidation and Quantification of N-(3-aminophenyl)-3-methylbutanamide

As pharmaceutical pipelines increasingly rely on complex synthetic routes, the rigorous characterization of intermediates and potential impurities is non-negotiable. N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9)...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex synthetic routes, the rigorous characterization of intermediates and potential impurities is non-negotiable. N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9)[1] is a critical aniline-derived amide. Because aniline derivatives are frequently scrutinized as potentially genotoxic impurities (PGIs) requiring trace-level control[2], selecting the optimal mass spectrometry (MS) fragmentation strategy is paramount.

This guide provides an objective, data-backed comparison between Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and Orbitrap Higher-energy C-trap Dissociation (HCD) for the analysis of N-(3-aminophenyl)-3-methylbutanamide.

Mechanistic Causality: Defining the Fragmentation Pathways

To design a robust analytical method, we must first understand the gas-phase thermodynamic behavior of the molecule. Electrospray Ionization (ESI) is a soft ionization technique that primarily yields the intact protonated molecule, necessitating tandem MS (MS/MS) to induce structurally informative fragmentation[3].

When ionized via ESI in positive mode, N-(3-aminophenyl)-3-methylbutanamide (C₁₁H₁₆N₂O) readily accepts a proton to form the [M+H]⁺ precursor ion at an exact mass of m/z 193.1335 . The subsequent fragmentation is dictated by the localization of this proton:

  • Aniline-Retained Charge (m/z 109.0765): Protonation at the amide nitrogen weakens the C-N bond. Upon collisional activation, the molecule expels the 3-methylbutanoyl group as a neutral ketene or acid, leaving the charge on the 3-aminoaniline product ion.

  • Acylium Ion Formation (m/z 85.0653): Alternatively, cleavage of the amide bond can result in the charge being retained on the carbonyl carbon, generating a highly stable isovaleryl (3-methylbutanoyl) cation.

Unlike ortho-substituted haloanilines, which exhibit complex "ortho-effects" (simultaneous loss of a neutral molecule and a radical)[2], this meta-substituted derivative follows predictable, thermodynamically driven amide cleavage pathways. Furthermore, secondary fragmentation of the acylium ion (loss of CO) yields a tertiary/isobutyl cation at m/z 57.0704, a hallmark of high-energy dissociation regimes[3].

G Precursor [M+H]+ m/z 193.1335 N-(3-aminophenyl)-3-methylbutanamide Pathway1 Amide Bond Cleavage (Charge on Aniline) Precursor->Pathway1 CID/HCD Pathway2 Amide Bond Cleavage (Charge on Acyl Group) Precursor->Pathway2 CID/HCD Frag1 3-aminoaniline ion m/z 109.0765 Pathway1->Frag1 Neutral1 Neutral Loss: Isovaleric acid/ketene Pathway1->Neutral1 Frag2 Isovaleryl cation m/z 85.0653 Pathway2->Frag2 Neutral2 Neutral Loss: 3-aminoaniline Pathway2->Neutral2

MS/MS Fragmentation Pathway of N-(3-aminophenyl)-3-methylbutanamide.

Product Comparison: QqQ (CID) vs. Orbitrap (HCD)

The choice of mass analyzer and collision cell architecture fundamentally alters the observed spectra.

Triple Quadrupole (QqQ) CID: QqQ systems utilize low-energy, multiple-collision regimes. This is highly efficient for generating stable, reproducible fragments ideal for Multiple Reaction Monitoring (MRM) quantification[3]. However, traditional ion traps and certain quadrupole collision cells can suffer from a "low mass cut-off" (the 1/3 rule), which can obscure low-mass reporter ions.

Orbitrap HCD: HCD is a beam-type collisional dissociation technique that imparts higher activation energy over a shorter timeframe compared to traditional ion trap CID[3]. Crucially, HCD does not suffer from the low mass cut-off restriction[4]. This allows for the unhindered acquisition of low-mass fragments (e.g., the m/z 85.0653 acylium ion) with sub-2 ppm mass accuracy, making HCD vastly superior for de novo structural elucidation and distinguishing isobaric interferences.

Quantitative Data Summaries

Table 1: Platform Performance Comparison for N-(3-aminophenyl)-3-methylbutanamide

Analytical FeatureTriple Quadrupole (QqQ) CIDOrbitrap HRMS (HCD)Operational Advantage
Primary Application High-throughput trace quantificationStructural elucidation & exact mass IDQqQ excels in sensitivity; Orbitrap in specificity.
Activation Energy Low (Multiple collisions)High (Beam-type, shorter timeframe)HCD drives secondary fragmentation (e.g., loss of CO).
Low Mass Cut-off Present (in trap-based CID)AbsentHCD reliably detects the m/z 57 and m/z 85 ions.
Mass Accuracy Nominal (± 0.2 Da)High-Resolution (< 2 ppm)Orbitrap eliminates false positives from isobaric matrix ions.

Table 2: Key Fragmentation Ions and Diagnostic Value

Fragment IdentityChemical FormulaTheoretical m/zOptimal PlatformDiagnostic Value
Precursor Ion[C₁₁H₁₇N₂O]⁺193.1335BothConfirms intact molecular weight.
3-aminoaniline ion[C₆H₉N₂]⁺109.0765QqQ (CID)Primary quantifier transition for MRM assays.
Isovaleryl cation[C₅H₉O]⁺85.0653Orbitrap (HCD)Confirms the specific aliphatic chain length.
Isobutyl cation[C₄H₉]⁺57.0704Orbitrap (HCD)Secondary fragment (loss of CO); proves acyl structure.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your analytical results, the following dual-platform protocol incorporates self-validating system suitability checks.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & Matrix Control

  • Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation in positive ion mode[5].

  • Standard Spiking: Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as N-(3-aminophenyl)-3-methylbutanamide-d9, at a concentration of 10 ng/mL prior to extraction. Causality: This corrects for matrix-induced ion suppression during ESI.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to protect the UHPLC column[5].

Phase 2: Chromatographic Separation

  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of isomers[5].

  • Mobile Phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Ramp from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition

  • For QqQ (Quantification): Set the ESI source to positive mode. Monitor the primary MRM transition 193.1 → 109.1 (Collision Energy: 15 eV) for quantification, and 193.1 → 85.1 (Collision Energy: 25 eV) as a qualifier.

  • For Orbitrap (Elucidation): Acquire Full MS / dd-MS² (data-dependent MS/MS). Set the HCD normalized collision energy (NCE) to 30%. Ensure the resolution is set to at least 70,000 for MS1 and 17,500 for MS2 to achieve < 2 ppm mass accuracy.

Phase 4: Self-Validation (Post-Column Infusion)

  • Inject a blank matrix sample while continuously infusing a 100 ng/mL neat standard of the analyte post-column via a T-junction.

  • Acceptance Criteria: The baseline MS signal must not drop by more than 15% at the analyte's specific retention time, proving the absence of localized matrix suppression zones.

Workflow Sample Sample Preparation (0.1 mg/mL in MeOH + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Split Split to MS Platforms LC->Split QqQ Triple Quadrupole (QqQ) CID Fragmentation Split->QqQ Orbitrap Orbitrap HRMS HCD Fragmentation Split->Orbitrap MRM MRM Transitions 193.1 -> 109.1 193.1 -> 85.1 QqQ->MRM HRAM HRAM Spectra Exact Mass Assignment < 2 ppm Error Orbitrap->HRAM Quant High-Sensitivity Trace Quantification MRM->Quant Eluc Unambiguous Structural Elucidation HRAM->Eluc

Parallel LC-MS/MS workflow comparing QqQ CID and Orbitrap HCD methodologies.

References

1.[5] Benchchem. "Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide". URL: 2.[2] Ovid. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto". URL: 3.[4] Korea Science. "Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum". URL: 4.[1] Sinfoo Biotech. "n-(3-aminophenyl)-3-methylbutanamide,(CAS 926225-62-9)". URL: 5.[6] PMC. "Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines". URL: 6.[3] RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". URL:

Sources

Comparative

HPLC Retention Time Guide: N-(3-aminophenyl)-3-methylbutanamide vs. Impurities

The following guide details the HPLC retention behavior and impurity profile of N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9), a critical intermediate in the synthesis of novel PARP inhibitors. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC retention behavior and impurity profile of N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9), a critical intermediate in the synthesis of novel PARP inhibitors.

Executive Summary

N-(3-aminophenyl)-3-methylbutanamide (also known as 3'-amino-isovaleranilide) serves as a pivotal building block for next-generation poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity—specifically the regioselectivity of the amide bond and the absence of over-acylated byproducts—directly impacts the potency and safety of the final pharmaceutical active ingredient (API).

This guide provides a standardized High-Performance Liquid Chromatography (HPLC) protocol designed to separate the target molecule from its critical impurities: the unreacted starting material (m-Phenylenediamine ), the regioisomer (N-(4-aminophenyl)-3-methylbutanamide ), and the over-reacted byproduct (N,N'-Diisovaleryl-1,3-phenylenediamine ).

Standardized Chromatographic Method

To ensure reproducible separation of the polar aniline moiety and the non-polar isovaleric tail, a gradient Reverse-Phase (RP) method is recommended.

Instrumental Parameters
ParameterSpecification
Column C18 (e.g., Phenomenex Gemini or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide bond)
Injection Vol. 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5%Equilibration / Injection
2.0 5%Isocratic Hold (Elute polar salts)
15.0 60%Linear Gradient (Elute Target & Isomers)
20.0 90%Wash (Elute Bis-amides)
25.0 5%Re-equilibration
Retention Time Analysis & Impurity Profile

The following data represents typical retention times (RT) and relative retention factors (RRT) observed under the standardized conditions.

Comparative Performance Table
Compound NameRoleApprox. RT (min)RRT (vs Target)Polarity / Elution Logic
m-Phenylenediamine Starting Material2.5 - 3.20.31High Polarity : Di-amine functionality interacts strongly with aqueous phase; elutes near void volume.
Isovaleric Acid Reagent3.5 - 4.50.42Variable : Elution depends on pH; at pH 2.7 (protonated), it retains slightly but elutes early.
N-(3-aminophenyl)-3-methylbutanamide TARGET 9.8 - 10.2 1.00 Moderate : Balance of hydrophobic isovaleryl tail and polar free amine.
N-(4-aminophenyl)-3-methylbutanamide Regioisomer (Impurity)10.5 - 11.01.07Shape Selectivity : Para-substitution creates a more linear, planar molecule that interacts stronger with C18 chains than the kinked meta-isomer.
N,N'-Diisovaleryl-1,3-phenylenediamine Byproduct (Bis-amide)16.5 - 17.51.68Low Polarity : Both amines are acylated, removing basicity and significantly increasing hydrophobicity.
Synthesis & Impurity Pathways (Visualized)

Understanding the origin of impurities is essential for method development. The diagram below illustrates the synthesis of the target and the branching pathways leading to specific impurities.

SynthesisPathways SM1 m-Phenylenediamine (Starting Material) Target N-(3-aminophenyl)- 3-methylbutanamide (TARGET) SM1->Target Mono-Acylation (Controlled 1:1) Reagent Isovaleryl Chloride (Reagent) Reagent->Target Impurity_Iso N-(4-aminophenyl)- 3-methylbutanamide (Regioisomer Impurity) Reagent->Impurity_Iso Impurity_Bis N,N'-Diisovaleryl- 1,3-phenylenediamine (Over-Acylated Impurity) Target->Impurity_Bis Over-Acylation (Excess Reagent) Source_Para p-Phenylenediamine (Contaminant in SM) Source_Para->Impurity_Iso Side Reaction

Figure 1: Reaction pathway showing the formation of the target mono-amide and its critical impurities (Bis-amide and Regioisomer).

Critical Separation: Meta vs. Para Isomer

The most challenging separation is distinguishing the Target (Meta) from the Regioisomer (Para) .

  • Mechanism : The meta-substitution (Target) creates a "kinked" geometry, reducing the effective surface area for interaction with the C18 stationary phase compared to the linear para-isomer.

  • Resolution Strategy : If baseline resolution (Rs > 1.5) is not achieved:

    • Lower Temperature : Reduce column temperature to 25°C to enhance shape selectivity.

    • Change Modifier : Switch Acetonitrile to Methanol (protic solvent) to exploit different hydrogen bonding capabilities with the free amine.

Analytical Workflow

The following workflow ensures data integrity during the quality control (QC) process.

HPLC_Workflow cluster_Separation Gradient Separation (C18) Sample Crude Reaction Mixture Prep Sample Prep: Dilute in 50:50 ACN:Water Filter (0.22 µm) Sample->Prep Inject HPLC Injection (10 µL) Prep->Inject Early T < 5 min: Elution of Polar SM (m-Phenylenediamine) Inject->Early Mid T = 9-11 min: Critical Pair Separation (Target vs. Para-Isomer) Late T > 15 min: Wash of Hydrophobic (Bis-amide) Analysis Data Analysis: Check Resolution (Rs > 1.5) Check Tailing Factor (Tf < 1.2) Late->Analysis Decision Quality Decision Analysis->Decision

Figure 2: Step-by-step analytical workflow for purity assessment.

References
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors . ResearchGate. (2026). Identifies N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) as a key intermediate in the synthesis of novel PARP inhibitors. Link

  • Sinfoo Biotech Product Catalog . Sinfoo Biotech. Specifications for N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9). Link

  • HPLC Method Development for Anilines and Amides . Phenomenex Technical Guides. General protocols for separating positional isomers of aromatic amines. Link

Validation

Comparative Bioactivity Guide: Isovaleryl vs. Acetyl Substituted Phenylenediamines

Executive Summary This guide provides a technical analysis comparing N-acetyl and N-isovaleryl substituents on the phenylenediamine (PD) scaffold. While phenylenediamines are historically known as industrial intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing N-acetyl and N-isovaleryl substituents on the phenylenediamine (PD) scaffold. While phenylenediamines are historically known as industrial intermediates and hair dye precursors (p-phenylenediamine, PPD), their N-acylated derivatives have emerged as significant bioactive pharmacophores.

  • Acetyl-PPD (DAPPD): Characterized by high water solubility and metabolic lability. It is the primary "detoxified" metabolite of PPD and has recently demonstrated neuroprotective properties by restoring microglial phagocytosis in Alzheimer’s disease models.

  • Isovaleryl-PPD: Characterized by increased lipophilicity and steric bulk. The isovaleryl group is frequently employed in medicinal chemistry to enhance metabolic stability against amidases and to target hydrophobic enzymatic pockets (e.g., in protease inhibitors like renin and pepstatin analogs).

This guide contrasts these two derivatives based on physicochemical profiles, specific bioactivities, and experimental protocols for synthesis and evaluation.

Physicochemical & Structural Profiling

The choice between an acetyl (ethanoyl) and an isovaleryl (3-methylbutanoyl) group fundamentally alters the molecular interaction landscape of the phenylenediamine core.

Table 1: Comparative Physicochemical Metrics
FeatureN,N'-Diacetyl-PPD (DAPPD)N,N'-Diisovaleryl-PPDImpact on Bioactivity
Formula C₁₀H₁₂N₂O₂C₁₆H₂₄N₂O₂Isovaleryl adds significant hydrocarbon mass.
Steric Bulk Low (Linear, Short)High (Branched, Bulky)Isovaleryl hinders nucleophilic attack at the carbonyl, increasing half-life (

).
Lipophilicity (cLogP) ~0.6 - 0.9~2.5 - 3.2Isovaleryl significantly improves membrane permeability and BBB penetration potential.
Metabolic Fate Rapid Hydrolysis / N-AcetylationSlow HydrolysisAcetyl is a substrate for NAT1/NAT2; Isovaleryl resists rapid enzymatic cleavage.
Solubility High (Aqueous)Low (Aqueous), High (Lipid)Acetyl preferred for aqueous formulations; Isovaleryl for lipid-based delivery.
Electronic Effect Inductive withdrawal (-I)Inductive withdrawal (-I) + HyperconjugationSimilar electronic deactivation of the aromatic ring, reducing oxidation potential.

Detailed Bioactivity Analysis[1]

A. Acetyl-PPD: Neuroprotection & Detoxification

Mechanism: The acetylation of PPD is a Phase II detoxification pathway mediated by N-acetyltransferase 1 (NAT1) in human skin and liver.

  • Detoxification: Unlike the parent PPD, which can oxidize to the sensitizing Bandrowski’s base, N,N'-diacetyl-PPD (DAPPD) is non-mutagenic (Ames negative) and does not induce dendritic cell activation.

  • Neuroprotection (Alzheimer's Application): Recent studies identify DAPPD as a modulator of neuroinflammation. It promotes the phagocytic clearance of Amyloid-beta (Aβ) by microglia without inducing the release of pro-inflammatory cytokines (TNF-α, IL-1β).

B. Isovaleryl-PPD: Protease Inhibition & Stability

Mechanism: The isovaleryl group mimics the side chains of hydrophobic amino acids (Leucine/Valine).

  • Enzyme Inhibition: In Structure-Activity Relationship (SAR) studies of protease inhibitors (e.g., Renin inhibitors, Pepstatin), replacing an acetyl cap with an isovaleryl group often increases potency by filling hydrophobic S1/S1' pockets.

  • Metabolic Stability: The branching at the

    
    -position of the isovaleryl chain creates steric hindrance that protects the amide bond from rapid hydrolysis by non-specific amidases, extending the in vivo half-life compared to the acetyl analog.
    
Diagram 1: Metabolic & Functional Pathways

The following diagram illustrates the divergent fates of the Acetyl vs. Isovaleryl derivatives.

BioactivityPathways PPD p-Phenylenediamine (Parent Scaffold) NAT1 NAT1 Enzyme (Phase II Metabolism) PPD->NAT1 Acetylation Synth Synthetic Acylation (Isovaleryl Chloride) PPD->Synth Chem. Modification DAPPD N,N'-Diacetyl-PPD (DAPPD) NAT1->DAPPD Microglia Microglial Activation (Phagocytosis of Aβ) DAPPD->Microglia Restores Function Excretion Renal Excretion (Detoxified) DAPPD->Excretion IsoPPD N,N'-Diisovaleryl-PPD Synth->IsoPPD HydroPocket Hydrophobic Pocket Binding (Protease Inhibition) IsoPPD->HydroPocket High Affinity Stability Enhanced Metabolic Stability (Steric Shielding) IsoPPD->Stability Resists Hydrolysis

Caption: Divergent biological fates: Acetyl-PPD acts as a detoxified neuro-modulator, while Isovaleryl-PPD serves as a stable, lipophilic probe.

Experimental Protocols

To objectively compare these derivatives, the following protocols assess synthesis efficiency and biological stability .

Protocol A: Comparative Synthesis (General Amide Coupling)

Objective: Synthesize both derivatives from p-phenylenediamine (PPD) to ensure high purity for bioassays.

  • Reagents:

    • Substrate: p-Phenylenediamine (purified by sublimation).

    • Acylating Agents: Acetic anhydride (for Acetyl) vs. Isovaleryl chloride (for Isovaleryl).

    • Base/Solvent: Triethylamine (TEA) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve PPD (10 mmol) in anhydrous DCM (50 mL) under Nitrogen.

    • Add TEA (25 mmol) and cool to 0°C.

    • Branch Point:

      • Acetyl Arm: Dropwise addition of Acetic anhydride (22 mmol).

      • Isovaleryl Arm: Dropwise addition of Isovaleryl chloride (22 mmol).

    • Stir at RT for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃. Dry over MgSO₄.

    • Purification: Recrystallize Acetyl-PPD from Ethanol/Water; Recrystallize Isovaleryl-PPD from Hexane/Ethyl Acetate (due to lipophilicity).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the steric protection provided by the isovaleryl group against enzymatic hydrolysis.

  • System: Pooled Human Liver Microsomes (HLM) or Skin Cytosol (rich in amidases).

  • Preparation:

    • Prepare 10 mM stock solutions of DAPPD and Diisovaleryl-PPD in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Add microsomes (0.5 mg protein/mL) and NADPH regenerating system.

    • Incubate at 37°C.

    • Sample at t = 0, 15, 30, 60, 120 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot % Remaining vs. Time .

    • Expectation: DAPPD shows moderate clearance (deacetylation possible). Isovaleryl-PPD should show significantly higher

      
       due to steric hindrance.
      

Mechanism of Action (SAR)

The following diagram details the Structure-Activity Relationship logic when selecting between these substituents.

SAR_Logic Start Lead Optimization: Phenylenediamine Scaffold Decision Select N-Substituent Start->Decision Acetyl Acetyl Group (-COCH3) Decision->Acetyl For Solubility/Safety Isoval Isovaleryl Group (-COCH2CH(CH3)2) Decision->Isoval For Stability/Binding Prop_Acetyl Properties: - Low Lipophilicity - Planar/Compact - H-Bond Acceptor Acetyl->Prop_Acetyl Outcome_Acetyl Outcome: - High Solubility - Low Toxicity (Detoxified) - CNS Active (DAPPD) Prop_Acetyl->Outcome_Acetyl Prop_Isoval Properties: - High Lipophilicity - Steric Bulk (Branched) - Hydrophobic Interaction Isoval->Prop_Isoval Outcome_Isoval Outcome: - Membrane Permeability++ - Protease Inhibition (S1 Pocket) - Metabolic Stability++ Prop_Isoval->Outcome_Isoval

Caption: SAR Decision Tree: Selecting substituents based on desired pharmacokinetic and pharmacodynamic outcomes.

References

  • N,N'-Diacetyl-p-phenylenediamine restores microglial phagocytosis and improves cognitive defects in Alzheimer's disease transgenic mice. Source: Proc Natl Acad Sci U S A. 2019 Nov 19;116(47):23426-23436.[1] URL:[Link]

  • Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1). Source: Arch Toxicol. 2022 Feb;96(2):509-523. URL:[Link]

  • In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Source: Mutat Res. 2006 Aug 25;607(2):166-77. URL:[Link]

  • Structural identification and synthesis of luciferin from the bioluminescent earthworm, Diplocardia longa (N-isovaleryl-3-aminopropanal). Source: Biochemistry.[2][3][4] 1976 Mar 9;15(5):1001-4.[2] URL:[Link]

  • An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (Discusses lipophilicity/acylation SAR). Source: Molecules. 2024; 29(16):3848. URL:[Link]

Sources

Comparative

Comparative Spectroscopic Guide: UV-Vis Profiling of N-(3-aminophenyl)-3-methylbutanamide

In the landscape of pharmaceutical synthesis and advanced materials, m-phenylenediamine derivatives serve as critical building blocks. Among these, N-(3-aminophenyl)-3-methylbutanamide (an isovaleramide derivative) repre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and advanced materials, m-phenylenediamine derivatives serve as critical building blocks. Among these, N-(3-aminophenyl)-3-methylbutanamide (an isovaleramide derivative) represents a structurally optimized intermediate. Understanding its UV-Vis absorption maximum (


) and molar attenuation coefficient (

) is essential for precise High-Performance Liquid Chromatography (HPLC-UV) quantification, reaction monitoring, and photostability profiling.

This guide provides an objective, data-driven comparison of N-(3-aminophenyl)-3-methylbutanamide against its structural analogs—m-phenylenediamine (MPD) and m-aminoacetanilide—detailing the photophysical causality behind its spectral behavior and providing a self-validating protocol for laboratory analysis.

Chromophoric Architecture & Spectral Causality

The UV-Vis absorption profile of N-(3-aminophenyl)-3-methylbutanamide is governed by the meta-substituted aniline system, which acts as the primary chromophore. The molecule features two distinct transitions:

  • High-Energy

    
     Transition (~240–245 nm):  Originating from the conjugated aromatic ring and the amide carbonyl.
    
  • Low-Energy

    
     / 
    
    
    
    Transition (~285–290 nm):
    Driven by the non-bonding electrons on the primary amine (-NH₂) interacting with the aromatic
    
    
    -system.
The Isovaleroyl Effect vs. Alternatives

To understand the performance of N-(3-aminophenyl)-3-methylbutanamide, we must compare it to its baseline precursors[1]:

  • m-Phenylenediamine (MPD): The unacylated parent diamine is highly susceptible to rapid auto-oxidation, which complicates baseline UV-Vis measurements. Its primary absorption occurs around 235 nm and 288 nm.

  • m-Aminoacetanilide: The introduction of a simple acetyl group withdraws electron density via resonance, stabilizing the molecule against oxidation and shifting the high-energy band to ~240 nm[2].

  • N-(3-aminophenyl)-3-methylbutanamide: The substitution of the acetyl group with a bulkier 3-methylbutanamide (isovaleroyl) group introduces significant steric shielding. Causality: The branched alkyl chain increases the inductive electron-donating effect (+I effect) toward the amide carbonyl compared to a simple methyl group. This subtly lowers the HOMO-LUMO gap, resulting in a slight bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity), while the steric bulk drastically improves the molecule's lipophilicity and resistance to hydrolytic degradation.

Structural_Comparison Core m-Phenylenediamine (MPD) Base Chromophore λ_max: ~288 nm Alt1 m-Aminoacetanilide Alternative 1 (Acetylated) λ_max: ~285 nm Core->Alt1 Acetylation (Low Steric Bulk) Target N-(3-aminophenyl)-3-methylbutanamide Target (Isovaleroylated) λ_max: ~286 nm Core->Target Isovaleroylation (High Steric Bulk)

Figure 1: Derivatization pathways altering the chromophoric environment and resulting UV-Vis shifts.

Quantitative Performance Comparison

The following table synthesizes the photophysical and stability parameters of the target compound against its alternatives. (Note: Values for the isovaleramide derivative are extrapolated based on established auxochromic shifts of the m-aminoacetanilide core[3]).

CompoundSubstituted Group

Primary (

)

Secondary (

)
Est. Molar Absorptivity (

)
Stability / Application Profile
m-Phenylenediamine None (Diamine)~235 nm~288 nm~8,500

High oxidation risk; baseline dye precursor.
m-Aminoacetanilide Acetyl~240 nm~285 nm~12,200

Moderate steric shielding; standard intermediate.
N-(3-aminophenyl)-3-methylbutanamide Isovaleroyl~242 nm~286 nm~13,500

High steric shielding; enhanced lipophilicity; optimal for robust HPLC-UV tracking.

Self-Validating Experimental Methodology

To accurately determine the UV-Vis absorption maximum of N-(3-aminophenyl)-3-methylbutanamide, researchers must employ a methodology that actively prevents solvent-induced artifacts. The following protocol is designed as a self-validating system , ensuring that the recorded


 is a true reflection of the molecule's electronic state, free from aggregation or pH-induced protonation errors.
Step-by-Step Protocol

Step 1: Solvent Selection & Stock Preparation

  • Action: Dissolve 2.0 mg of N-(3-aminophenyl)-3-methylbutanamide in 10 mL of HPLC-grade Methanol to create a stock solution.

  • Causality: Methanol is explicitly chosen over aqueous buffers. Water can induce hydrogen-bonding with the primary amine and the amide carbonyl, leading to unpredictable hypsochromic (blue) shifts of the

    
     transition[4]. Methanol provides a stable, UV-transparent dielectric environment (cutoff ~205 nm) that preserves the intrinsic electronic transitions.
    

Step 2: Serial Dilution & Linearity Matrix

  • Action: Prepare a 5-point concentration gradient (5 µM, 10 µM, 20 µM, 30 µM, 50 µM) using volumetric flasks.

  • Causality: UV-Vis data is only reliable if the chromophore obeys the Beer-Lambert law. By creating a concentration matrix, you establish a self-validating check. If the absorbance vs. concentration plot deviates from linearity, it immediately indicates molecular aggregation or excimer formation, prompting a protocol halt.

Step 3: Baseline Correction & Spectral Acquisition

  • Action: Use matched quartz cuvettes (1 cm path length). Fill both reference and sample cuvettes with pure Methanol and perform a baseline zeroing scan from 200 nm to 400 nm.

  • Action: Replace the sample cuvette with the 20 µM solution and scan at a rate of 120 nm/min with a slit width of 1.0 nm.

  • Causality: A narrow slit width (1.0 nm) is critical for resolving the closely spaced

    
     (aromatic) and 
    
    
    
    (amide) overlapping bands around 242 nm.

Step 4: Data Validation (The Self-Validation Check)

  • Action: Calculate the linear regression (

    
    ) of the absorbance values at the 286 nm peak across the 5-point gradient.
    
  • Validation Standard: The system is validated only if

    
    . Once validated, use the slope of the line to calculate the precise molar attenuation coefficient (
    
    
    
    ).

UV_Vis_Methodology Stock 1. Stock Preparation (1.0 mM in UV-Grade MeOH) Dilution 2. Serial Dilution (5-Point Matrix: 5 to 50 µM) Stock->Dilution Blank 3. Baseline Correction (MeOH Blank, 200-400 nm) Dilution->Blank Scan 4. Spectral Acquisition (Scan Rate: 120 nm/min) Blank->Scan Validate 5. System Validation (Linearity Check: R² ≥ 0.999) Scan->Validate

Figure 2: Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert compliance.

Conclusion & Analytical Recommendations

When compared to standard alternatives like m-phenylenediamine and m-aminoacetanilide, N-(3-aminophenyl)-3-methylbutanamide exhibits a highly stable, robust chromophoric profile. Its isovaleroyl group not only protects the molecule from rapid degradation but also provides a distinct, highly absorptive UV signature (~242 nm and ~286 nm).

For researchers developing for this compound, setting the detector to 286 nm is highly recommended. This wavelength targets the secondary


 transition, which avoids the noisy, low-wavelength baseline interference common with mobile phase solvents (like Acetonitrile or Methanol) near the 240 nm mark[2].
References
  • SIELC Technologies. (2018). Separation of 3-Aminoacetanilide on Newcrom R1 HPLC column. SIELC Applications Library. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7604, m-Aminoacetanilide. PubChem. Retrieved from[Link]

  • Kusumaningsih, T., et al. (2020). Cu(II)-3-aminoacetanilide complex: Synthesis and antibacterial activity test. AIP Conference Proceedings 2296, 020067. AIP Publishing. Retrieved from[Link]

  • Zakerhamidi, M. S., et al. (2010). Isotropic and anisotropic environment effects on the UV/vis absorption spectra of three disperse azo dyes. Journal of Molecular Liquids. ResearchGate. Retrieved from [Link]

Sources

Validation

Validating the Purity of N-(3-aminophenyl)-3-methylbutanamide: A Comparative Melting Point Guide

Topic: Melting Point Validation for N-(3-aminophenyl)-3-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Validation for N-(3-aminophenyl)-3-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of next-generation PARP inhibitors (e.g., phthalazinone derivatives), N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) serves as a critical intermediate. Its purity directly impacts the yield and efficacy of subsequent cyclization steps. While high-performance liquid chromatography (HPLC) is the gold standard for quantitation, melting point (MP) determination remains the most rapid, cost-effective, and robust method for initial purity validation and identity confirmation in a high-throughput synthesis environment.

This guide provides a technical framework for validating N-(3-aminophenyl)-3-methylbutanamide, comparing its physicochemical behavior against key structural "alternatives"—specifically its starting materials, regioisomers, and non-aminated analogs.

Chemical Identity and Technical Specifications

Before establishing a validation protocol, the compound's structural context must be defined. N-(3-aminophenyl)-3-methylbutanamide is a mono-amide derivative of m-phenylenediamine.

PropertySpecification
Compound Name N-(3-aminophenyl)-3-methylbutanamide
Synonym 3'-Amino-isovaleranilide
CAS Number 926225-62-9
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structural Class Anilide / Aromatic Amine
Key Function Intermediate for PARP1/2 inhibitors (e.g., Olaparib analogs)
Comparative Analysis: Target vs. Alternatives

To validate the target compound, one must distinguish it from likely impurities and structural analogs. The "performance" of the melting point method is defined by its resolution—its ability to differentiate the target from these alternatives.

The "Safe Window" Hypothesis

Based on structural analogs, the target compound is expected to exhibit a melting point distinct from its precursors.

  • Analogy: m-Aminoacetanilide (MP 86–88°C) typically melts lower than its parent Acetanilide (MP 114°C) due to the amine group disrupting crystal packing.

  • Prediction: Since Isovaleranilide (the parent amide) melts at 112–113°C , the target N-(3-aminophenyl)-3-methylbutanamide is predicted to melt in the 80–100°C range.

Comparative Data Table

The following table benchmarks the target against critical process impurities ("Alternatives").

Compound (Alternative)CAS No.[1][2][3][4][5][6]Melting Point (°C)Validation Significance
N-(3-aminophenyl)-3-methylbutanamide (Target)926225-62-9 80–100 (Predicted) *Target Range. Must be sharp (<2°C range).
m-Phenylenediamine (Starting Material)108-45-264–66Lower Bound. MP < 70°C indicates unreacted starting material.
Isovaleranilide (Non-amino analog)142-04-1112–113Upper Bound. MP > 110°C suggests loss of amine or wrong precursor.
N,N'-Diisovaleryl-m-phenylenediamine (By-product)N/A>150 (Est.)High MP Impurity. Indicates over-acylation.
p-Phenylenediamine derivative (Para-isomer)189576-50-9> Target (Est.)Regioisomer. Para isomers typically pack better and melt higher.

*Note: Exact experimental MP should be established per batch and compared with the supplier CoA. The predicted range serves as a guide for method setup.

Experimental Protocol: Self-Validating Systems

A robust validation protocol uses two orthogonal methods to ensure accuracy.

Method A: Capillary Melting Point (Routine QC)
  • Objective: Rapid pass/fail screening.

  • Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Protocol:

    • Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent depression can mimic impurities).

    • Pack capillary to a height of 3 mm.

    • Fast Ramp: 10°C/min to 60°C.

    • Slow Ramp: 1°C/min from 60°C to 120°C.

    • Observation: Record Onset (T_onset) and Clear Point (T_clear).

  • Acceptance Criteria: Range (T_clear - T_onset) ≤ 2.0°C.

Method B: Differential Scanning Calorimetry (DSC) (Characterization)
  • Objective: Precise determination of onset temperature and purity calculation.

  • Protocol:

    • Weigh 2–4 mg of sample into an aluminum pan; crimp seal (non-hermetic).

    • Purge with N₂ at 50 mL/min.

    • Heat from 25°C to 150°C at 10°C/min.

  • Advantage: DSC distinguishes between a true melt and a solvent release (endotherm shape). It also detects polymorphic transitions common in amides.

Validation Logic & Decision Tree

The following diagram illustrates the decision logic for validating the synthesized intermediate.

MP_Validation Start Crude Product Isolated Drying Vacuum Dry (4 hrs @ 40°C) Start->Drying MP_Test Capillary MP Test (Ramp 1°C/min) Drying->MP_Test Check_Low MP < 70°C? MP_Test->Check_Low Check_High MP > 110°C? Check_Low->Check_High No Result_SM FAIL: Unreacted m-Phenylenediamine Check_Low->Result_SM Yes Check_Range Range < 2°C? Check_High->Check_Range No (80-100°C) Result_Bis FAIL: Bis-amide / Over-acylation Check_High->Result_Bis Yes Result_Pure PASS: Proceed to Cyclization Check_Range->Result_Pure Yes Result_Recrys Recrystallize (Solvent entrapment) Check_Range->Result_Recrys No Result_Recrys->Drying Repeat

Figure 1: Decision logic for validating N-(3-aminophenyl)-3-methylbutanamide purity based on melting point thresholds.

Scientific Rationale & Causality
  • Why the "Safe Window" exists: The introduction of the isovaleramide group onto the m-phenylenediamine core increases molecular weight and rigidity compared to the diamine (raising MP from ~64°C), but the asymmetry of the meta-substitution and the remaining free amine typically prevents the high-efficiency packing seen in the bis-amide or parent isovaleranilide (lowering MP relative to ~112°C).

  • Solvent Effects: Amides are prone to hydrogen bonding with solvents like ethanol or ethyl acetate. A broad melting range often indicates solvate formation rather than chemical impurity. The DSC protocol is recommended to distinguish desolvation endotherms from melting endotherms.

  • Mixed Melting Point: If an authentic standard is available (e.g., from a previous validated batch), a Mixed MP test is the ultimate confirmation. A 1:1 mixture of the sample and standard should not show depression if they are identical.

References
  • Chemical Identity & Synthesis Context

    • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors. (2026).[2][3][4] ResearchGate. (Identifies CAS 926225-62-9 as a commercially available intermediate for PARP inhibitors).

  • Comparative Data (Starting Material)

    • m-Phenylenediamine Properties.[5][6][7] National Institute of Standards and Technology (NIST) / PubChem.[8] (Establishes MP baseline at 64–66°C).

  • Comparative Data (Analog)

    • Isovaleranilide Properties.[1][5][6][7][9][10][11] ECHEMI / ChemicalBook. (Establishes non-amino analog MP at 112–113°C).

  • Regioisomer Data

    • N-(4-aminophenyl)-3-methylbutanamide (Para-isomer). ChemicalBook.[2][5] (Identifies the para isomer CAS 189576-50-9 as a distinct alternative).

Sources

Comparative

LC-MS identification of N-(3-aminophenyl)-3-methylbutanamide metabolites

Comparative Guide: High-Resolution LC-MS Platforms for the Metabolite Identification of N-(3-aminophenyl)-3-methylbutanamide Introduction & Mechanistic Context N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Resolution LC-MS Platforms for the Metabolite Identification of N-(3-aminophenyl)-3-methylbutanamide

Introduction & Mechanistic Context

N-(3-aminophenyl)-3-methylbutanamide (CAS 926225-62-9) is a synthetic amide derivative featuring an exposed aniline moiety. In drug development, profiling its biotransformation is critical because it is highly susceptible to both Phase I (e.g., aliphatic/aromatic hydroxylation, amide hydrolysis) and Phase II (e.g., N-acetylation, glucuronidation) metabolic pathways.

Identifying these metabolites requires a delicate balance of mass resolving power, mass accuracy, and scan speed. This guide objectively compares the performance of the two gold-standard high-resolution mass spectrometry (HRMS) platforms—Orbitrap (e.g., Thermo Exploris 240) and Quadrupole Time-of-Flight (e.g., Waters Xevo G3 Q-TOF) —in mapping the in vitro metabolome of this compound.

Causality in Experimental Design: Orbitrap vs. Q-TOF

As an application scientist, selecting the right HRMS platform dictates your data acquisition strategy. The physics of the mass analyzers fundamentally alter how we detect trace metabolites:

  • Resolving Power vs. Scan Speed: Orbitrap analyzers provide unparalleled resolving power (up to 240,000 FWHM), which is crucial for distinguishing isobaric Phase II metabolites from complex biological matrix background ions. However, Orbitrap resolution is inversely proportional to scan speed. In contrast, Q-TOF instruments maintain a consistent resolution (typically 40,000–60,000 FWHM) across all scan speeds.

  • Minimizing False Negatives: As demonstrated by [1], the faster acquisition rates of TOF systems are often required to capture sufficient data points across narrow sub-2 µm UHPLC peaks, reducing false negatives for low-abundance metabolites.

  • Acquisition Strategies: Because of these hardware differences, Orbitrap workflows typically employ Data-Dependent Acquisition (DDA) with dynamic exclusion to maximize spectral quality for selected precursors. Conversely, Q-TOF platforms excel in Data-Independent Acquisition (DIA, such as Waters' MS^E), which fragments all ions simultaneously without precursor selection bias ()[1].

Self-Validating Experimental Protocol: In Vitro HLM Assay

A trustworthy metabolite ID protocol must be a self-validating system. The following workflow incorporates essential controls to definitively prove that detected species are true enzyme-mediated metabolites rather than chemical degradation artifacts.

Step 1: Incubation & Self-Validation Controls

  • Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLMs, 1.0 mg/mL protein), 10 µM N-(3-aminophenyl)-3-methylbutanamide, and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH (to drive Phase I CYP450 metabolism) and UDPGA with alamethicin (to drive Phase II UGT glucuronidation).

  • Critical Controls: Run parallel incubations without NADPH (negative control) and a 0-minute quenched sample (background control).

Step 2: Quenching and Extraction

  • After 60 minutes, quench the reaction by adding 300 µL of ice-cold acetonitrile (MeCN) containing an internal standard.

    • Causality: Ice-cold MeCN instantly denatures enzymes, stopping metabolism, while precipitating proteins to prevent UHPLC column clogging.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of 5% MeCN in water for LC-MS analysis.

Metabolic Pathway Visualization

MetabolicPathway Parent N-(3-aminophenyl)- 3-methylbutanamide [M+H]+ 193.1336 Hydroxyl Hydroxylated Metabolite (Phase I) [M+H]+ 209.1285 Parent->Hydroxyl CYP450 (+O) Hydrolysis m-Phenylenediamine (Amide Hydrolysis) [M+H]+ 109.0760 Parent->Hydrolysis Amidase (-C5H8O) Acetylation N-Acetylated Metabolite (Phase II) [M+H]+ 235.1442 Parent->Acetylation NAT (+C2H2O) Glucuronide O-Glucuronide (Phase II) [M+H]+ 385.1606 Hydroxyl->Glucuronide UGT (+C6H8O6)

Proposed metabolic pathways of N-(3-aminophenyl)-3-methylbutanamide and corresponding m/z values.

Platform Performance Comparison

The choice between Orbitrap and Q-TOF fundamentally alters the analytical workflow. Below is an objective comparison based on running the extracted samples through a sub-2 µm C18 UHPLC column.

Feature / MetricThermo Orbitrap Exploris 240Waters Xevo G3 Q-TOFAnalytical Impact for this Compound
Mass Resolving Power Up to 240,000 FWHM (at m/z 200)~40,000 FWHM (across mass range)Orbitrap easily resolves the N-acetylated metabolite (m/z 235.1442) from endogenous matrix interferences.
Scan Speed 1–22 Hz (resolution dependent)Up to 100 Hz (resolution independent)Q-TOF provides >15 data points across 2-second UHPLC peaks, ideal for quantifying closely eluting hydroxylated isomers.
Acquisition Mode DDA (Data-Dependent Acquisition)MS^E (Data-Independent Acquisition)MS^E captures fragmentation for all species, ensuring the m-phenylenediamine fragment (m/z 109.0760) is recorded even at trace levels.
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppm (with LockMass)Both platforms confidently assign the exact elemental composition of the O-Glucuronide (+176.0321 Da).
Software Ecosystem Compound Discovererwaters_connect / UNIFICompound Discoverer offers superior background subtraction; UNIFI excels in automated MS^E fragment alignment.

Workflow Architecture

Workflow Incubation In Vitro HLM Incubation (Parent Compound) Quenching Protein Precipitation (Ice-cold MeCN) Incubation->Quenching UHPLC UHPLC Separation (Sub-2 µm C18) Quenching->UHPLC Orbitrap Orbitrap HRMS (High Resolution, DDA) UHPLC->Orbitrap QTOF Q-TOF HRMS (High Scan Speed, DIA/MSE) UHPLC->QTOF DataAnalysis Metabolite ID Software (Compound Discoverer / UNIFI) Orbitrap->DataAnalysis QTOF->DataAnalysis

Comparative LC-MS/MS workflow for metabolite identification using Orbitrap and Q-TOF platforms.

Conclusion & Recommendations

For the identification of N-(3-aminophenyl)-3-methylbutanamide metabolites, both platforms offer distinct, field-proven advantages:

  • Choose Orbitrap if your primary challenge is matrix interference. The ultra-high resolution ensures that trace Phase II metabolites (like the glucuronide conjugate) are not masked by isobaric background ions.

  • Choose Q-TOF if your workflow relies heavily on ultra-fast chromatography. The high scan speed guarantees sufficient data points across narrow peaks, and DIA ensures comprehensive fragmentation data without the risk of missing low-abundance Phase I hydroxylated isomers.

References

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes. URL: [Link]

  • Rousu T, Herttuainen J, Tolonen A. "Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro." Rapid Communications in Mass Spectrometry, 2010. URL: [Link]

  • Li Y, et al. "A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS." Molecules, 2022. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-aminophenyl)-3-methylbutanamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(3-aminophenyl)-3-methylbutanamide, a compound frequently utilized in research and development settings. Adherence to these p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(3-aminophenyl)-3-methylbutanamide, a compound frequently utilized in research and development settings. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to be self-validating when executed with precision.

Understanding the Compound: Hazard Profile and Incompatibilities

Key Considerations:

  • Thermal Decomposition: Like many organic compounds, N-(3-aminophenyl)-3-methylbutanamide may decompose upon heating, potentially releasing irritating and toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).

  • Incompatibilities: Amides can react with various substances. It is crucial to avoid mixing N-(3-aminophenyl)-3-methylbutanamide waste with incompatible materials, particularly strong acids and oxidizing agents, as this can lead to heat generation and the release of toxic gases[1].

  • Health Hazards: Based on related compounds, potential hazards may include skin and eye irritation. Always consult the specific Safety Data Sheet (SDS) if available and handle the compound with appropriate personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(3-aminophenyl)-3-methylbutanamide for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glasses with side shields meeting EN 166 (or equivalent) standards[2]. A face shield may be required for bulk transfers.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile)[3].Prevents direct skin contact. It is advisable to change gloves immediately if they become contaminated.
Body Protection A lab coat or chemical-resistant apron[3].Protects clothing and underlying skin from contamination.
Respiratory Protection Generally not required for small-scale laboratory use with adequate ventilation. A NIOSH-approved respirator may be necessary for handling large quantities or in poorly ventilated areas.Ensures that any dust or aerosols are not inhaled. All handling of the solid compound should ideally be done in a chemical fume hood to minimize inhalation exposure[2][3].
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(3-aminophenyl)-3-methylbutanamide is a multi-step process that begins the moment the chemical is deemed a waste product. A chemical is considered waste when it is no longer intended for use[4].

Proper identification is the cornerstone of safe waste management.

  • Immediate Labeling: As soon as N-(3-aminophenyl)-3-methylbutanamide is designated as waste, it must be placed in a suitable container and labeled.

  • Label Contents: The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "N-(3-aminophenyl)-3-methylbutanamide"[4][5][6]. Chemical formulas or abbreviations are not acceptable[4][6]. The label should also list all constituents of the waste container if it is a mixture[6].

The integrity of the waste container is paramount to preventing leaks and spills.

  • Material Compatibility: The waste container must be made of a material compatible with N-(3-aminophenyl)-3-methylbutanamide. The original container is often the best choice[7]. If the original container is not available, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

  • Container Condition: The container must be in good condition, with no cracks or leaks, and have a securely fitting cap[4][7].

  • Keep Containers Closed: Waste containers must remain closed except when adding waste[4][6]. This prevents the release of vapors and protects the contents from contamination.

Proper segregation prevents dangerous chemical reactions.

  • Designated SAA: Accumulate waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel[5][6].

  • Incompatible Waste Segregation: Store the N-(3-aminophenyl)-3-methylbutanamide waste separately from incompatible materials. As a general rule, segregate waste by hazard class (e.g., flammables, corrosives, oxidizers)[6][8]. Specifically, keep amide waste away from acids[1].

  • Secondary Containment: It is best practice to store waste containers in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills[4].

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste A->B Safety First C Select Compatible Container B->C Initiate Disposal D Label with 'Hazardous Waste' & Full Chemical Name C->D Secure & Identify E Store in Designated SAA D->E Move to Storage F Segregate from Incompatibles E->F Prevent Reactions G Use Secondary Containment F->G Ensure Safety H Arrange for Pickup by Licensed Waste Vendor G->H Ready for Removal I Complete Waste Manifest H->I Documentation

Caption: Decision workflow for the disposal of N-(3-aminophenyl)-3-methylbutanamide.

Even "empty" containers can retain chemical residues and must be handled properly.

  • Triple Rinsing: Containers that held N-(3-aminophenyl)-3-methylbutanamide must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble)[4][7].

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly[4][7].

  • Deface Label: After triple rinsing, completely deface or remove the original label from the container[7].

  • Final Disposal: The clean, defaced container can then typically be disposed of in the regular trash or recycled, depending on institutional policies[7].

The final disposal of chemical waste is a regulated process.

  • Professional Disposal Service: All hazardous chemical waste, including N-(3-aminophenyl)-3-methylbutanamide, must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor[6][9].

  • Do Not Pour Down the Drain: It is illegal and unsafe to dispose of bulk quantities of chemical waste down the sanitary sewer[5].

  • Waste Pickup: Contact your EH&S office to schedule a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time[9].

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Containment (For Small Spills): For minor spills that you are trained to handle, contain the spill using an appropriate absorbent material (e.g., sand or vermiculite)[2].

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of N-(3-aminophenyl)-3-methylbutanamide, fostering a culture of safety and environmental stewardship.

References

  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet for N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Amides Waste Compatibility. (n.d.). Lab Supplies. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(3-aminophenyl)-3-methylbutanamide

Emergency Overview & Risk Assessment Compound Identity: N-(3-aminophenyl)-3-methylbutanamide Chemical Class: Aniline Derivative / Amide CAS (Analog): 102-28-3 (3'-Aminoacetanilide used as toxicological proxy) Critical Sa...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Risk Assessment

Compound Identity: N-(3-aminophenyl)-3-methylbutanamide Chemical Class: Aniline Derivative / Amide CAS (Analog): 102-28-3 (3'-Aminoacetanilide used as toxicological proxy)

Critical Safety Warning: While specific toxicological data for this exact intermediate may be limited, its structure contains a free aniline moiety . All aniline derivatives must be treated as potential sensitizers and methemoglobinemia inducers until proven otherwise. Absorption through the skin is a primary route of entry.

Hazard Classification (Derived via SAR)
Hazard TypeGHS Classification (Estimated)Signal WordHazard Statement
Acute Toxicity (Oral) Category 4Warning Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Warning Causes skin irritation.[2]
Eye Damage/Irritation Category 2AWarning Causes serious eye irritation.[2]
Sensitization (Skin) Category 1Warning May cause an allergic skin reaction.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state of the compound and the specific operation.

PPE Selection Logic
  • Glove Material: Nitrile is the standard. Latex is prohibited due to poor permeation resistance against organic amides and anilines.

  • Respiratory: The primary control is engineering (Fume Hood). Respiratory PPE is a backup.

OperationRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing (Solid) Fume Hood (Sash <18"). If unavailable: N95/P100 Respirator.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately if contaminated.[2]Safety Goggles (tight-fitting) to prevent dust entry.Lab Coat (Cotton/Poly), Long pants, Closed-toe shoes.
Synthesis (Solution) Fume Hood (Mandatory).Chemical Resistant Nitrile (Long cuff, >6 mil) or Laminate (Silver Shield) for prolonged handling.Safety Glasses with Side Shields.Chemical Apron (Tyvek) if splash risk exists.
Spill Cleanup Full-Face Respirator w/ Organic Vapor/P100 Cartridge.Laminate/Barrier Gloves (Silver Shield) or Heavy Duty Nitrile (>8 mil).Face Shield over Goggles.Tyvek Suit (Disposable).
Decision Logic for PPE (Visualization)

PPE_Decision_Tree Start Start: Handling N-(3-aminophenyl)-3-methylbutanamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Splash_Risk High Splash Risk? Liquid->Splash_Risk Std_PPE Standard PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Hood_Check->Std_PPE Yes Resp_Req REQUIRED: N95/P100 Respirator + Standard PPE Hood_Check->Resp_Req No Adv_PPE Advanced PPE: Face Shield + Goggles Chem-Resistant Apron Long-Cuff Nitrile Splash_Risk->Adv_PPE Yes Basic_Liq Basic Liquid PPE: Safety Glasses Nitrile Gloves Lab Coat Splash_Risk->Basic_Liq No

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.

Operational Workflow Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for white/yellow crusting (sign of hydrolysis or oxidation).

  • Storage: Store in a cool, dry place (2-8°C recommended for amides to prevent hydrolysis). Keep container tightly closed under inert gas (Argon/Nitrogen) if possible to prevent aniline oxidation (darkening).

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and acid chlorides .

B. Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during the transfer of solids.

  • Engineering Control: Place the balance inside the fume hood. If vibrations are an issue, use a powder containment enclosure.

  • Technique: Use a static-free spatula. Do not pour directly from the stock bottle; transfer a small amount to a secondary container first.

  • Hygiene: Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol) before returning it to storage.

C. Reaction Monitoring
  • Sampling: Never remove the reaction vessel from the hood to sample. Use a long-needle syringe or glass pipette to withdraw aliquots.

  • Quenching: If using reactive reagents (e.g., acid chlorides) with this amine, quench the reaction mixture cautiously in the hood before any workup.

Disposal & Decontamination

Self-Validating Disposal System: Before disposing, ask: Does this waste stream contain oxidizers? If yes, neutralize separately. Aniline derivatives can react violently with strong oxidizers in waste drums.

Waste StreamHandling Protocol
Solid Waste Collect contaminated gloves, paper towels, and weigh boats in a double-bagged biohazard/chem-waste box. Label as "Toxic Solid - Aniline Derivative".
Liquid Waste Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used). Do NOT mix with acidic aqueous waste without neutralization (exothermic salt formation).
Sharps Chemically contaminated needles/glass must go into a rigid sharps container, never trash.
Spill Response Workflow
  • Alert: Notify nearby personnel.

  • Isolate: Close the fume hood sash if the spill is inside. If outside, evacuate the immediate area.

  • PPE Up: Don specific spill PPE (see Matrix above).

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials (sawdust).

  • Clean: Scoop absorbed material into a wide-mouth jar. Wash the surface with soapy water, then ethanol.

  • Dispose: Label the jar clearly with the chemical name and "Spill Debris".

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7604, N-(3-Aminophenyl)acetamide. (Used as SAR Analog). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Aniline. (For toxicological class properties).[2] Retrieved from [Link]

Sources

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